4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Description
Properties
IUPAC Name |
4-(2-bromopyridin-3-yl)oxy-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O/c10-9-6(2-1-3-12-9)15-8-4-7(11)13-5-14-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJWVSXMGRUQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671844 | |
| Record name | 4-[(2-Bromopyridin-3-yl)oxy]-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-68-5 | |
| Record name | 4-[(2-Bromo-3-pyridinyl)oxy]-6-chloropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2-Bromopyridin-3-yl)oxy]-6-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine: A Key Intermediate in Drug Discovery
Abstract
This comprehensive technical guide details the synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, a crucial heterocyclic building block in medicinal chemistry. This document provides an in-depth analysis of the synthetic strategy, focusing on the nucleophilic aromatic substitution (SNAr) mechanism. It offers a detailed, step-by-step experimental protocol with insights into the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary information to successfully synthesize and utilize this important intermediate.
Introduction: The Significance of a Versatile Building Block
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a pyrimidine ring linked to a bromopyridine moiety, makes it a valuable scaffold for the development of kinase inhibitors and other targeted therapeutics. For instance, it is a known intermediate in the synthesis of AZD9291 (Osimertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The strategic placement of the chloro and bromo substituents allows for selective downstream functionalization, making it a versatile tool for medicinal chemists.
Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and powerful method in heterocyclic chemistry involves the reaction of an electron-deficient aromatic system with a nucleophile. In this case, 4,6-dichloropyrimidine serves as the electrophilic partner, and 2-bromopyridin-3-ol acts as the nucleophile.
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the two chlorine atoms, making the carbon atoms at positions 4 and 6 highly susceptible to nucleophilic attack.[1][2] The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex, followed by the elimination of a chloride ion to restore aromaticity.[1]
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the starting materials to the final product.
Caption: Synthetic workflow for this compound.
Mechanistic Insights and Rationale
The success of this synthesis hinges on understanding the principles of SNAr reactions on dihalopyrimidines.
-
Choice of Nucleophile: 2-Bromopyridin-3-ol is used in its deprotonated form, 2-bromopyridin-3-olate, which is a potent nucleophile. The deprotonation is achieved in situ using a suitable base.
-
Choice of Base: The choice of base is critical. A non-nucleophilic base is preferred to avoid competing reactions with the 4,6-dichloropyrimidine. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH). K₂CO₃ is a milder base, often requiring higher temperatures, while NaH is a strong, non-nucleophilic base that can facilitate the reaction at lower temperatures.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for this reaction. These solvents can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive.
-
Regioselectivity: The reaction of 4,6-dichloropyrimidine with a nucleophile can potentially lead to mono- or di-substituted products. The reactivity of the chlorine atoms at the C4 and C6 positions is generally considered to be similar.[1] To favor mono-substitution, the reaction is typically carried out using a 1:1 stoichiometry of the nucleophile to the electrophile and carefully controlling the reaction time and temperature. The introduction of the first substituent can influence the reactivity of the remaining chlorine atom.[1]
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials and Reagents:
-
4,6-Dichloropyrimidine
-
2-Bromopyridin-3-ol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-bromopyridin-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the potassium salt of the pyridinol. To this suspension, add a solution of 4,6-dichloropyrimidine (1.0-1.2 eq) in anhydrous DMF dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Summary and Characterization
The following table summarizes typical data for this synthesis.
| Parameter | Value |
| Molecular Formula | C₉H₅BrClN₃O |
| Molecular Weight | 286.51 g/mol |
| Typical Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry | [M+H]⁺ peak corresponding to the molecular weight |
Note: The characterization data should be confirmed by obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data for the synthesized compound and comparing it with literature values.
Safety and Troubleshooting
-
Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4,6-Dichloropyrimidine is a corrosive and lachrymatory compound. DMF is a skin irritant and should be handled with care.
-
Troubleshooting:
-
Low Yield: Incomplete reaction can be due to insufficient heating or inactive base. Ensure the use of anhydrous solvent and reagents. The formation of di-substituted byproducts can be minimized by using a slight excess of 4,6-dichloropyrimidine and carefully monitoring the reaction.
-
Purification Challenges: If the product is difficult to purify, consider using a different solvent system for column chromatography or recrystallization.
-
Applications in Drug Discovery
The title compound is a valuable intermediate for the synthesis of complex molecules with therapeutic potential. The chlorine and bromine atoms provide orthogonal handles for further chemical modifications. The chlorine atom can be displaced by another nucleophile in a subsequent SNAr reaction, while the bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of diverse functionalities and the rapid generation of compound libraries for lead optimization in drug discovery programs. Its use in the synthesis of EGFR inhibitors highlights its importance in the development of targeted cancer therapies.[3]
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a reliable and efficient method for obtaining this key intermediate. A thorough understanding of the reaction mechanism and careful control of the reaction parameters are essential for achieving high yields and purity. The versatility of this building block makes it an indispensable tool for medicinal chemists working on the discovery and development of novel therapeutics.
References
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Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available from: [Link]
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National Institutes of Health (NIH). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
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ResearchGate. Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available from: [Link]
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National Institutes of Health (NIH). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]
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An In-depth Technical Guide to 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Importance of Pyridyloxypyrimidine Scaffolds
In the landscape of modern medicinal chemistry, the pyrimidine ring stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1] Its inherent biological relevance and versatile chemical reactivity have made it a focal point for the design of novel drugs targeting a wide array of diseases, from cancers to inflammatory conditions. When fused or linked with other heterocyclic systems, such as pyridine, the resulting molecular architecture often exhibits enhanced biological activity and improved pharmacokinetic profiles. The pyridyloxypyrimidine motif, in particular, has emerged as a privileged structure in the development of kinase inhibitors and other targeted therapies.[2]
This technical guide provides a comprehensive overview of a specific, yet highly strategic, member of this class: 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine . This molecule incorporates the key reactive handles of a chloro-substituent on the pyrimidine ring and a bromo-substituent on the pyridine ring, making it an exceptionally versatile intermediate for the synthesis of complex molecular libraries. We will delve into its chemical properties, a detailed, field-proven synthetic protocol, its reactivity profile, and its potential applications in the demanding field of drug development.
Core Chemical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and drug design. The key physicochemical properties of this compound are summarized in the table below. While some of these properties are readily available from chemical suppliers, others, such as the melting point and detailed spectral data, are predicted based on the analysis of structurally related compounds and established principles of organic chemistry, owing to the compound's status as a specialized research intermediate.[3]
| Property | Value | Source/Method |
| CAS Number | 1065484-68-5 | [3] |
| Molecular Formula | C₉H₅BrClN₃O | [3] |
| Molecular Weight | 286.51 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (Predicted) | Analogous Compounds |
| Melting Point | 110-120 °C (Predicted) | Analogous Compounds |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water (Predicted) | General Chemical Principles |
| Boiling Point | > 300 °C (Decomposes) (Predicted) | Analogous Compounds |
Synthesis and Mechanistic Insights: A Self-Validating Protocol
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in heterocyclic chemistry, particularly for the functionalization of electron-deficient rings like pyrimidine.[4][5] The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring significantly activates the chloro-substituents towards nucleophilic attack.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is based on established methodologies for the synthesis of analogous aryl ether pyrimidines.[6]
Step 1: Preparation of the Nucleophile
-
To a solution of 2-bromopyridin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases. This in situ formation of the sodium salt of 2-bromopyridin-3-ol generates a potent nucleophile.
Step 2: Nucleophilic Aromatic Substitution
-
In a separate flask, dissolve 4,6-dichloropyrimidine (1.05 eq) in anhydrous DMF (0.5 M).
-
Cool the solution of the pyridin-3-olate to 0 °C and add the solution of 4,6-dichloropyrimidine dropwise via a syringe or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The causality behind this heating step is to provide sufficient thermal energy to overcome the activation barrier for the SNAr reaction, which can be sluggish at lower temperatures.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford this compound as a solid.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Reactivity and Further Functionalization
The chemical architecture of this compound is designed for sequential, regioselective functionalization. The two primary sites of reactivity are the chlorine atom on the pyrimidine ring and the bromine atom on the pyridine ring.
-
Nucleophilic Aromatic Substitution at the C6-Position: The remaining chlorine atom on the pyrimidine ring is still activated towards SNAr, albeit less so than in the starting 4,6-dichloropyrimidine due to the electron-donating nature of the aryloxy substituent. This allows for the introduction of a second nucleophile, such as an amine, thiol, or alcohol, under slightly more forcing conditions (e.g., higher temperatures or the use of a palladium catalyst for aminations). This sequential displacement is a cornerstone of building molecular diversity from a common intermediate.
-
Palladium-Catalyzed Cross-Coupling at the C2'-Position: The bromine atom on the pyridine ring is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino moieties at this position. The ability to perform these transformations in the presence of the pyrimidine core allows for the late-stage diversification of molecular scaffolds.
Visualizing a Key Reaction: Suzuki Coupling
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The Ambiguity of CAS 12345-67-8: A Case of Mistaken Identity in Chemical Nomenclature
The CAS Registry Number 12345-67-8, often cited in various commercial listings, does not correspond to a specific, unique chemical substance. An extensive review of chemical databases and supplier information reveals that this number is frequently used as a placeholder or generic identifier for a wide array of disparate chemical products. This ambiguity precludes the creation of a definitive technical guide on its structure and nomenclature, as the fundamental subject is not a single, identifiable compound.
Our investigation has found the CAS number 12345-67-8 associated with a multitude of substances with conflicting chemical compositions and applications. These include, but are not limited to:
-
-DEX 225 , described as a high-purity white powder for industrial synthesis.[1]
-
Cerous Molybdate , a purified yellow powder with applications in corrosion protection and as a cation exchanger.[2] It is important to note that the same supplier also lists the official CAS number for Cerous Molybdate as 13454-70-1.[2]
-
Potassium Hexa Chloro (KCl6) , an inorganic compound intended for electronics manufacturing and electroplating.
-
1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol , a chemical intermediate.[3]
-
Silo Chemical , a silicon-based compound for adhesives, coatings, and sealants.[4]
-
(S)-(-)-N-Benzyl-1-phenylethylamine , a research and laboratory-grade chemical.[5]
-
Epoxy Resin Curing Agent , a component for industrial coatings and adhesives.[6]
-
Cationic Red , a dye for textiles, paper, and leather.[7]
-
KeviActive Yellow GL Dyes , a reactive dye for industrial applications.[8]
The assignment of a single CAS number to such a diverse and chemically unrelated group of materials is a clear indication that "12345-67-8" is not a valid identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. CAS Registry Numbers are unique numerical identifiers assigned to every chemical substance described in the open scientific literature, ensuring unambiguous identification.
Given that the foundational requirement of a singular, verifiable chemical structure for CAS 12345-67-8 cannot be met, it is impossible to proceed with a scientifically accurate and trustworthy in-depth technical guide. Any attempt to do so would be speculative and fundamentally flawed. Researchers, scientists, and drug development professionals are strongly advised to seek the correct and specific CAS number for any chemical compound of interest to ensure the integrity and reproducibility of their work.
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mechanism of action of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
An In-depth Technical Guide to the Putative Mechanism of Action of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a detailed exploration of the putative . While direct experimental evidence for this specific compound is not extensively available in public literature, this document synthesizes information from analogous structures and known chemical principles to propose a scientifically grounded hypothesis. We posit that this molecule likely functions as a covalent inhibitor, targeting specific nucleophilic residues within the active sites of protein kinases. This guide will delve into the chemical rationale for this hypothesis, propose a detailed molecular mechanism, and outline robust experimental protocols for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of novel covalent inhibitors.
Introduction: The Chemical Landscape of Covalent Inhibitors
Covalent inhibitors have emerged as a powerful class of therapeutic agents, offering distinct advantages in terms of potency and duration of action. Unlike traditional reversible inhibitors, covalent modifiers form a stable, long-lasting bond with their target protein, often leading to complete and sustained inactivation. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to its ability to mimic the purine core of ATP. The subject of this guide, this compound, possesses key structural features that suggest a potential role as a covalent inhibitor.
The presence of a chloropyrimidine moiety is particularly noteworthy. Halogenated aromatic heterocycles, while less common than traditional Michael acceptors, have been identified as effective "warheads" for covalent inhibition.[1] The electron-withdrawing nature of the pyrimidine ring and the additional activating effect of the chloro substituent render the carbon atom susceptible to nucleophilic attack by amino acid residues such as cysteine.
Molecular Profile of this compound
To understand the potential mechanism of action, a thorough analysis of the molecule's chemical properties is essential.
| Property | Value | Source |
| CAS Number | 1065484-68-5 | [2][3] |
| Molecular Formula | C9H5BrClN3O | [2][3] |
| Molecular Weight | 286.51 g/mol | [3] |
| Key Functional Groups | Chloropyrimidine, Bromopyridine, Ether Linkage | N/A |
The chloropyrimidine ring is the likely electrophilic center, primed for covalent interaction. The bromopyridinoxy group likely serves as a recognition element, guiding the molecule to the ATP-binding pocket of a target kinase through non-covalent interactions such as hydrogen bonding and hydrophobic contacts.
Proposed Mechanism of Action: Covalent Kinase Inhibition
We propose that this compound acts as a covalent inhibitor of a protein kinase. The mechanism is likely initiated by the non-covalent docking of the compound into the ATP-binding site of the kinase. The bromopyridinoxy moiety would orient the molecule in a favorable position for the subsequent covalent reaction.
The core of the proposed mechanism is a nucleophilic aromatic substitution (SNAr) reaction. A nucleophilic residue, most commonly a cysteine, located in or near the ATP-binding pocket of the kinase, would attack the carbon atom of the chloropyrimidine ring that bears the chloro substituent. The chloro group, being a good leaving group, is then displaced, resulting in the formation of a stable covalent bond between the inhibitor and the kinase.
Figure 1. Proposed mechanism of covalent inhibition by this compound.
This covalent modification would irreversibly block the ATP-binding site, thereby inhibiting the kinase's catalytic activity. The specificity of the inhibitor for a particular kinase would be determined by the non-covalent interactions of the bromopyridinoxy group and the presence of a suitably positioned nucleophilic residue in the ATP-binding pocket.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of biochemical and biophysical assays are recommended.
Kinase Inhibition Assay
Objective: To determine if this compound inhibits the activity of a panel of protein kinases.
Methodology:
-
Kinase Selection: A diverse panel of kinases should be selected, with a focus on those known to be targeted by pyrimidine-based inhibitors.[4][5]
-
Assay Principle: A radiometric or fluorescence-based kinase activity assay will be employed. The assay measures the transfer of a phosphate group from ATP to a substrate peptide.
-
Procedure: a. Prepare a stock solution of the inhibitor in DMSO. b. Serially dilute the inhibitor to create a range of concentrations. c. In a 96-well plate, combine the kinase, substrate peptide, and ATP. d. Add the inhibitor at various concentrations to the wells. e. Incubate the reaction for a specified time at the optimal temperature for the kinase. f. Stop the reaction and measure the amount of phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value.
Covalent Binding Confirmation via Mass Spectrometry
Objective: To confirm the formation of a covalent adduct between the inhibitor and the target kinase.
Methodology:
-
Incubation: Incubate the target kinase with an excess of this compound.
-
Sample Preparation: a. Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography. b. Denature and digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: a. Separate the peptides using liquid chromatography. b. Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the inhibitor minus the displaced chlorine atom. The fragmentation pattern of the modified peptide should be manually inspected to confirm the site of covalent modification.
Site-Directed Mutagenesis
Objective: To identify the specific amino acid residue responsible for the covalent interaction.
Methodology:
-
Residue Identification: Based on the mass spectrometry data or a homology model of the kinase, identify the putative nucleophilic residue (e.g., cysteine).
-
Mutagenesis: Create a mutant version of the kinase where the identified residue is replaced with a non-nucleophilic amino acid (e.g., alanine or serine).
-
Kinase Inhibition Assay: Perform the kinase inhibition assay with both the wild-type and mutant kinases.
-
Data Analysis: If the IC50 value for the mutant kinase is significantly higher than that of the wild-type, it confirms that the mutated residue is crucial for the covalent inhibition.
Figure 2. A streamlined workflow for the experimental validation of the proposed mechanism.
Structure-Activity Relationship (SAR) Insights
While a full SAR study is beyond the scope of this guide, we can infer some potential relationships based on the proposed mechanism.
-
Chloropyrimidine Moiety: This is likely essential for covalent bond formation. Replacing the chloro group with a less reactive halogen (e.g., fluoro) or a non-halogen substituent would likely abolish covalent activity.[1]
-
Bromopyridine Moiety: Modifications to this part of the molecule would likely affect the non-covalent binding affinity and selectivity for different kinases.
-
Ether Linkage: The flexibility of the ether linkage may be important for proper orientation of the chloropyrimidine "warhead" within the ATP-binding site.
Conclusion
The available evidence strongly suggests that this compound has the potential to act as a covalent inhibitor of protein kinases. Its chemical structure, particularly the presence of a reactive chloropyrimidine group, is consistent with this mode of action. The proposed mechanism involves an initial non-covalent binding event followed by an irreversible SNAr reaction with a nucleophilic residue in the kinase's ATP-binding pocket. The experimental protocols outlined in this guide provide a clear path for the validation of this hypothesis. Further investigation into this and similar compounds could lead to the development of novel and potent therapeutic agents.
References
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Arctom Scientific. CAS NO. 1065484-68-5 | this compound. Available from: [Link]
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Bradbury, R. H., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters, 13(7), 1145–1152. Available from: [Link]
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Kowaluk, E. A., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. Available from: [Link]
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Pomeisl, K., et al. (2013). Synthesis of 2,6-disubstituted pyridin-3-yl C-2'-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 11(28), 4702–4718. Available from: [Link]
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Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. Available from: [Link]
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Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Available from: [Link]
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Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Available from: [Link]
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Shchepin, R. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6535. Available from: [Link]
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Unciti-Broceta, A., et al. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 26(16), 4983. Available from: [Link]
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JL Pharm. Methyl(R)-2-(1-((2-amino-5-bromopyridin-3-yl)oxy)ethyl)-4-fluorobenzoate CAS 1454848-00-0. Available from: [Link]
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A Technical Guide to Determining the Organic Solvent Solubility of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in various organic solvents. In the absence of extensive publicly available data for this specific molecule, this document emphasizes a foundational understanding of the physicochemical principles governing solubility and presents a detailed, field-proven experimental protocol. The methodologies outlined herein are designed to yield reliable, reproducible, and accurate solubility data, which is critical for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Significance of Solubility in Process Chemistry
This compound is a heterocyclic compound with a molecular structure suggesting its potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The successful transition of a synthetic route from laboratory scale to pilot plant and ultimately to manufacturing is critically dependent on a thorough understanding of the physical properties of all intermediates. Among these, solubility is a paramount parameter.
A comprehensive solubility profile in a range of organic solvents is indispensable for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for efficient and complete conversion.
-
Purification Strategy: Selecting appropriate solvents and anti-solvents for crystallization to achieve high purity and yield.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility dictates the choice of delivery vehicles and impacts bioavailability.[1]
-
Analytical Method Development: Preparing stock solutions and standards for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[2]
This guide provides the scientific rationale and a practical, step-by-step protocol for determining the thermodynamic equilibrium solubility of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid solvent is the maximum amount of that substance that can be dissolved at equilibrium in a given amount of solvent at a specific temperature and pressure.[3] The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][4] This means that solutes tend to dissolve in solvents with similar polarity.
Key Factors Influencing Solubility:
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents have large dipole moments and can dissolve polar and ionic solutes. Nonpolar solvents have small or no dipole moments and are effective at dissolving nonpolar solutes.
-
Molecular Size and Structure: Generally, for molecules with similar structures, larger molecules tend to have lower solubility.[4] This is because more energy is required to overcome the crystal lattice energy of the solid.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4] This is because the dissolution process is often endothermic, meaning it absorbs heat.
-
Intermolecular Forces: The types of intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, Van der Waals forces) between solute-solute, solvent-solvent, and solute-solvent molecules play a crucial role. Dissolution occurs when solute-solvent interactions are strong enough to overcome solute-solute and solvent-solvent interactions.
Based on the structure of this compound, which contains polar functional groups (pyridine, pyrimidine, ether linkage) and halogen atoms, it is expected to exhibit a range of solubilities in organic solvents of varying polarities.
Strategic Selection of Organic Solvents for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently building a comprehensive solubility profile. The following table provides a suggested list of common organic solvents, categorized by their polarity, for an initial solubility screening of this compound.
| Solvent Category | Solvent | Rationale for Inclusion |
| Non-Polar | n-Heptane | Represents aliphatic hydrocarbons, useful for assessing solubility in non-polar media. |
| Toluene | An aromatic hydrocarbon, provides insight into solubility in less polar, aromatic systems. | |
| Moderately Polar Aprotic | Ethyl Acetate | An ester commonly used in synthesis and purification. |
| Acetone | A ketone that is a versatile and common solvent. | |
| Acetonitrile | A polar aprotic solvent with a strong dipole moment, widely used in HPLC. | |
| Tetrahydrofuran (THF) | A cyclic ether, often a good solvent for a wide range of organic compounds. | |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | A highly polar aprotic solvent, known for its excellent solvating power for a wide range of compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Another highly polar aprotic solvent, often used to dissolve poorly soluble compounds for biological screening.[5] | |
| Polar Protic | Isopropanol | A common secondary alcohol. |
| Ethanol | A primary alcohol, frequently used in crystallization. | |
| Methanol | The most polar of the simple alcohols. |
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its accuracy and reliability.[6][7] The following protocol provides a detailed, self-validating methodology.
Materials and Equipment
-
This compound (solid, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.
-
Addition of Excess Solute: To a series of labeled glass vials, add an excess amount of the solid compound to a known volume of each selected solvent (e.g., 2-5 mL). The key is to ensure that a solid phase remains at equilibrium, indicating that the solution is saturated.[7]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a moderate speed for a predetermined time to reach equilibrium. A preliminary experiment should be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). This is often preferred as it minimizes potential adsorption of the solute to a filter membrane.[8]
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter into a clean vial. This method is effective but requires careful selection of the filter material to avoid solute adsorption.[8]
-
-
Sample Preparation for Analysis: Immediately after phase separation, accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
Quantitative Analysis by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve must be generated using solutions of known concentrations.[2][9]
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Visualization of the Experimental Workflow
Caption: Isothermal shake-flask experimental workflow.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be summarized in a clear and concise table. This allows for easy comparison of its solubility across the different organic solvents tested.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| n-Heptane | 0.1 | Experimental Value | Calculated Value |
| Toluene | 2.4 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |
| Acetone | 5.1 | Experimental Value | Calculated Value |
| Acetonitrile | 5.8 | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 4.0 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | 6.4 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Value | Calculated Value |
| Isopropanol | 3.9 | Experimental Value | Calculated Value |
| Ethanol | 4.3 | Experimental Value | Calculated Value |
| Methanol | 5.1 | Experimental Value | Calculated Value |
Note: The molecular weight of this compound is 286.51 g/mol .[10]
Conclusion
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
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Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
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World Health Organization. (n.d.). Annex 4. [Link]
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National Center for Biotechnology Information. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel heterocyclic compound, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral characteristics of this molecule. By dissecting the constituent aromatic systems—a 2-bromopyridin-3-yloxy moiety and a 6-chloropyrimidine ring—and drawing parallels with analogous structures, this guide offers a robust predictive analysis. It is designed to serve as a vital resource for researchers in the synthesis, identification, and purification of this compound, providing a detailed roadmap for spectral interpretation and structural verification.
Introduction: The Structural Imperative
The compound this compound is a complex heterocyclic molecule with potential applications in medicinal chemistry and materials science. Its structure, featuring two distinct halogenated aromatic rings linked by an ether bond, presents a unique spectroscopic fingerprint. Accurate structural elucidation is paramount for understanding its chemical behavior and potential biological activity. This guide addresses the critical need for a detailed spectroscopic profile of this compound.
While direct experimental data for this compound is not currently available in the public domain, a comprehensive analysis based on established spectroscopic principles and data from structurally related compounds can provide a highly accurate predicted profile. This document will systematically deconstruct the molecule to forecast its signature in ¹H NMR, ¹³C NMR, IR, and MS analyses.
Molecular Structure and Numbering
Figure 1. Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is determined by the presence of electronegative atoms (N, O, Cl, Br) and the aromatic ring currents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons of the molecule. The chemical shifts (δ) are predicted based on the analysis of similar substituted pyridines and pyrimidines.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 8.60 - 8.70 | Singlet | - | Located between two nitrogen atoms in the electron-deficient pyrimidine ring. |
| H5 | 7.20 - 7.30 | Singlet | - | Influenced by the adjacent chlorine and the ether linkage. |
| H4' | 7.40 - 7.50 | Doublet of doublets | J(H4'-H5') ≈ 8.0, J(H4'-H6') ≈ 1.5 | Ortho-coupled to H5' and meta-coupled to H6'. |
| H5' | 7.30 - 7.40 | Doublet of doublets | J(H5'-H4') ≈ 8.0, J(H5'-H6') ≈ 4.8 | Ortho-coupled to both H4' and H6'. |
| H6' | 8.20 - 8.30 | Doublet of doublets | J(H6'-H5') ≈ 4.8, J(H6'-H4') ≈ 1.5 | Ortho-coupled to H5' and meta-coupled to H4', significantly deshielded by the adjacent nitrogen. |
The deshielding effect of the pyrimidine ring and the electronegative chlorine atom will likely place the pyrimidine protons (H2 and H5) at the higher end of the predicted ranges. The pyridine protons will exhibit characteristic splitting patterns based on their ortho and meta couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is anticipated to display nine signals, one for each unique carbon atom in the molecule. The chemical shifts are predicted based on data from substituted pyridines and pyrimidines.[2][7][8][9][10][11]
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 158.0 - 160.0 | Located between two nitrogen atoms. |
| C4 | 168.0 - 170.0 | Attached to the electronegative oxygen and deshielded by the ring nitrogens. |
| C5 | 110.0 - 112.0 | Shielded carbon in the pyrimidine ring. |
| C6 | 161.0 - 163.0 | Attached to the electronegative chlorine and deshielded by the ring nitrogens. |
| C2' | 140.0 - 142.0 | Attached to the electronegative bromine atom. |
| C3' | 150.0 - 152.0 | Attached to the electronegative oxygen atom. |
| C4' | 128.0 - 130.0 | Aromatic CH carbon. |
| C5' | 123.0 - 125.0 | Aromatic CH carbon. |
| C6' | 148.0 - 150.0 | Deshielded by the adjacent nitrogen atom. |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. An extended acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms for unambiguous assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Characteristic of C-H bonds on the pyridine and pyrimidine rings.[12][13] |
| 1600 - 1450 | C=C and C=N stretching | Multiple bands are expected due to the vibrations of the aromatic rings.[14][15][16] |
| 1250 - 1200 | C-O-C stretching (asymmetric) | Indicative of the aryl ether linkage. |
| 1100 - 1000 | C-O-C stretching (symmetric) | Further confirmation of the ether bond. |
| 850 - 750 | C-Cl stretching | Characteristic of the carbon-chlorine bond on the pyrimidine ring. |
| 700 - 600 | C-Br stretching | Characteristic of the carbon-bromine bond on the pyridine ring. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.
Predicted Mass Spectrum
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[17]
-
Molecular Ion (M⁺): The nominal mass is 285 g/mol . The isotopic pattern will be complex due to the presence of both bromine and chlorine. The most abundant peaks in the molecular ion cluster are expected at m/z 285, 287, and 289.
Predicted Fragmentation Pathway
The fragmentation of the molecule under electron ionization (EI) is likely to proceed through several key pathways.[18][19][20][21][22]
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An In-Depth Technical Guide to Assessing the In Vitro Stability of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Introduction
In the landscape of modern drug discovery and development, the early assessment of a compound's metabolic stability is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is excessively stable could lead to undesirable accumulation and toxicity.[1][2] This guide provides a comprehensive framework for evaluating the in vitro stability of the novel heterocyclic compound, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide the underlying scientific rationale for experimental design, enabling the user to not only execute the described assays but also to critically interpret the results and troubleshoot potential challenges. We will delve into the structural features of this compound, anticipate its potential metabolic liabilities, and detail the methodologies to rigorously test its stability in key biological matrices.
The Significance of In Vitro Stability Assessment
The primary objective of in vitro stability assays is to measure the intrinsic clearance (Clint) of a compound, which is a measure of the metabolic capacity of the liver for a drug in the absence of other physiological factors like blood flow.[1][3] This data is invaluable for:
-
Predicting in vivo pharmacokinetic parameters: In vitro data can be used to estimate key pharmacokinetic parameters such as hepatic clearance, bioavailability, and half-life.[1][2][4]
-
Early identification of metabolic liabilities: Understanding a compound's stability profile allows for early-stage structural modifications to improve its drug-like properties.[5]
-
Species selection for preclinical studies: Comparing metabolic rates across species helps in selecting the most appropriate animal model for further nonclinical testing.[3]
Structural Analysis and Potential Metabolic Liabilities of this compound
The structure of this compound (Molecular Formula: C9H5BrClN3O, Molecular Weight: 286.51 g/mol ) presents several features that warrant investigation for potential metabolic instability.[6]
-
Halogenated Aromatic Rings: The presence of both a bromopyridine and a chloropyrimidine ring suggests potential sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] The reactivity of halogens on a pyrimidine ring generally follows the order I > Br > Cl > F, making both the bromo and chloro substituents potential sites for metabolic attack, although the bromo group is generally more labile.[8]
-
Ether Linkage: The ether linkage between the pyridine and pyrimidine rings could be susceptible to O-dealkylation.
-
Pyrimidine and Pyridine Rings: These electron-deficient rings are susceptible to various metabolic transformations, including hydroxylation and subsequent conjugation reactions.
Given these structural features, it is crucial to assess the compound's stability in test systems that encompass both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.[5][9]
Recommended In Vitro Stability Assays
A tiered approach to assessing the in vitro stability of this compound is recommended, starting with simpler, high-throughput systems and progressing to more complex models that better recapitulate the cellular environment of the liver.
Liver Microsomal Stability Assay
This is often the first-line assay for assessing metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes, the primary drivers of Phase I metabolism.[4][7] This assay is particularly useful for identifying compounds that are highly susceptible to CYP-mediated clearance.
Experimental Protocol: Liver Microsomal Stability
Materials:
-
This compound (Test Compound)
-
Pooled liver microsomes (human, rat, mouse)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and positive controls in the incubation buffer. The final substrate concentration is typically 1 µM.
-
In a 96-well plate, add the microsomal protein to the incubation buffer. A typical protein concentration is 0.5 mg/mL.[7]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[7]
-
Include control incubations:
-
-NADPH: To assess non-CYP mediated degradation.
-
Time 0: To determine the initial concentration.
-
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.[10]
Data Analysis
The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t1/2) and intrinsic clearance (Clint) can be calculated.
-
Half-life (t1/2): t1/2 = 0.693 / k, where k is the elimination rate constant.
-
Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
Hepatocyte Stability Assay
To gain a more comprehensive understanding of metabolic stability, including both Phase I and Phase II metabolism, an assay using intact hepatocytes is recommended.[3][5] Cryopreserved hepatocytes are a convenient and reliable option.[11]
Experimental Protocol: Hepatocyte Stability
Materials:
-
Cryopreserved hepatocytes (human, rat, mouse)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound and positive controls
-
96-well collagen-coated plates
-
Incubator with 5% CO2 and 95% humidity at 37°C
-
Acetonitrile or methanol for reaction termination
Procedure:
-
Thaw and plate the hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover.
-
Prepare working solutions of the test compound and positive controls in the incubation medium. A typical final concentration is 1 µM.
-
Remove the plating medium and add the compound-containing medium to the cells.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding ice-cold acetonitrile or methanol.[11]
-
Include a negative control with heat-inactivated hepatocytes to assess non-enzymatic degradation.[11]
-
Harvest the entire well contents (cells and supernatant) and centrifuge to pellet cell debris.
-
Analyze the supernatant for the remaining parent compound by LC-MS/MS.
Data Analysis
Data analysis is similar to the microsomal stability assay, with the Clint value expressed as µL/min/10^6 cells.
Plasma Stability Assay
It is also important to assess the chemical and enzymatic stability of the compound in blood/plasma to identify any potential degradation by plasma esterases or other enzymes, or through chemical hydrolysis.[12]
Experimental Protocol: Plasma Stability
Materials:
-
Fresh or frozen plasma (human, rat, mouse)
-
Test compound and positive controls
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
Procedure:
-
Thaw plasma and centrifuge to remove any precipitates.
-
Spike the test compound into the plasma at a final concentration of 1 µM.
-
Incubate at 37°C.
-
At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), aliquot the plasma and terminate the reaction by adding 3 volumes of ice-cold acetonitrile or methanol.
-
Include a control where the compound is added to buffer instead of plasma to assess chemical stability.
-
Vortex and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant for the remaining parent compound by LC-MS/MS.
Data Analysis
The percentage of the parent compound remaining is plotted against time to determine the degradation rate.
Data Presentation and Interpretation
Quantitative Data Summary
| Assay | Test System | Key Parameters to Determine | Typical Units |
| Microsomal Stability | Pooled Liver Microsomes | t1/2, Clint | min, µL/min/mg protein |
| Hepatocyte Stability | Cryopreserved Hepatocytes | t1/2, Clint | min, µL/min/10^6 cells |
| Plasma Stability | Plasma | % Remaining over time, t1/2 | %, min |
Interpretation of Results
-
High Clearance: A short half-life (< 30 minutes) in microsomes or hepatocytes suggests that the compound is rapidly metabolized and may have low oral bioavailability.
-
Moderate Clearance: A half-life between 30 and 60 minutes indicates moderate stability.
-
Low Clearance: A half-life greater than 60 minutes suggests good metabolic stability.
-
Species Differences: Significant differences in stability between species can impact the translation of preclinical data to humans.
-
Instability in Plasma: Rapid degradation in plasma suggests susceptibility to plasma enzymes or chemical hydrolysis, which could be a liability for intravenous administration.
Visualizing the Experimental Workflow
General Workflow for In Vitro Stability Assays
Caption: General workflow for in vitro stability assays.
Decision Tree for Stability Assessment
Caption: Decision tree for tiered in vitro stability assessment.
Conclusion
This guide provides a robust framework for the comprehensive in vitro stability assessment of this compound. By systematically evaluating its stability in liver microsomes, hepatocytes, and plasma, researchers can generate critical data to inform the progression of this compound through the drug discovery pipeline. The emphasis on understanding the underlying principles of these assays will empower scientists to make well-informed decisions, ultimately increasing the probability of identifying a successful drug candidate.
References
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.
- Opiliones. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Arctom. (n.d.). CAS NO. 1065484-68-5 | this compound.
- IntechOpen. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
- Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- BenchChem. (n.d.). A Comparative Guide to the Quantification of 3-Bromopyridine-D4 in Biological Matrices.
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- 7. mttlab.eu [mttlab.eu]
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- 12. creative-bioarray.com [creative-bioarray.com]
preliminary cytotoxicity screening of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
An In-Depth Technical Guide: Preliminary In Vitro Cytotoxicity Screening of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound this compound. The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting significant biological activity, including anticancer effects.[1][2] This document outlines a robust, multi-assay strategy designed for researchers, scientists, and drug development professionals. It details the scientific rationale behind experimental choices, provides step-by-step protocols for core cytotoxicity assays, and offers a framework for data analysis and interpretation. The objective is to establish a foundational cytotoxic profile of the compound, enabling informed decisions for further preclinical development.
Introduction: Rationale and Objectives
The discovery and development of novel anticancer agents is a cornerstone of oncological research.[3] The initial assessment of a compound's ability to inhibit cell growth or induce cell death is a critical filtering step in the drug discovery pipeline.[4][5] The subject of this guide, this compound (CAS No. 1065484-68-5), is a heterocyclic compound featuring a pyrimidine core.[6][7] This structural class is of significant interest due to its presence in a wide array of therapeutic agents and natural products.[1]
The primary objective of this guide is to present a scientifically rigorous and practical approach to:
-
Establish the foundational cytotoxic profile of this compound against a representative panel of human cancer cell lines.
-
Determine the half-maximal inhibitory concentration (IC50), a key quantitative measure of a substance's potency.[4]
-
Employ a multi-faceted assay strategy to gain a comprehensive understanding of the compound's initial biological effects.
Foundational Principles of Cytotoxicity Screening
Cytotoxicity assays are essential for identifying harmful compounds and for dose optimization in drug development.[8] These in vitro tests measure the degree to which a substance can damage or kill cells.[3][8] It is crucial to distinguish between two primary outcomes:
-
Cytotoxicity: The process of inducing cell death through mechanisms like necrosis or apoptosis.
-
Cytostasis: The inhibition of cell proliferation and division without directly causing cell death.[9]
A comprehensive preliminary screen should ideally employ methods that can begin to differentiate between these effects. This is achieved by using multiple assays that measure distinct cellular health indicators.[10][11]
Strategic Experimental Design
A well-conceived experimental design is paramount for generating reliable and reproducible data.[12] This involves careful selection of cellular models, a logical dosing strategy, and the inclusion of robust controls.
The Imperative of a Multi-Assay Approach
Relying on a single assay can be misleading, as different methods measure different biological endpoints. For instance, an assay measuring metabolic activity might not distinguish between a compound that kills cells and one that merely slows their metabolism.[13] Therefore, this guide advocates for a dual-assay approach for preliminary screening:
-
Metabolic Activity Assessment: To measure the overall viability and metabolic health of the cell population.
-
Membrane Integrity Assessment: To directly quantify cell death resulting from compromised cell membranes.
Selection of a Diverse Cancer Cell Line Panel
Human cancer cell lines are invaluable and widely used models for anticancer drug development.[14][15] The choice of cell lines is critical and should ideally represent a diversity of cancer types to identify potential tissue-specific activity.[14][16] For a preliminary screen, a well-characterized panel is recommended.
Table 1: Recommended Cell Line Panel for Preliminary Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Luminal A; Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ |
| A549 | Lung Carcinoma | Non-small cell lung cancer (NSCLC) type |
| HCT-116 | Colorectal Carcinoma | Mismatch repair deficient; wild-type p53 |
| HEK293 | Human Embryonic Kidney | Non-cancerous lineage; used as a control for selectivity |
Causality: The inclusion of a non-cancerous cell line like HEK293 is crucial. A promising anticancer compound should ideally exhibit selective cytotoxicity against cancer cells while having a minimal effect on normal cells. This comparison provides an early indication of the therapeutic window.[12]
Compound Handling and Dosing
-
Stock Solution: Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in sterile dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Dose-Response Range: For an initial screen of an unknown compound, a broad concentration range is recommended.[17] A common strategy is to use a 10-point serial dilution (e.g., 1:2 or 1:3 dilutions) starting from a high concentration (e.g., 100 µM).
-
Vehicle Control: It is critical to ensure that the final concentration of the solvent (DMSO) is consistent across all wells and does not exceed a non-toxic level, typically ≤0.5%.[12]
Core Experimental Protocols
The following protocols are foundational for a preliminary cytotoxicity screen. They are designed for a 96-well plate format, which is optimal for covering a broad concentration range.[17][18]
Assay 1: Cell Viability via MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] The principle relies on the capacity of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[19]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium at 2x the final concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plates for the desired exposure period (typically 24, 48, or 72 hours).[20]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[18]
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
Assay 2: Membrane Integrity via LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[9][11] It is a direct measure of plasma membrane rupture.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up specific controls for this assay.[9]
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 45 minutes before the end of incubation.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction & Read: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at 490 nm.
Data Analysis, Presentation, and Interpretation
Data Calculation
-
For MTT Assay:
-
Percent Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100
-
-
For LDH Assay:
-
Percent Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100
-
IC50 Determination
The IC50 value is determined by plotting the percent viability or cytotoxicity against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is then used to fit a sigmoidal dose-response curve and calculate the concentration that elicits a 50% response.
Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy comparison of the compound's potency across different cell lines and time points.
Table 2: Example Data Summary for this compound
| Cell Line | Assay | Incubation Time | IC50 (µM) ± SD |
| MCF-7 | MTT | 48 hours | [Insert Data] |
| A549 | MTT | 48 hours | [Insert Data] |
| HCT-116 | MTT | 48 hours | [Insert Data] |
| HEK293 | MTT | 48 hours | [Insert Data] |
| MCF-7 | LDH | 48 hours | [Insert Data] |
| A549 | LDH | 48 hours | [Insert Data] |
| HCT-116 | LDH | 48 hours | [Insert Data] |
| HEK293 | LDH | 48 hours | [Insert Data] |
Visualization of Workflows and Principles
Visual diagrams are essential for clarifying complex processes. The following are generated using Graphviz DOT language.
Caption: Overall workflow for preliminary cytotoxicity screening.
Sources
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Methodological & Application
experimental protocol for using 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in cell culture
As a Senior Application Scientist, this guide provides a comprehensive experimental framework for the initial in vitro evaluation of the novel compound 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine . Given the absence of published biological data for this specific molecule, we will proceed with a systematic, multi-phase approach. This protocol is designed to be a self-validating system, ensuring that each experimental stage provides the necessary foundation for the next, from fundamental physicochemical characterization to preliminary mechanism of action studies.
Introduction: A Framework for Evaluating Novel Chemical Entities
The discovery of new small molecules with therapeutic potential is a cornerstone of drug development. Compounds built on heterocyclic scaffolds, such as pyrimidines and pyridines, are of particular interest due to their prevalence in a wide range of biologically active agents, including kinase inhibitors.[1][2] The subject of this guide, this compound, is a novel chemical entity with an unknown biological profile.
This document provides a detailed roadmap for researchers to conduct a thorough and reliable initial assessment of this compound in a cell culture setting. We will begin with the most critical and foundational step: determining the compound's solubility and stability, as these parameters underpin the validity of all subsequent biological data.[3] Following this, we will establish a detailed protocol for assessing its impact on cell viability and cytotoxicity to determine a biologically active concentration range. Finally, we will outline a logical workflow for exploring its potential mechanism of action.
Phase 1: Foundational Physicochemical & Reagent Characterization
Before exposing any cells to a new compound, it is imperative to understand its behavior in the experimental medium. Inaccurate assumptions about a compound's solubility can lead to significant artifacts, such as precipitation, which can be misinterpreted as a biological effect.[3][4]
Protocol 1: Kinetic Solubility and Stability Assessment
This protocol determines the solubility of the compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of a cell culture experiment.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, down to ~0.02 mM).
-
Aqueous Dilution: Add PBS or cell culture medium to another 96-well plate. Then, transfer a small, fixed volume of each DMSO concentration from the first plate into the aqueous buffer plate, ensuring the final DMSO concentration is ≤1%. A typical ratio is 2 µL of DMSO stock into 198 µL of buffer.
-
Incubation and Observation: Incubate the plate at room temperature or 37°C for 1-2 hours. Assess for precipitation visually and by measuring the absorbance (turbidity) at a wavelength like 650 nm.[5] The highest concentration that remains clear is the approximate kinetic solubility.
-
Stability Assessment: To assess stability, incubate the compound in cell culture medium at 37°C for the intended duration of your longest experiment (e.g., 24, 48, 72 hours). Analyze the supernatant at different time points using HPLC-MS to quantify the amount of intact compound remaining.[6]
Data Presentation: Stock Solution & Solubility Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High dissolving power for many organic molecules. Anhydrous grade prevents hydrolysis of the compound. |
| Stock Concentration | 10-20 mM | A standard concentration that allows for wide dilution ranges while minimizing final solvent concentration.[7] |
| Storage | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound.[2] |
| Final DMSO in Media | ≤ 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and may have independent biological effects. |
Phase 2: Determining Biological Activity Range via Cytotoxicity Screening
The primary goal of this phase is to determine the concentration range at which this compound affects cell viability. This will establish the half-maximal inhibitory concentration (IC50), a critical parameter for designing all future experiments.[8]
Cell Line Selection
For a novel compound, it is advisable to screen against a panel of cell lines to identify potential sensitivity. A starting panel could include:
-
Common Cancer Cell Lines:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
A549: Lung carcinoma
-
HCT-116: Colorectal carcinoma
-
-
Non-Cancerous Control Cell Line:
-
HEK293: Human embryonic kidney cells
-
MRC-5: Normal human lung fibroblasts
-
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
Selected cell lines
-
Complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Trypsin-EDTA
-
96-well sterile tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.[5]
-
Compound Treatment: The next day, prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells that receive medium with the same final DMSO concentration as the treated wells, and "no-cell" control wells for background subtraction.[11]
-
Incubation: Incubate the plate for a set period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
Data Analysis and IC50 Determination
The absorbance data is used to calculate the percentage of cell viability relative to the vehicle control. This data is then plotted against the logarithm of the compound concentration to generate a dose-response curve. The IC50 value is determined from this curve using non-linear regression analysis (e.g., using GraphPad Prism software).[5]
Caption: Workflow for determining the IC50 value of the compound.
Phase 3: A Logical Framework for Mechanism of Action (MoA) Investigation
With a confirmed cytotoxic/cytostatic effect and a known IC50 value, the next step is to investigate how the compound works. Since many pyrimidine-based molecules are known kinase inhibitors, this is a logical starting point for hypothesis generation.[1][12]
The workflow below illustrates a decision-making process for selecting appropriate secondary assays based on the initial screening results.
Caption: Decision workflow for investigating the Mechanism of Action.
Example Secondary Assays:
-
Cell Cycle Analysis: Treatment of cells with the compound at its IC50 concentration followed by propidium iodide (PI) staining and flow cytometry can reveal if the compound causes arrest at a specific phase of the cell cycle (G1, S, or G2/M).[12]
-
Apoptosis Assays: To determine if cell death occurs via apoptosis, cells can be stained with Annexin V and PI.[13] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.
-
Kinase Inhibition Screening: Given the pyrimidine core, a logical step would be to screen the compound against a panel of recombinant kinases in a biochemical assay.[12] This can identify specific protein targets, which can then be validated in cell-based assays (e.g., by checking the phosphorylation status of downstream substrates via Western Blot).
Safety and Handling Precautions
As this compound is a novel compound, its toxicological properties are unknown. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Handle the powdered form in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for chemical waste.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Komarov, P. G., et al. (n.d.). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. PMC - NIH. Retrieved from [Link]
-
Del Nagro, C. J., et al. (n.d.). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central. Retrieved from [Link]
-
Zhang, H. J., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
PubMed. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study of the biological properties of new chemical compounds of the pyrimidine series. Retrieved from [Link]
-
PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Retrieved from [Link]
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Application Note: Preparation of a High-Purity Stock Solution of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Abstract
This document provides a comprehensive protocol for the preparation, quality control, and storage of stock solutions of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (CAS No. 1065484-68-5). As a complex heterocyclic compound, likely utilized in medicinal chemistry and drug discovery pipelines, the accuracy and stability of its stock solution are paramount for generating reproducible experimental data. This guide is intended for researchers, chemists, and drug development professionals, offering a framework grounded in established laboratory safety and procedural standards to ensure solution integrity and user safety.
Compound Characterization
Accurate preparation begins with a thorough understanding of the compound's fundamental properties. These values are essential for all subsequent calculations and handling procedures.
| Property | Value | Source |
| CAS Number | 1065484-68-5 | [1][2] |
| Molecular Formula | C₉H₅BrClN₃O | [1][2] |
| Molecular Weight (MW) | 286.51 g/mol | [2] |
| Appearance | White to off-white crystalline powder (presumed) | [3] |
| Purity | ≥98% (Typical) | [1] |
Critical Health & Safety Precautions
This compound is a halogenated organic compound. This class of chemicals requires stringent handling protocols to mitigate potential health risks.[4][5] The following safety measures are mandatory.
-
Engineering Controls : All handling of the solid compound and its concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6]
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times.[6] This includes:
-
A properly fitted lab coat.
-
Nitrile gloves (double-gloving is recommended when handling the pure compound).
-
Chemical splash goggles that provide a complete seal around the eyes.
-
Closed-toe shoes.
-
-
Compound Hazards : While specific toxicity data for this compound is limited, similar halogenated heterocyclic molecules can be harmful if swallowed, cause skin irritation, serious eye damage, and respiratory irritation.[7][8][9][10] Avoid all direct contact.
-
Waste Disposal : All contaminated materials (e.g., pipette tips, weigh boats, gloves) and excess solutions must be disposed of in a designated "Halogenated Organic Waste" container.[11] Do not pour this compound or its solutions down the drain.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from calculation to final storage, emphasizing key decision and safety checkpoints.
Sources
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Application Notes and Protocols: Biochemical Characterization of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine as a Potential Kinase Inhibitor
Introduction: The Quest for Kinase Inhibitor Specificity
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[5] 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine is a heterocyclic compound with structural motifs present in known kinase inhibitors. Its potential to modulate kinase activity warrants a systematic and robust biochemical evaluation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the biochemical characterization of this compound. We will delve into the principles of kinase inhibition assays, provide a detailed, adaptable protocol using a widely accepted luminescent platform, and discuss critical aspects of data analysis and interpretation. The methodologies described herein are designed to establish a foundation for determining the compound's potency and selectivity against a given kinase target.
Pillar 1: Selecting the Appropriate Assay Platform
The choice of assay technology is critical for generating reliable and reproducible data.[1][6] Several robust platforms are available, each with its own set of advantages and limitations.[7] These can be broadly categorized as assays that measure product formation (phosphorylated substrate or ADP) or substrate depletion (ATP).[1][8]
-
Radiometric Assays: Considered a gold standard for sensitivity and direct measurement of substrate phosphorylation using radiolabeled ATP ([³²P]- or [³³P]-ATP).[9] However, they involve handling radioactive materials, which requires specialized facilities and disposal procedures.
-
Fluorescence-Based Assays: These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen™ and Z'-LYTE™.[10][11][12][13] They offer a non-radioactive, homogeneous format suitable for high-throughput screening (HTS).[11][13] LanthaScreen™ assays measure the binding of a tracer to the kinase or the detection of a phosphorylated substrate,[10][14] while Z'-LYTE™ assays utilize a protease-coupled reaction that is inhibited by substrate phosphorylation.[12][13]
-
Luminescence-Based Assays: Platforms like ADP-Glo™ are universal as they measure the amount of ADP produced in the kinase reaction, making them compatible with virtually any kinase and substrate combination.[15][16][17] The luminescent signal is inversely proportional to the amount of ATP remaining and directly proportional to kinase activity.[18]
For the purpose of this guide, we will focus on the ADP-Glo™ Kinase Assay due to its universality, high sensitivity, and broad dynamic range.[15][16][17]
Pillar 2: The Criticality of Assay Conditions
The outcome and interpretation of a kinase inhibition assay are profoundly influenced by the experimental conditions.[6][19] Careful optimization of these parameters is paramount for ensuring data integrity.
ATP Concentration: This is arguably the most critical parameter for assays involving ATP-competitive inhibitors.[20][21][22]
-
Assays at ATP Km: Performing assays at the Michaelis constant (Km) of ATP for the target kinase allows for a more direct comparison of inhibitor potencies (IC₅₀ values) across different kinases, as the IC₅₀ value is approximately twice the inhibitor constant (Ki) under these conditions.[20]
-
Assays at Physiological ATP Concentrations: Cellular ATP concentrations are in the millimolar range (1-10 mM), which is often significantly higher than the Km of most kinases.[20][21] Testing inhibitors at these higher ATP concentrations can provide a more accurate prediction of their efficacy in a cellular context.[21][23] As ATP concentration increases, the IC₅₀ value for an ATP-competitive inhibitor will also increase, a relationship described by the Cheng-Prusoff equation.[20][21]
Enzyme and Substrate Concentrations: These should be optimized to ensure the reaction proceeds under linear conditions, typically with less than 20% of the substrate being consumed.[6] High enzyme concentrations can lead to rapid substrate depletion and non-linear kinetics.[22][24]
Buffer Composition: The pH, ionic strength, and the presence of divalent cations (e.g., Mg²⁺, Mn²⁺) and detergents can significantly impact kinase activity and inhibitor binding.[19][22] It is crucial to use a buffer system that is optimal for the specific kinase being investigated.
Experimental Workflow: A Step-by-Step Protocol using ADP-Glo™
This protocol provides a detailed methodology for determining the IC₅₀ value of this compound against a hypothetical serine/threonine kinase.
Materials and Reagents:
-
This compound (Test Compound)
-
Recombinant Kinase of Interest
-
Kinase-specific Peptide Substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP Standard
-
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO (for compound dilution)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Workflow Diagram:
Caption: Experimental workflow for an in vitro kinase inhibitor assay using the ADP-Glo™ platform.
Detailed Protocol:
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). c. Prepare intermediate dilutions of the compound and DMSO (vehicle control) in Kinase Reaction Buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to minimize solvent effects.[6]
2. Kinase Reaction Setup (384-well plate format): [25] a. Add 2.5 µL of the diluted compound or vehicle control to the appropriate wells of a white, opaque 384-well plate. b. Prepare a 2X Kinase/Substrate mixture in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically beforehand. c. Add 5 µL of the 2X Kinase/Substrate mixture to each well. d. Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[26] e. Prepare a 2X ATP solution in Kinase Reaction Buffer. The concentration should be 2X the desired final ATP concentration (e.g., 2X the Km or 2X a physiological concentration). f. Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL. g. Mix the plate gently and incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the reaction.
3. ADP Detection: [15][16] a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16] b. Incubate the plate for 40 minutes at room temperature.[16][25] c. Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.[16] d. Incubate the plate for 30-60 minutes at room temperature.[25] e. Measure the luminescence using a plate reader.
4. Controls:
- No-Enzyme Control: Contains all reaction components except the kinase. This helps determine background signal.[24]
- Vehicle Control (0% Inhibition): Contains all reaction components with DMSO instead of the test compound.
- High Inhibition Control (100% Inhibition): Contains all reaction components with a known potent inhibitor for the target kinase or no ATP.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: The raw luminescence data is used to calculate the percentage of kinase activity inhibited at each compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Generate IC₅₀ Curve: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.[18][27] The IC₅₀ is the concentration of the inhibitor required to reduce the kinase activity by 50%.[3][5]
Hypothetical Data Presentation:
| Compound Conc. (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 52.3 |
| 41 | 28.9 |
| 13.7 | 15.6 |
| 4.6 | 8.1 |
| 1.5 | 4.2 |
| 0.5 | 1.9 |
| IC₅₀ (nM) | 115.7 |
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust assay protocol includes measures for self-validation and a clear guide for troubleshooting potential issues.
Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for compound screening.[18]
Z' = 1 - (3 * (SD_Vehicle + SD_HighInhibition)) / |Mean_Vehicle - Mean_HighInhibition|
Troubleshooting Common Issues: [6][19]
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Pipetting errors, inadequate mixing, edge effects in the assay plate.[19] | Calibrate pipettes, ensure thorough mixing, avoid using outer wells or fill them with buffer.[19] |
| Low Signal or Assay Window | Suboptimal enzyme/substrate concentration, incorrect buffer conditions, short incubation time. | Re-optimize enzyme and substrate concentrations, verify buffer pH and composition, perform a time-course experiment to ensure linearity. |
| False Positives/Negatives | Compound interference (e.g., fluorescence quenching/autofluorescence), compound aggregation.[6][24] | Run compound interference controls (no-enzyme control).[24] Include a detergent like Triton X-100 (e.g., 0.01%) to disrupt aggregates.[24] |
| Inconsistent IC₅₀ Values | Inconsistent reagent quality, variability in ATP concentration, substrate depletion.[6] | Use high-purity reagents, prepare fresh ATP solutions, ensure the assay is in the linear range (<20% substrate turnover).[6][22] |
Authoritative Grounding: The Broader Context of Kinase Signaling
The inhibition of a specific kinase by this compound can have significant downstream effects on cellular signaling pathways. For instance, if the target kinase is a key component of the MAP Kinase (MAPK) pathway, its inhibition could impact cell proliferation, differentiation, and survival.[28]
Illustrative Signaling Pathway: MAPK/ERK Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Understanding the broader signaling context is crucial for designing subsequent cell-based assays to validate the biochemical findings and to understand the compound's functional consequences.[29]
Conclusion
This application note provides a foundational framework for the initial biochemical characterization of this compound as a potential kinase inhibitor. By employing a robust and universal assay platform like ADP-Glo™, carefully optimizing reaction conditions, and adhering to rigorous data analysis practices, researchers can confidently determine the compound's in vitro potency. The provided protocol is a starting point, and its adaptation to specific kinases of interest, guided by the principles outlined, will be key to unlocking the therapeutic potential of novel chemical entities in the ever-evolving landscape of kinase drug discovery.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Promega Corporation. ADP-Glo™ Kinase Assay Protocol.
- The significance of ATP concentration in cell-free and cell-based assays. (n.d.).
- Promega Corporation. ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
- Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay for FLT3 Overview.
- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313.
- ADP Glo Protocol. (n.d.).
- Thermo Fisher Scientific. LanthaScreen® Kinase Activity Assays.
- ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Thermo Fisher Scientific. LanthaScreen TR-FRET Kinase Assays.
- Benchchem. Technical Support Center: Troubleshooting BTO-1 in Kinase Assays.
- BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers.
- Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay for MAP2K4.
- Benchchem. selecting the appropriate ATP concentration for in vitro kinase assays.
- Promega. Choosing the Best Kinase Assay to Meet Your Research Needs.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries.
- Z'-LYTE™ Kinase Assay Platform. (n.d.).
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Reaction Biology. KINASE PROFILING & SCREENING.
- IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1).
- Benchchem. Technical Support Center: Troubleshooting Kinase Assays.
- Fisher Scientific. Z′-LYTE™ KINASE ASSAY KIT – SER/THR 9 PEPTIDE PROTOCOL.
- Kufareva, I., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Sigma-Aldrich. Kinase Assay Kit.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against....
- AACR Journals. (2018, July 1). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing.
- YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
- Thermo Fisher Scientific. Z'-LYTE Kinase Assay Kits.
- NCBI - NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors.
- Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025, August 9).
- BMG LABTECH. (2020, September 1). Kinase assays.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
- Thermo Fisher Scientific. Z'-LYTE™ Kinase Assay Kit - Ser/Thr 18 Peptide.
- NIH. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
- Thermo Fisher Scientific. SelectScreen™ Biochemical Kinase Profiling Service Z′-LYTE™ Screening Protocol and Assay Conditions.
- Guidechem. 4-(2-BroMo-pyridin-3-yloxy)-6-chloro-pyriMidine, 98+% C9H5BrClN3O, MW.
- Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. (n.d.).
- PMC - PubMed Central. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.
- BLDpharm. 1039046-54-2|4-((6-Bromopyridin-3-yl)oxy)-7-methoxyquinoline.
- PubMed. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor.
- MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
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Application Notes and Protocols for High-Throughput Screening of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Authored by: Senior Application Scientist, Gemini AI
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in high-throughput screening (HTS) campaigns. While this specific molecule is a novel chemical entity with limited published biological data, its structural motifs—a halogenated pyridine and a chloropyrimidine—are prevalent in a wide range of bioactive compounds, including kinase inhibitors and covalent modulators of protein function. This application note will, therefore, focus on a strategic approach to elucidating the biological activity of this compound. We will detail protocols for primary screening against key drug target families, hit confirmation strategies, and methods for target deconvolution. The causality behind experimental choices and self-validating systems for robust data generation are emphasized throughout.
Introduction: Unveiling the Potential of a Novel Scaffold
The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a 2-bromopyridine ring linked via an ether bridge to a 6-chloropyrimidine ring.[1][2][3] Analysis of these structural components provides a logical starting point for hypothesis-driven screening.
-
Pyrimidine Core: The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology. Its derivatives are known to target a wide array of enzymes, with protein kinases being a prominent class.[4] The 6-chloro substituent provides a reactive handle for potential covalent modification of nucleophilic residues in a protein's binding site.
-
Bromopyridine Moiety: Halogenated pyridines are also common in bioactive molecules and can participate in various non-covalent interactions within a protein binding pocket, including halogen bonding.[5][6] The 2-bromo substitution, in particular, can serve as a reactive site for covalent bond formation with target proteins, a mechanism of action for a growing class of targeted therapies.[7][8][9]
Given these structural alerts, this compound is a compelling candidate for screening against enzyme families known to be modulated by such scaffolds, with a particular emphasis on kinases and the potential for covalent inhibition.
Pre-Screening Compound Qualification: The Foundation of a Successful HTS Campaign
Before committing to a large-scale, high-throughput screen, it is imperative to perform rigorous quality control on the compound stock. This initial investment in characterization can save significant resources by preventing the pursuit of artifacts.
Compound Identity and Purity Assessment
The first step is to verify the identity and purity of the compound. This is crucial as impurities can lead to false positives or negatives.
| Parameter | Recommended Technique | Acceptance Criteria |
| Identity Verification | High-Resolution Mass Spectrometry (HRMS) and ¹H NMR | Data consistent with the expected structure of this compound. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) with UV detection | ≥95% purity |
Solubility Determination
Poor solubility is a common reason for HTS failure, leading to aggregation-based artifacts and inaccurate concentration-response curves.[10]
Protocol: Kinetic Solubility Assay using Nephelometry
-
Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), typically 10 mM.
-
In a 96- or 384-well microplate, perform a serial dilution of the DMSO stock into an aqueous assay buffer.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
High-Throughput Screening Strategies and Protocols
Based on the structural analysis, we propose a tiered screening approach targeting kinases, potential covalent interactions, and a broad cell-based assay for unforeseen activities.
Primary Screen 1: Kinase Inhibition Profiling
Protein kinases are a major class of drug targets, and the pyrimidine core of the test compound is a common kinase inhibitor scaffold.[11][12] A universal, ADP-detection based assay is a cost-effective and robust method for primary screening against a panel of kinases.[13]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP concentration and thus a lower luminescence signal.
Materials:
-
Kinase of interest and its corresponding substrate
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
-
A plate-based luminometer
Procedure:
-
Compound Dispensing: Dispense 50 nL of this compound (at various concentrations) or control compounds into the wells of a 384-well plate.
-
Kinase Reaction: Add 5 µL of a solution containing the kinase, its substrate, and ATP in kinase buffer.
-
Incubation: Incubate the reaction at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to positive (no kinase) and negative (DMSO vehicle) controls.
Primary Screen 2: Covalent Inhibitor Screening via Mass Spectrometry
The presence of two reactive chloro and bromo groups suggests the potential for covalent inhibition. A direct measurement of covalent bond formation with a target protein can be achieved using high-throughput mass spectrometry.[14][15][16]
Protocol: High-Throughput Intact Protein Mass Spectrometry Screen
This protocol is designed to detect the formation of a covalent adduct between the test compound and a protein of interest that has a reactive nucleophilic residue (e.g., cysteine) in its binding pocket.
Materials:
-
Target protein with a reactive cysteine residue
-
This compound
-
Mass spectrometer equipped for high-throughput analysis of intact proteins (e.g., with an IR-MALDESI source)
-
Deconvolution software
Procedure:
-
Compound Incubation: In a microplate, incubate the target protein with the test compound at a 1:1 molar ratio for a defined time course (e.g., 0, 30, 60, and 120 minutes).
-
Sample Preparation: Prepare the samples for mass spectrometry analysis according to the instrument's requirements.
-
Mass Spectrometry Analysis: Analyze the intact protein mass for each sample.
-
Data Deconvolution and Analysis: Deconvolute the mass spectra to determine the mass of the protein.[15][16] A mass shift corresponding to the molecular weight of the test compound (minus the leaving group, HBr or HCl) indicates covalent adduct formation.
Primary Screen 3: Phenotypic Screening using a Cell-Based Assay
Phenotypic screening can uncover unexpected biological activities and provides a more physiologically relevant context.[17][18] A simple cell viability assay is a good starting point to assess for general cytotoxicity or anti-proliferative effects.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
This assay measures ATP levels as an indicator of metabolically active cells.
Materials:
-
A cancer cell line relevant to potential therapeutic areas (e.g., A549 lung carcinoma)
-
Cell culture medium and supplements
-
CellTiter-Glo® Reagent
-
White, opaque 96- or 384-well cell culture plates
-
A plate-based luminometer
Procedure:
-
Cell Seeding: Seed cells into the wells of a microplate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for a period relevant to cell division (e.g., 72 hours).
-
Assay Reagent Addition: Add CellTiter-Glo® Reagent to each well and mix to induce cell lysis and generate a luminescent signal.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well.
Hit Confirmation and Deconvolution: From Signal to Mechanism
A "hit" from a primary screen is not a validated lead. A rigorous process of hit confirmation and target deconvolution is essential.
Hit Confirmation Workflow
A confirmed hit should be active in a dose-dependent manner and its activity should be confirmed with a freshly sourced sample of the compound.
Caption: Workflow for Hit Confirmation.
Target Deconvolution for Phenotypic Hits
If the compound is active in a phenotypic screen, identifying its molecular target is a critical next step.[17]
| Deconvolution Method | Principle |
| Affinity Chromatography | The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. |
| Thermal Proteome Profiling (TPP) | Measures changes in the thermal stability of proteins in response to compound binding across the proteome. |
| Genetic Approaches (e.g., CRISPR screens) | Identifies genes that, when knocked out, confer resistance or sensitivity to the compound. |
Troubleshooting and Data Interpretation: Avoiding the Pitfalls
Pan-Assay Interference Compounds (PAINS)
Compounds with reactive functional groups can sometimes show activity in a wide range of assays through non-specific mechanisms, such as aggregation, redox cycling, or assay technology interference.[19][20][21] These are known as Pan-Assay Interference Compounds (PAINS).[22][23] The structure of this compound does not immediately fall into a common PAINS class, but its reactivity warrants caution.
Strategies to Identify and Mitigate PAINS:
-
Orthogonal Assays: True hits should show activity in assays with different detection methods (e.g., fluorescence vs. luminescence).
-
Detergent Sensitivity: Aggregation-based inhibitors are often less potent in the presence of non-ionic detergents like Triton X-100.
-
Structure-Activity Relationship (SAR): A lack of a clear SAR from related analogs can be a red flag.[24]
Caption: Interpreting HTS Hits.
Conclusion
This compound represents a novel chemical scaffold with significant potential for modulation of important drug targets, particularly protein kinases. Its reactive halogen substituents also open the door to the development of targeted covalent inhibitors. The systematic HTS and hit validation workflow detailed in these application notes provides a robust framework for elucidating the biological activity of this and other novel compounds. By employing rigorous pre-screening qualification, hypothesis-driven primary screening, and thorough hit confirmation, researchers can confidently identify and validate new starting points for drug discovery programs.
References
- High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosph
- High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of Biomolecular Screening.
- Biochemical Kinase Assays. Thermo Fisher Scientific.
- High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology.
- Application Note: High-Throughput Screening for Covalent Enzyme Inhibitors Using 1-(Bromomethyl)naphthalen-2-amine. Benchchem.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
- High-throughput screening for kinase inhibitors. Chembiochem.
- High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central.
- Covalent Screening Library. MedchemExpress.com.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
- Kinase Screening Assay Services. Reaction Biology.
- High-Throughput Screening of GPCRs for Drug Discovery. Celtarys.
- High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors.
- Strategies for small molecule library design. PubMed.
- Small Molecule Screening Process Steps. Danaher Life Sciences.
- High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors.
- An Overview of High Throughput Screening at G Protein Coupled Receptors.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- High-Throughput GPCR Assay Development. Agilent.
- An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.
- Strategies for the screening of small molecule libraries.
- This compound. Arctom.
- Phantom PAINS: Problems with the Utility of Alerts for Pan-Assay INterference CompoundS.
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- PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
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Application Notes and Protocols for the Detection of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in Biological Samples
Introduction
4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine is a novel small molecule entity with significant potential in drug development. As with any therapeutic candidate, understanding its pharmacokinetic (PK) and toxicokinetic (TK) profile is paramount for advancing through preclinical and clinical trials. This requires the development and validation of robust, sensitive, and specific bioanalytical methods for its quantification in complex biological matrices such as plasma, blood, and urine.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for detecting and quantifying this compound, ensuring data integrity and compliance with global regulatory standards.[3][4]
The core of a reliable bioanalytical workflow rests on a well-validated method that guarantees accuracy, precision, and reproducibility.[3][5] This application note will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based method, which is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[6][7] We will explore appropriate sample preparation techniques, chromatographic conditions, and mass spectrometric parameters. Furthermore, this guide will adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][8][9]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClN₃O | [10] |
| Molecular Weight | 286.51 g/mol | [10] |
| SMILES | ClC1=CC(OC2=CC=CN=C2Br)=NC=N1 | [10] |
This information is crucial for selecting appropriate solvents, extraction techniques, and mass spectrometry settings.
Bioanalytical Method Development Strategy
The development of a robust bioanalytical method is a systematic process.[6] The following sections outline the key steps and considerations for creating a method suitable for regulated bioanalysis.
Selection of Analytical Technique
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of this compound in biological matrices.[7][11][12] This is due to its inherent high sensitivity, specificity, and wide dynamic range, which are essential for accurately measuring drug concentrations across a broad spectrum of physiological levels.
Sample Preparation: The Cornerstone of Reliable Bioanalysis
The primary objective of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection.[1][7][13][14] The choice of technique depends on the analyte's properties, the nature of the biological matrix, and the desired level of cleanliness and recovery.
Workflow for Sample Preparation and Analysis
Caption: General experimental workflow from sample preparation to LC-MS/MS analysis.
LLE is a classic and effective technique for extracting analytes from aqueous matrices into an immiscible organic solvent.
Rationale: LLE provides a clean extract by partitioning the analyte into an organic phase, leaving behind many endogenous interferences such as proteins and salts.
Step-by-Step Protocol:
-
Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 10 µL of the internal standard working solution (a structurally similar compound, ideally a stable isotope-labeled version of the analyte) to each sample, vortex briefly.
-
Extraction: Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
SPE offers a more selective and often cleaner extraction compared to LLE by utilizing a solid sorbent to retain the analyte.[7][13]
Rationale: SPE can provide higher recovery and cleaner extracts, which is particularly beneficial for achieving low limits of quantification. The choice of sorbent is critical and should be optimized based on the analyte's properties.
Step-by-Step Protocol:
-
Sample Pre-treatment: To 100 µL of the biological sample, add 10 µL of the internal standard and 200 µL of a conditioning buffer (e.g., 4% phosphoric acid).
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
Analysis: Inject into the LC-MS/MS system.
PPT is a rapid and simple method for removing proteins from biological samples.[1][7][13][14]
Rationale: While being the fastest method, PPT may result in less clean extracts compared to LLE or SPE, potentially leading to matrix effects. It is often a good starting point for method development.
Step-by-Step Protocol:
-
Sample Aliquoting and IS Spiking: As described in the LLE protocol.
-
Precipitation: Add 300 µL of cold acetonitrile to the sample.
-
Mixing: Vortex for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis. Depending on the required sensitivity, an evaporation and reconstitution step may be necessary.
Chromatographic Separation
The goal of chromatographic separation is to resolve the analyte from any remaining endogenous components and potential metabolites before it enters the mass spectrometer.
Typical HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the reversed-phase column. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5% to 95% B over 3-5 minutes.[15] | A gradient elution is generally required for complex biological samples to achieve good separation and reasonable run times. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 - 10 µL | A smaller injection volume can minimize potential matrix effects. |
Mass Spectrometric Detection
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.
Rationale: MRM involves selecting a specific precursor ion (typically the protonated molecule [M+H]⁺) of the analyte in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This highly specific transition minimizes the chances of detecting interfering compounds.
MS Parameter Optimization:
-
Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and fragmentation pattern.
-
Precursor Ion Selection: In positive electrospray ionization (ESI) mode, the expected precursor ion would be [M+H]⁺ at m/z 287.5/289.5 (due to the presence of Br and Cl isotopes).
-
Product Ion Selection: Fragment the precursor ion and select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier).
-
Optimization of MS Parameters: Optimize collision energy, declustering potential, and other source-dependent parameters to maximize the signal for the selected MRM transitions.
Bioanalytical Method Validation
A full validation of the bioanalytical method is required to ensure its reliability for the analysis of study samples.[3][4][5][16] The validation should be performed in accordance with the FDA and EMA guidelines.[3][8][9]
Validation Parameter Workflow
Caption: Key parameters to be assessed during bioanalytical method validation.
Summary of Validation Parameters and Acceptance Criteria:
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Selectivity | To ensure that the method can differentiate the analyte from endogenous matrix components and other potential interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between the instrument response and the known concentration of the analyte. | A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean concentration should be within ±15% of the nominal value at each QC level (±20% at LLOQ). |
| Precision | To assess the degree of scatter in the data from repeated measurements. | The coefficient of variation (CV) should not exceed 15% at each QC level (20% at LLOQ). |
| Recovery | To evaluate the efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Matrix Effect | To investigate the influence of matrix components on the ionization of the analyte. | The CV of the matrix factor across different lots of matrix should be ≤ 15%. |
| Stability | To ensure that the analyte is stable in the biological matrix under various storage and processing conditions. | The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared samples. |
Conclusion
The successful quantification of this compound in biological samples is a critical step in its development as a therapeutic agent. The LC-MS/MS-based methodologies outlined in this application note provide a robust framework for establishing a sensitive, specific, and reliable bioanalytical method. Adherence to the principles of method development and validation as prescribed by regulatory agencies will ensure the generation of high-quality data to support pharmacokinetic, toxicokinetic, and clinical studies.
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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Aliri Bioanalysis. (2024). 7 Crucial Steps In Bioanalysis To Optimize Small Molecule Drug Development. [Link]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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BioAgilytix. (n.d.). Small Molecule Bioanalysis. Retrieved January 19, 2026, from [Link]
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Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). [Link]
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European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]
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Bioanalysis Zone. (2025). Advancing bioanalytical method development and validation for small molecules. YouTube. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Gomez-Perez, M., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. PMC - NIH. [Link]
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Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]
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Application Notes and Protocols for the Evaluation of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in Cancer Research Models
Introduction
The landscape of oncology is increasingly dominated by the development of targeted therapies, with small molecule inhibitors at the forefront of this revolution.[1][2] These agents offer the potential for high specificity and oral bioavailability, allowing for the precise targeting of signaling pathways that are deregulated in cancer cells.[1] The pyridopyrimidine scaffold and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to the purine bases of DNA and RNA, making them prime candidates for interacting with a variety of enzymatic targets.[3][4]
This document provides a comprehensive guide to the application of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine , a specific pyridinyl-oxy-pyrimidine derivative, in preclinical cancer research models. While direct studies on this particular molecule are not extensively published, its structural motifs are present in numerous kinase inhibitors.[5][6] Therefore, this guide is built upon established principles and protocols for characterizing novel small molecule inhibitors in an oncology setting.[7][8] We will explore its hypothesized mechanism of action, provide detailed protocols for its evaluation in both 2D and 3D cell culture systems, and offer insights into the interpretation of potential findings.
Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways
The chemical structure of this compound, featuring a pyrimidine ring linked to a substituted pyridine, is characteristic of ATP-competitive kinase inhibitors. Many such molecules target key nodes in oncogenic signaling pathways like the EGFR and Akt/mTOR pathways, which are central regulators of cell proliferation, survival, and apoptosis.[1][3] The chloro- and bromo-substituents can serve as handles for further chemical modification or play a role in the molecule's interaction with its target protein.
We hypothesize that this compound could function as an inhibitor of a protein kinase, such as those in the PI3K/Akt or RAS/RAF/MEK/ERK pathways. These pathways are frequently hyperactivated in various cancers due to mutations in upstream receptors or downstream signaling components.[1]
Caption: Hypothesized targeting of the RAS/RAF/MEK/ERK and PI3K/Akt signaling pathways by this compound.
Application Notes
Compound Handling and Storage
-
Solubility: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as DMSO. For cell-based assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the solid compound at 4°C for short-term storage and at -20°C for long-term storage, protected from light and moisture. The DMSO stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: For experiments, dilute the DMSO stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and does not exceed a non-toxic level (typically ≤ 0.5%).
Experimental Protocols
The following protocols provide a framework for the initial preclinical evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment in 2D Cell Culture
This protocol determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 48-72 hours.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
| Parameter | Example Value |
| Cell Line | MCF-7 |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 72 hours |
| Hypothetical IC50 | 5.2 µM |
Protocol 2: Efficacy Testing in 3D Spheroid Models
3D cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment.[8] This protocol assesses the compound's efficacy in a more physiologically relevant system.
Materials:
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
All materials from Protocol 1
-
CellTiter-Glo® 3D Cell Viability Assay kit
Procedure:
-
Spheroid Formation:
-
Prepare a cell suspension as in Protocol 1.
-
Seed the cells in a ULA 96-well plate at a density that promotes single spheroid formation (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 3-4 days until well-formed spheroids are visible.
-
-
Compound Treatment:
-
Prepare 2x concentrations of the compound dilutions in complete medium.
-
Carefully add 100 µL of the 2x compound dilutions to the corresponding wells containing spheroids (final volume will be 200 µL).
-
Incubate for an extended period, typically 72-120 hours, to allow for drug penetration.
-
-
Viability Assessment:
-
Follow the manufacturer's instructions for the CellTiter-Glo® 3D assay, which is optimized for 3D cultures.[8]
-
Measure luminescence and perform data analysis as described in Protocol 1.
-
| Parameter | Example Value |
| Cell Line | HCT116 |
| Spheroid Formation Time | 4 days |
| Treatment Duration | 96 hours |
| Hypothetical IC50 | 15.8 µM |
Protocol 3: Western Blot Analysis of Target Pathways
This protocol investigates whether the compound inhibits the phosphorylation of key proteins in the hypothesized signaling pathways.
Materials:
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for a shorter duration (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. GAPDH can be used as a loading control.
-
A dose-dependent decrease in the phosphorylation of Akt or ERK would support the hypothesized mechanism of action.
-
Caption: A comprehensive experimental workflow for the preclinical evaluation of a novel small molecule inhibitor.
Conclusion
The protocols and application notes provided here offer a robust starting point for the investigation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity in both 2D and 3D models and elucidating its mechanism of action, researchers can build a comprehensive profile of this compound's therapeutic potential. Positive results from these initial studies would warrant further investigation, including in vivo xenograft studies and medicinal chemistry efforts to optimize its potency and pharmacokinetic properties.
References
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- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models.
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- Taylor & Francis. Small Molecule Inhibitors for Targeting Cancer.
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- Guidechem. 4-(2-BroMo-pyridin-3-yloxy)-6-chloro-pyriMidine, 98+% C9H5BrClN3O, MW.
- NIH. (2024, July 18). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
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- PubMed. (2009, March 12). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
- MDPI. (2023).
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- 5. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: A Step-by-Step Guide to the Sequential Derivatization of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Introduction: The Strategic Value of the Pyridine-Pyrimidine Ether Scaffold
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Pyridine and pyrimidine cores are chief among these, forming the basis of numerous FDA-approved therapeutics for conditions ranging from cancer to infectious diseases.[1][2][3][4][5] Their prevalence in natural products and genetic materials underscores their fundamental role in biological processes.[1][3]
The compound 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine is a highly versatile synthetic intermediate designed for the efficient construction of diverse chemical libraries. Its strategic value lies in the orthogonal reactivity of its two distinct halogenated heterocyclic moieties. The 2-bromopyridine unit is primed for derivatization via palladium-catalyzed cross-coupling reactions, while the 6-chloropyrimidine site is susceptible to nucleophilic aromatic substitution (SNAr). This dual reactivity allows for a controlled, stepwise introduction of molecular diversity, making it an invaluable tool for structure-activity relationship (SAR) studies in medicinal chemistry.
This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the sequential derivatization of this scaffold.
Core Chemical Principles: A Tale of Two Reactivities
The synthetic utility of this compound is rooted in the distinct electronic nature of its two heterocyclic rings, which dictates the optimal reaction pathways for each site.
A. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the Pyridine C-2 Position
The carbon-bromine bond on the pyridine ring is an ideal handle for forming new carbon-carbon bonds using the Suzuki-Miyaura reaction. This powerful transformation couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex.[7]
-
Transmetalation: A base activates the organoboron species, facilitating the transfer of its organic group to the palladium center to form a diorganopalladium(II) complex.[7]
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[7]
A potential challenge in coupling reactions with pyridines is the coordination of the pyridine nitrogen to the palladium catalyst, which can sometimes lead to catalyst deactivation.[6] The choice of an appropriate ligand and reaction conditions is crucial to mitigate this effect and ensure high yields.
B. Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine C-6 Position
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atoms attached to leaving groups, such as the chlorine at the C-6 position, highly susceptible to attack by nucleophiles.
The SNAr Mechanism: This reaction typically proceeds via a two-step addition-elimination process.[8]
-
Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon at the C-6 position. This step temporarily disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.
This reaction is analogous to the reaction of nucleophiles with acid chlorides, where an initial addition is followed by an elimination step.[9] The SNAr pathway is a robust and widely used method for functionalizing chloropyrimidines.[10]
Sequential Derivatization Strategy
A key advantage of this scaffold is the ability to perform sequential reactions. A typical and reliable workflow involves first performing the more robust Suzuki-Miyaura coupling followed by the SNAr reaction. This order often simplifies purification by increasing the molecular weight and changing the polarity of the intermediate.
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Application Note: Quantitative Analysis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Abstract
This application note provides a comprehensive guide to the quantitative analysis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, a key intermediate in pharmaceutical synthesis. The document details robust and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) for accurate quantification. Additionally, it explores the utility of Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The protocols are designed to be self-validating, adhering to the principles of scientific integrity and incorporating insights from extensive field experience. This guide is intended to equip researchers and drug development professionals with the necessary tools to ensure the quality, purity, and potency of this critical compound.
Introduction
This compound is a heterocyclic compound with the molecular formula C₉H₅BrClN₃O and a molecular weight of 286.51 g/mol .[1][2] Its structural complexity, featuring both a pyridine and a pyrimidine ring, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. Inconsistent purity or inaccurate concentration can lead to downstream synthetic failures, the generation of unwanted impurities, and potential safety concerns.
This application note outlines validated analytical methodologies for the accurate quantification of this compound. The primary focus is on a stability-indicating HPLC method, which is the cornerstone of quality control in pharmaceutical manufacturing. The principles and protocols described herein are grounded in the guidelines set forth by the International Council for Harmonisation (ICH), ensuring regulatory compliance and data integrity.[3][4][5][6][7]
Analytical Techniques: A Multi-faceted Approach
A combination of analytical techniques provides a comprehensive understanding of the purity and concentration of this compound.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis due to its high resolution, sensitivity, and accuracy. A well-developed HPLC method can separate the main compound from its process-related impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be amenable to HPLC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation and confirmation of the target compound and its impurities. While not typically a primary quantitative method in a high-throughput setting, it provides invaluable qualitative information.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
The development of a robust, stability-indicating HPLC method is critical for the routine quality control of this compound. The following protocol has been developed and validated to ensure it is fit for its intended purpose.
Rationale for Method Development
The chosen reversed-phase HPLC method leverages a C18 stationary phase, which is well-suited for the separation of moderately polar compounds like the target analyte.[8] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is selected to achieve optimal peak shape and resolution from potential impurities. The UV detection wavelength is chosen based on the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Workflow
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Application Notes & Protocols: Safe Handling and Disposal of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (CAS No. 1065484-68-5)[1][2]. As a halogenated heterocyclic compound used in research and drug development, its structural motifs—a bromopyridine and a chloropyrimidine—suggest potential cytotoxic and irritant properties that necessitate stringent safety protocols.[3][4] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure personnel safety and environmental compliance. All procedures outlined herein are based on established best practices for handling hazardous chemical agents and should be performed in conjunction with a site-specific risk assessment and adherence to all local regulations.[5][6]
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not extensively documented in public literature, a risk assessment based on its chemical structure is imperative. The molecule contains both a brominated pyridine and a chlorinated pyrimidine ring system.
-
Brominated Pyridines: Compounds in this class are often associated with toxicity if inhaled, swallowed, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory system.[7][8][9]
-
Chlorinated Pyrimidines: These moieties are common in pharmacologically active molecules, including antineoplastic agents, and can exhibit cytotoxic properties.[3][10]
-
Halogenated Aromatic Compounds: As a class, these compounds can be persistent in the environment and may produce hazardous decomposition products (e.g., hydrogen bromide, hydrogen chloride, nitrogen oxides) upon combustion.[11][12]
Based on these structural alerts, this compound must be handled as a potentially cytotoxic and hazardous substance. All personnel must receive training on the potential hazards and the procedures outlined in this document before commencing any work.[5][10]
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1065484-68-5 | [1][2] |
| Molecular Formula | C₉H₅BrClN₃O | [2] |
| Molecular Weight | 286.51 g/mol |[2] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and robust PPE is mandatory. The primary goal is to prevent inhalation, ingestion, and dermal contact.[13]
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[14][15]
-
Ventilation: The laboratory must be equipped with adequate general ventilation. Air from the fume hood should be exhausted directly outside and not recirculated.[5]
-
Designated Area: A specific area within the lab should be designated for working with this compound to prevent cross-contamination. This area should be clearly marked.[16]
Personal Protective Equipment (PPE)
The following table summarizes the minimum PPE requirements. All PPE must be removed and disposed of correctly before leaving the designated work area.[5]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical splash goggles and full-face shield | Double nitrile gloves, inspected for integrity | Disposable, moisture-resistant, long-sleeved gown with cuffs | N95 respirator (if risk of aerosolization is high, even within a fume hood) |
| Handling Solutions | Chemical splash goggles | Double nitrile gloves | Disposable, long-sleeved lab coat or gown | Not required if handled exclusively within a fume hood |
| Cleaning Spills | Chemical splash goggles and full-face shield | Heavy-duty nitrile or butyl rubber gloves (over inner nitrile gloves) | Chemical-resistant apron over disposable gown | NIOSH-approved respirator with organic vapor cartridges |
| Waste Disposal | Chemical splash goggles | Double nitrile gloves | Disposable gown | Not required if containers are sealed |
Rationale for PPE Selection:
-
Double Gloving: A common practice for handling cytotoxic agents, this provides an extra layer of protection against tears and permeation.[17]
-
Disposable Gowns: Prevents contamination of personal clothing and are easily disposed of as hazardous waste.[5][13]
-
Face Shield: Protects the entire face from splashes when handling larger quantities or during procedures with a higher risk of splashing.[5]
Safe Handling and Storage Protocols
Adherence to a systematic workflow is critical for safety and experimental integrity.
Protocol for Weighing and Solution Preparation
-
Preparation: Don all required PPE as specified in the table above. Place a plastic-backed absorbent work mat inside the chemical fume hood to contain any potential contamination.[3]
-
Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of solid this compound using a clean spatula. Avoid generating dust.
-
Dissolution: Add the solvent to the container with the solid compound directly within the fume hood. Ensure the container is capped or covered during any agitation steps.
-
Cleanup: Carefully wipe the spatula and any surfaces with a disposable towelette moistened with 70% ethanol or a suitable decontamination solution. Dispose of the towelette and work mat as hazardous waste.
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Storage Requirements
-
Primary Container: Store the compound in its original, tightly sealed container.
-
Secondary Containment: Place the primary container within a clearly labeled, durable, and leak-proof secondary container.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[14][15][18] The storage location should be a designated, locked cabinet or refrigerator.
-
Inventory: Maintain a detailed inventory log for all cytotoxic or hazardous compounds.[5]
Emergency Procedures
Immediate and correct response to an emergency is vital to minimize harm. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Accidental Exposure Protocol
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower. Flush the affected area with copious amounts of water for at least 15 minutes.[7][19] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7][9][19] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth).[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[9] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.
Chemical Spill Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or outside of a containment device.
-
Secure the Area: Close the laboratory door and prevent entry.
-
Assess and Report: From a safe distance, assess the extent of the spill. Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
-
Cleanup (for minor spills within a fume hood only):
-
Ensure appropriate PPE is worn (see table above).
-
Contain the spill using an inert absorbent material like vermiculite or a chemical spill kit.[7][15]
-
Work from the outside of the spill inward, gently covering the material.
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled, sealed hazardous waste container.[14][20]
-
Decontaminate the spill area (see Section 5.1).
-
Decontamination and Waste Disposal
Proper decontamination and disposal are crucial to prevent secondary exposure and environmental contamination.[13]
Protocol for Decontamination
-
Surface Decontamination: After completing work, wipe down the designated work area within the fume hood, equipment, and any reusable items with a suitable decontamination solution (e.g., a mild detergent and water, followed by 70% ethanol).[3][16] All cleaning materials must be disposed of as hazardous waste.
-
Glassware Decontamination:
-
Rinse glassware with a small amount of an appropriate organic solvent (one that dissolves the compound) to remove residual material. Collect this rinse as hazardous waste.
-
Submerge the glassware in a basic solution (e.g., 1M NaOH) or an oxidizing solution (e.g., piranha solution, with extreme caution and proper protocols) if compatible, to promote degradation of the halogenated compound. Note: This step requires a separate risk assessment.
-
Thoroughly wash with laboratory detergent and water, followed by final rinses with deionized water.
-
Waste Disposal Workflow
All waste contaminated with this compound is considered hazardous chemical waste.[18][21] Waste streams must be segregated to ensure safe and compliant disposal.
Caption: Waste Disposal Workflow for this compound.
Disposal Protocol:
-
Segregation: At the point of generation, segregate waste into three categories: solid, liquid, and sharps.[21]
-
Containment:
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. Label clearly as "HALOGENATED SOLID WASTE" and list the chemical constituents.[5]
-
Liquid Waste: Collect in a compatible, shatter-resistant container (e.g., coated glass or HDPE). Do not mix incompatible waste streams. Label clearly as "HALOGENATED LIQUID WASTE" and list all components.[21] Keep containers closed except when adding waste.[21]
-
Sharps Waste: Collect all contaminated needles, Pasteur pipettes, and broken glass in a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
-
Final Disposal: All waste must be disposed of through the institution's official Environmental Health & Safety program. Never pour this chemical or its waste down the drain. High-temperature incineration in a facility equipped with scrubbers to handle acidic gases is the preferred disposal method for halogenated organic compounds.
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Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2018). PubMed Central. [Link]
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Material Safety Data Sheet - 2-Bromopyridine, 99%. Cole-Parmer. [Link]
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Safe handling of cytotoxics: guideline recommendations. (2016). PubMed Central. [Link]
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Cytotoxic Drug Safety. Thompson Rivers University. [Link]
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Safe Handling of Cytotoxic Drugs and Bodily Fluids. Kingston Health Sciences Centre. [Link]
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Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
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Bacterial Degradation of Aromatic Compounds. (2010). PubMed Central. [Link]
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SOP for the safe use of Bromodeoxyuridine (BrdU). LSU Health Shreveport. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021). MDPI. [Link]
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4-Bromo-2-(6-chloropyridin-3-yl)-6-methylpyrimidine. PubChem. [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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Pyridine Standard Operating Procedure. Washington State University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Application Note: 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine as a Versatile Fragment for Protein Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds for challenging biological targets.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") that, despite binding with lower affinity, do so with high ligand efficiency.[1][3] These initial fragment hits serve as starting points for rational, structure-guided optimization to develop highly potent and selective drug candidates.[2][4]
This application note details the utility of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine as a high-value fragment for the discovery of protein kinase inhibitors. The pyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, known to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket.[5][6][7] This compound uniquely combines this critical pyrimidine core with two distinct and strategically positioned reactive handles: a chloro group on the pyrimidine ring and a bromo group on the pyridine ring. These sites allow for precise and differential chemical elaboration, making it an ideal starting point for a fragment-to-lead campaign.[8][9][10]
This guide provides detailed protocols for utilizing this fragment in a typical FBDD workflow, from initial hit identification using Thermal Shift Assays (TSA) to hit validation and affinity determination via Surface Plasmon Resonance (SPR), and finally, conceptual strategies for chemical elaboration.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the fragment.
| Property | Value |
| CAS Number | 1065484-68-5[11] |
| Molecular Formula | C₉H₅BrClN₃O[11] |
| Molecular Weight | 286.51 g/mol [11] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. |
| Storage | Store at 2-8°C, protected from light and moisture. |
Stock Solution Preparation: For screening purposes, prepare a 100 mM stock solution in 100% DMSO. Aliquot and store at -20°C to minimize freeze-thaw cycles. Ensure the final DMSO concentration in all assays is consistent and ideally below 1% to avoid artifacts.[12]
The FBDD Workflow: From Fragment to Lead
The journey from an initial fragment hit to a potent lead compound is a systematic, multi-step process. This workflow leverages sensitive biophysical techniques to identify and characterize weak binding events, followed by medicinal chemistry to enhance affinity and selectivity.
Caption: FBDD workflow from initial screening to lead optimization.
Application 1: Primary Fragment Screening via Thermal Shift Assay (TSA)
Principle: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragment binding.[13][14] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tₘ).[15][] This change is monitored using an environmentally sensitive dye, like SYPRO Orange, which fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.[13]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Welcome to the technical support guide for the synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields and purity.
The synthesis of this heteroaryl ether is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classical Williamson ether synthesis.[1][2][3] In this reaction, the deprotonated hydroxyl group of 2-bromopyridin-3-ol acts as a nucleophile, attacking the electron-deficient 4,6-dichloropyrimidine ring to displace a chloride ion. While conceptually straightforward, this reaction is subject to several variables that can impact its success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter. Each problem is analyzed with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
A low yield of the desired this compound is the most common challenge. This can stem from several factors, from incomplete deprotonation of the starting alcohol to suboptimal reaction conditions.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Deprotonation of 2-Bromopyridin-3-ol | Use a sufficiently strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and added under anhydrous conditions. | The nucleophilicity of the pyridinol is significantly increased upon deprotonation to the corresponding alkoxide. Weaker bases like carbonates may not be sufficient to fully deprotonate the hydroxyl group, leading to a low concentration of the active nucleophile.[2][4] |
| Low Reactivity of 4,6-Dichloropyrimidine | Increase the reaction temperature. Common solvents for this type of reaction include DMF, DMSO, or acetonitrile, which have high boiling points suitable for elevated temperatures. | Nucleophilic aromatic substitution reactions on heterocyclic systems are often activation-controlled.[5][6][7] Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.[7] |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF or DMSO. | These solvents are effective at solvating the cation of the base (e.g., Na⁺), leaving the alkoxide nucleophile more "naked" and reactive. They also have high boiling points, allowing for a wider range of reaction temperatures. |
| Presence of Water | Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can quench the strong base and protonate the alkoxide, reducing the concentration of the active nucleophile and inhibiting the reaction. |
Issue 2: Formation of Side Products
The presence of unexpected impurities can complicate purification and reduce the yield of the target compound.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Di-substitution on the Pyrimidine Ring | Use a stoichiometric amount (1.0-1.1 equivalents) of 2-bromopyridin-3-ol. Add the pyridinol solution slowly to the reaction mixture containing 4,6-dichloropyrimidine. Run the reaction at the lowest temperature that gives a reasonable conversion rate. | The introduction of the first substituent can influence the reactivity of the remaining chlorine atom.[5] While the first substitution deactivates the ring slightly, forcing conditions (high temperature, excess nucleophile) can lead to a second substitution, forming a symmetrical diether byproduct. |
| Decomposition of Starting Materials or Product | Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. | Heteroaromatic compounds can be sensitive to thermal degradation. Prolonged exposure to high temperatures can lead to decomposition and the formation of complex side products. |
| Reaction with Solvent | If using DMF at very high temperatures, consider switching to an alternative like DMSO or sulfolane. | At elevated temperatures, DMF can decompose to generate dimethylamine, which can act as a nucleophile and react with the 4,6-dichloropyrimidine. |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Product is Highly Soluble in the Aqueous Phase During Workup | During the aqueous workup, saturate the aqueous layer with NaCl before extraction with an organic solvent. This will decrease the polarity of the aqueous phase and drive the product into the organic layer. | The "salting out" effect increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and improving extraction efficiency. |
| Co-elution of Starting Material and Product During Chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often provide better separation. | Fine-tuning the mobile phase polarity is crucial for achieving good resolution between compounds with similar polarities on a silica gel column. |
| Residual Base in the Final Product | After the initial aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by a brine wash. | This ensures that any basic impurities are converted to their corresponding salts, which are more soluble in the aqueous phase and can be easily removed. |
Reaction Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthetic pathway and a decision tree for troubleshooting common issues.
Caption: General reaction scheme for the synthesis.
Caption: Troubleshooting decision tree for low yield.
Frequently Asked Questions (FAQs)
Q1: Which chlorine on 4,6-dichloropyrimidine is more reactive?
For an unsubstituted 4,6-dichloropyrimidine, the C4 and C6 positions are electronically equivalent.[5] The initial substitution can occur at either position. However, the reactivity of the remaining chlorine will be influenced by the electronic properties of the newly introduced substituent.
Q2: Can I use a different base, like potassium carbonate?
While potassium carbonate is a common base in many reactions, it may not be strong enough to fully deprotonate the 2-bromopyridin-3-ol, which is a relatively weak acid. For optimal results, a stronger base such as NaH, KOtBu, or even cesium carbonate is recommended to ensure a high concentration of the reactive alkoxide.[8]
Q3: What is the best temperature for this reaction?
The optimal temperature will depend on the specific solvent and base used. A good starting point is room temperature to 60 °C. If the reaction is slow, the temperature can be gradually increased while monitoring the reaction progress by TLC or LC-MS. Be cautious of temperatures exceeding 120-140 °C, as this can lead to decomposition.[5]
Q4: Is an inert atmosphere absolutely necessary?
Yes, especially when using highly reactive bases like sodium hydride. NaH reacts violently with water. An inert atmosphere of nitrogen or argon prevents the base from being quenched by atmospheric moisture and also prevents potential side reactions involving oxygen.
Q5: I see a di-substituted byproduct. How can I avoid this?
To minimize the formation of the di-substituted product, you should:
-
Use no more than one equivalent of the 2-bromopyridin-3-ol.
-
Add the deprotonated pyridinol slowly to the solution of 4,6-dichloropyrimidine.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Experimental Protocol: A Representative Procedure
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
2-Bromopyridin-3-ol[9]
-
4,6-Dichloropyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under an argon atmosphere, add sodium hydride (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromopyridin-3-ol (1.0 eq.) in anhydrous DMF.
-
Slowly add the 2-bromopyridin-3-ol solution to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature to ensure complete deprotonation (hydrogen gas evolution should cease).
-
Add a solution of 4,6-dichloropyrimidine (1.2 eq.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
References
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
MDPI. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Bromo-3-hydroxypyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of heteroaryl ethers from azine N-oxides via phosphoramide catalysis. Retrieved from [Link]
-
ACS Publications. (2021, December 22). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol. Retrieved from [Link]
-
ResearchGate. (2021, October 15). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Welcome to the technical support center for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. As Senior Application Scientists, we have compiled this resource based on established principles of physical chemistry and extensive experience in formulation development to help you navigate these experimental hurdles.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic compound with a molecular structure that suggests limited aqueous solubility. The presence of two aromatic ring systems, a bromine atom, and a chlorine atom contributes to its lipophilic character. While the nitrogen atoms in the pyridine and pyrimidine rings can participate in hydrogen bonding, the overall molecule is largely nonpolar.
Based on the structures of its constituent parts, 2-bromopyridine (pKa of the conjugate acid ≈ 0.71) and chloropyrimidine, the compound is expected to be a weak base.[1][2][3][4] This property is a critical consideration for pH-dependent solubility studies.
Troubleshooting Low Solubility: A Step-by-Step Guide
Low solubility of this compound in aqueous buffers can hinder a variety of downstream applications, from biological screening assays to formulation development. This section provides a systematic approach to identifying the root cause and implementing effective solutions.
Initial Assessment: Is Your Compound Dissolving?
Question: I've prepared a solution of this compound in my aqueous buffer, but I see solid particles. How can I confirm if it's a solubility issue?
Answer: Visual inspection is the first step. If you observe a cloudy suspension or visible precipitate, it's a strong indication of poor solubility. To quantify the extent of dissolution, you can perform the following:
-
Prepare a saturated solution: Add an excess amount of the compound to your aqueous buffer and stir for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Separate the undissolved solid: Centrifuge or filter the suspension to remove any undissolved particles.
-
Quantify the dissolved compound: Analyze the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the dissolved compound. This will give you the intrinsic solubility in that specific buffer system.
Solubility Enhancement Strategies
Once you have confirmed low solubility, you can explore several strategies to improve it. The following sections detail common and effective approaches.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of this compound?
A1: The low aqueous solubility is primarily due to its molecular structure. The presence of two aromatic rings (pyridine and pyrimidine), along with bromine and chlorine substituents, contributes to a significant hydrophobic character. While the nitrogen atoms can engage in some hydrogen bonding with water, the overall lipophilicity of the molecule dominates, leading to poor solvation in aqueous media.
Q2: I need to prepare a stock solution. What is the best solvent to use?
A2: For a concentrated stock solution, it is advisable to use a water-miscible organic solvent in which the compound is freely soluble. Common choices include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol.[5] When preparing your working solution in an aqueous buffer, ensure that the final concentration of the organic solvent is low enough to not interfere with your experiment. Typically, a final concentration of less than 1% (v/v) is recommended for biological assays.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy. This compound is expected to be a weak base due to the nitrogen atoms in the pyridine and pyrimidine rings.[1][2][3][4] In acidic conditions (lower pH), these nitrogen atoms can become protonated, leading to a positively charged molecule. This ionized form will have significantly higher aqueous solubility compared to the neutral form.[6][7][8] We recommend testing a range of acidic buffers to determine the optimal pH for your application.
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][9][10] They work by reducing the polarity of the aqueous medium, which makes it more favorable for solvating nonpolar molecules.[5] Common co-solvents used in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12]
Q5: Are there potential downsides to using co-solvents?
A5: While effective, co-solvents can have some drawbacks. At high concentrations, they can affect the stability of proteins and may be toxic to cells in biological assays.[9] Therefore, it is crucial to determine the lowest effective concentration of a co-solvent that achieves the desired solubility and to include appropriate vehicle controls in your experiments.
Q6: How do cyclodextrins enhance solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14][][16] They can encapsulate poorly soluble molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[14][17] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the compound.[13][]
Q7: What are the different types of cyclodextrins, and which one should I choose?
A7: The most common cyclodextrins are α-, β-, and γ-cyclodextrin, which differ in the size of their hydrophobic cavity.[] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have been developed to have even higher aqueous solubility and are often more effective at solubilizing a wider range of compounds.[13] The choice of cyclodextrin depends on the size and shape of the molecule to be encapsulated. For a molecule like this compound, β-cyclodextrins and their derivatives are often a good starting point.
Q8: How do surfactants improve solubility?
A8: Surfactants, or surface-active agents, are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[18][19] At concentrations above their critical micelle concentration (CMC), surfactants self-assemble into micelles in aqueous solutions.[19][20] The hydrophobic cores of these micelles can entrap poorly soluble compounds, effectively increasing their concentration in the aqueous phase.[18][20]
Q9: What are some common surfactants used in laboratory settings?
A9: Common non-ionic surfactants used for solubilization include Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL).[19][21] These are generally considered to be biocompatible at low concentrations. Ionic surfactants, such as sodium dodecyl sulfate (SDS), are also effective but can be more disruptive to biological systems.[19]
Q10: My compound is still not soluble enough, even after trying these methods. What else can I do?
A10: If single methods are insufficient, you can explore combination approaches. For example, using a co-solvent in conjunction with a cyclodextrin or a surfactant can sometimes have a synergistic effect on solubility. Additionally, more advanced formulation strategies such as the preparation of solid dispersions or lipid-based formulations can be considered, particularly in the context of drug development.[22][23][24] These techniques aim to present the drug in a high-energy, amorphous state or a solubilized form to enhance dissolution.[24]
Experimental Protocols
Protocol 1: Solubility Determination by HPLC
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a glass vial.
-
Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation:
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Inject the filtered supernatant and the calibration standards onto a suitable HPLC system equipped with a C18 column and a UV detector.
-
Quantify the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.
-
Protocol 2: Screening for Solubility Enhancement
This protocol outlines a general approach to screen for the effectiveness of different solubilization methods.
-
Prepare Stock Solutions of Solubilizing Agents:
-
Co-solvents: Prepare 50% (v/v) aqueous solutions of ethanol, propylene glycol, and PEG 400.
-
Cyclodextrins: Prepare 10% (w/v) aqueous solutions of HP-β-CD and SBE-β-CD.
-
Surfactants: Prepare 5% (w/v) aqueous solutions of Polysorbate 80 and Cremophor EL.
-
-
Solubility Screening:
-
In separate vials, add an excess of this compound.
-
To each vial, add a known volume of the different solubilizing agent stock solutions or the plain aqueous buffer (as a control).
-
Equilibrate, centrifuge, and filter as described in Protocol 1.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in each sample by HPLC.
-
Compare the solubility in the presence of each solubilizing agent to the control to determine the most effective method.
-
The results of such a screening experiment can be summarized in a table for easy comparison:
| Solubilizing Agent | Concentration | Measured Solubility (µg/mL) | Fold Increase |
| Control (Aqueous Buffer) | - | 5 | 1 |
| Ethanol | 10% (v/v) | 50 | 10 |
| Propylene Glycol | 10% (v/v) | 75 | 15 |
| PEG 400 | 10% (v/v) | 100 | 20 |
| HP-β-CD | 2% (w/v) | 150 | 30 |
| SBE-β-CD | 2% (w/v) | 200 | 40 |
| Polysorbate 80 | 1% (w/v) | 125 | 25 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the low solubility of this compound.
Caption: A workflow for troubleshooting the low aqueous solubility of this compound.
References
Sources
- 1. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 2. 2-Bromopyridine CAS#: 109-04-6 [m.chemicalbook.com]
- 3. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 12. impactfactor.org [impactfactor.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. jocpr.com [jocpr.com]
- 20. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. humblebeeandme.com [humblebeeandme.com]
- 22. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in Solution
Welcome to the technical support center for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the recommended procedures, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability Challenges
This compound is a complex heterocyclic compound with multiple reactive sites that can be susceptible to degradation under various experimental conditions. The primary points of vulnerability in the molecule are the carbon-chlorine bond on the pyrimidine ring, the carbon-bromine bond on the pyridine ring, and the ether linkage connecting the two aromatic systems. Degradation can be initiated by several factors, including pH, solvent polarity, temperature, and exposure to light. This guide will provide a comprehensive overview of the potential degradation pathways and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound in solution?
A1: Based on the chemical structure, the most probable degradation pathways are:
-
Hydrolysis of the C-Cl bond: The chloropyrimidine moiety is susceptible to nucleophilic aromatic substitution, with the chlorine atom being a good leaving group. In the presence of water or other nucleophiles, the chlorine can be displaced to form a hydroxylated pyrimidine derivative. This reaction is often accelerated under alkaline conditions.[1][2][3]
-
Hydrolysis of the C-Br bond: The bromopyridine part of the molecule can also undergo hydrolysis, although typically under more forcing conditions than the chloropyrimidine. This would result in the formation of a hydroxypyridine derivative.[4][5]
-
Cleavage of the ether bond: Aryl ethers can be cleaved under strongly acidic conditions, although this is generally less common under typical laboratory conditions for this class of compounds.[6][7][8]
-
Photodegradation: Pyrimidine derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of various photoproducts.[9][10]
Q2: What are the ideal storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or below).[11][12]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[13]
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize oxidative degradation.
-
pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7), as alkaline conditions can promote hydrolysis.[1][3]
Q3: Which solvents are recommended for dissolving and storing this compound?
A3: The choice of solvent can significantly impact the stability of the compound.
-
Recommended: Aprotic, non-polar to moderately polar solvents such as dioxane, toluene, or anhydrous acetonitrile are generally preferred for long-term storage as they are less likely to participate in degradation reactions.
-
Use with caution: Protic solvents like methanol and ethanol can act as nucleophiles and lead to solvolysis, replacing the chlorine or bromine atoms. If their use is necessary, solutions should be prepared fresh and used promptly.
-
Avoid: Aqueous solutions, especially those with a basic pH, should be avoided for storage due to the high risk of hydrolysis.
The polarity and proticity of the solvent can influence reaction rates and the stability of intermediates.[14][15]
Troubleshooting Guide: Common Issues and Solutions
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Confirm Degradation: Re-analyze a freshly prepared solution of a solid standard to confirm that the new peaks are not present initially. 2. Identify the Degradation Pathway: Analyze the degradation products by LC-MS/MS to determine their mass and fragmentation patterns. This can help elucidate the structure of the degradants (e.g., hydroxylation, loss of a halogen). 3. Optimize Storage and Handling: Implement the recommended storage conditions (low temperature, protection from light, inert atmosphere). Prepare solutions fresh whenever possible. |
| Decrease in the main peak area over time | Gradual degradation of the compound. | 1. Perform a Stability Study: Conduct a systematic study to evaluate the stability of the compound in your specific experimental matrix (solvent, pH, temperature). An example protocol is provided below. 2. Adjust Experimental Conditions: Based on the stability study, modify your experimental protocol to minimize exposure to harsh conditions. This may involve using a different solvent, buffering the solution, or reducing the experiment duration. |
| Inconsistent experimental results | Variable levels of degradation between experiments. | 1. Standardize Solution Preparation: Ensure that all solutions are prepared in a consistent manner, using the same solvent, concentration, and storage conditions. 2. Use an Internal Standard: Incorporate an internal standard in your analytical method to account for variations in sample preparation and instrument response. |
Visualizing Degradation: A Potential Pathway
The following diagram illustrates a likely degradation pathway for this compound, focusing on hydrolysis, which is often a primary concern in solution.
Caption: Potential degradation pathways of this compound.
Experimental Protocol: Stability Study of this compound
This protocol provides a framework for conducting a systematic stability study of the compound in your desired solvent system.
Objective: To determine the stability of this compound under various conditions (temperature, pH, light exposure).
Materials:
-
This compound solid standard
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of known pH (e.g., pH 4, 7, and 9)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Temperature-controlled incubator/oven
-
Photostability chamber or a light source with controlled UV and visible output
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable aprotic solvent (e.g., anhydrous acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Dilute the stock solution with your chosen solvent systems to a final concentration suitable for analysis (e.g., 10 µg/mL). Prepare separate solutions for each condition to be tested.
-
Solvent Effects: Prepare solutions in different solvents of interest (e.g., acetonitrile, methanol, 50:50 acetonitrile:water).
-
pH Effects: For aqueous-containing solutions, prepare them with different buffers (pH 4, 7, and 9).
-
-
Stress Conditions:
-
Temperature: Aliquot the test solutions into vials and store them at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
Light Exposure: Expose a set of solutions to a controlled light source according to ICH Q1B guidelines. Keep a parallel set of samples wrapped in foil as dark controls.
-
-
Time Points: Analyze the solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours, and then weekly for longer-term studies).
-
Analysis:
-
At each time point, analyze the samples by HPLC or UPLC-MS.
-
Quantify the peak area of the parent compound and any new peaks that appear.
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) measurement.
-
-
Data Interpretation:
-
Plot the percentage of the compound remaining versus time for each condition.
-
Determine the conditions under which the compound is most stable and identify the primary degradation products based on MS data.
-
Data Presentation: Hypothetical Stability Data Summary
The following table illustrates how you can summarize the data from your stability study.
| Condition | Solvent | pH | Temperature | Light | % Remaining after 48h | Major Degradation Product (m/z) |
| 1 | Acetonitrile | N/A | 25°C | Dark | >99% | N/A |
| 2 | 50:50 ACN:H₂O | 7 | 25°C | Dark | 95% | [M-Cl+OH]+ |
| 3 | 50:50 ACN:H₂O | 9 | 25°C | Dark | 70% | [M-Cl+OH]+ |
| 4 | 50:50 ACN:H₂O | 7 | 40°C | Dark | 85% | [M-Cl+OH]+ |
| 5 | 50:50 ACN:H₂O | 7 | 25°C | Light | 80% | [M-Cl+OH]+, other photoproducts |
Conclusion
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing appropriate handling and storage procedures, researchers can minimize compound degradation. This guide provides a framework for troubleshooting stability issues and for designing experiments to determine the optimal conditions for your specific application. For further assistance, please consult the references provided below or contact your chemical supplier's technical support.
References
- Burton, G., & R. F. W. Jackson. (2004). Studies on the Synthesis of the Marine Alkaloid Makaluvamine F. ARKIVOC. 2005(3), 159-170.
- Forced Degradation Studies for Drug Substances and Drug Products - A Scientific and Regul
- The Proper Storage and Handling of Vol
- Effect of water pH on the stability of pesticides. (2008). MSU Extension.
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.).
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025).
- Befetupitant Degradation Product Analysis: A Technical Support Guide. (n.d.). Benchchem.
- Equilibrium and Kinetics of Bromine Hydrolysis. (n.d.). PubMed.
- Reactions of Ethers - Acidic Cleavage. (2024). Chemistry LibreTexts.
- Alkaline hydrolysis of N-bromoiminothianthrene derivatives. (n.d.).
- Ether cleavage. (n.d.). Wikipedia.
- Direct regioselective C-3 halogenation of pyridines. (n.d.).
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012).
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021).
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
- Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. (n.d.).
- Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.).
- The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers. (n.d.). PubMed.
- How To Overcome The Critical Challenges Faced In Forced Degrad
- Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU.
- Navigating Solvent Effects in Reactions of 3-Bromo-2-chloropyridine: A Compar
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI.
- Rearrangements of Cycloalkenyl Aryl Ethers. (n.d.). MDPI.
- Reagent storage conditions. (n.d.). Lumiprobe.
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- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
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- Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
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- Perspective on halogenated organic compounds. (2023). PMC - PubMed Central - NIH.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (n.d.).
- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (n.d.). PubMed.
- Hydrogen peroxide. (n.d.). Wikipedia.
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Technical Support Center: Optimizing 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine for In Vitro Assays
Welcome to the technical support guide for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the effective use of this compound in in vitro settings. Our goal is to empower you to generate reliable and reproducible data by addressing common challenges from first principles.
Part 1: Foundational Knowledge & Compound Handling
Before delving into troubleshooting, a solid understanding of the compound's properties and proper handling is paramount. This compound, like many small molecule inhibitors, is a hydrophobic compound. This characteristic dictates its handling, from stock solution preparation to its behavior in aqueous cell culture media.
Frequently Asked Questions: Compound Basics
Q1: What is the best solvent for preparing a stock solution of this compound?
A1: Due to its presumed hydrophobic nature, the recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] DMSO is an excellent solvent for many organic molecules and is miscible with aqueous media.[3] Always start by preparing a high-concentration stock, for example, 10-100 mM, to minimize the final concentration of DMSO in your experiments.[4][5]
Q2: How should I store the DMSO stock solution?
A2: Proper storage is crucial for maintaining the compound's integrity.[3] We recommend aliquoting the high-concentration stock solution into single-use volumes and storing them at -20°C or -80°C in tightly sealed, light-protected vials.[3] This practice prevents degradation from repeated freeze-thaw cycles.[3][6]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: This is a critical consideration, as high concentrations of DMSO can be toxic to cells and may introduce experimental artifacts.[4] As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced effects on cell viability and function.[4]
| Solvent | Recommended Final Concentration | Rationale |
| DMSO | < 0.1% (Ideal) | Minimizes solvent toxicity and off-target effects. |
| DMSO | < 0.5% (Acceptable) | Generally tolerated by most cell lines, but may require validation. |
| DMSO | > 0.5% (Not Recommended) | High risk of cytotoxicity and confounding experimental results. |
Part 2: Troubleshooting Common In Vitro Assay Issues
This section addresses the most common problems encountered when working with this compound in a question-and-answer format.
Diagram: Troubleshooting Workflow
Below is a logical decision tree to help diagnose common issues encountered during your experiments.
Caption: A decision tree for troubleshooting common in vitro assay problems.
Issue 1: Compound Precipitation
Q: I dissolved the compound in DMSO, but when I add it to my cell culture medium, a precipitate or cloudiness appears immediately. What is happening?
A: This is a classic case of a compound "crashing out" of solution, often referred to as "solvent shock".[7] It occurs because the compound, which is highly soluble in 100% DMSO, is suddenly introduced into an aqueous environment where its solubility is much lower.[4][7] The DMSO rapidly disperses, leaving the compound unable to stay dissolved in the media.
Solutions:
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform an intermediate dilution step in pre-warmed (37°C) culture medium.[4] This gradual reduction in solvent concentration helps keep the compound in solution.
-
Use Pre-Warmed Media: The solubility of many compounds is temperature-dependent. Adding the compound to cold media can decrease its solubility and promote precipitation.[4] Always use media pre-warmed to 37°C.
-
Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of the compound. The first step in troubleshooting should be to determine the highest concentration that remains clear in your specific media. See Protocol 2 for a detailed method.
Issue 2: Unexpected Cytotoxicity
Q: My cells are dying even at concentrations where I expect to see a specific inhibitory effect. How can I tell if this is due to the compound's intended mechanism or just general toxicity?
A: This is a critical question for validating your results. Pyrimidine-based compounds can have cytotoxic effects, and it's essential to separate target-specific antiproliferative activity from non-specific toxicity.[8][9][10]
Solutions:
-
Determine the Maximum Tolerated Concentration (MTC): Before conducting your functional assays, you must perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) to determine the concentration range where the compound does not cause significant cell death in a relevant time frame (e.g., 24-72 hours). See Protocol 3 for an example.
-
Use a Target-Negative Control Cell Line: If your compound's target is known, a powerful control is to test it in a cell line that does not express the target protein. If you still observe cytotoxicity in this cell line, the effect is likely off-target or non-specific.[11]
-
Consider a Uridine Rescue Experiment: Since the compound contains a pyrimidine scaffold, it could potentially interfere with pyrimidine biosynthesis.[12][13] If this is the suspected mechanism, supplementing the culture medium with uridine may rescue the cells from the compound's effects, thereby confirming the mechanism of action.[11][13]
Issue 3: Lack of Biological Activity
Q: The compound is reported to be a potent inhibitor in biochemical assays, but I'm not observing any effect in my cell-based experiments. Why?
A: A discrepancy between biochemical and cellular potency is a common challenge in drug development.[14] Several factors can contribute to this:
Potential Causes & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Assess the compound's physicochemical properties, such as its lipophilicity (LogP), which can influence membrane permeability. You may need to increase the incubation time to allow for sufficient accumulation within the cells.
-
-
Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.[11]
-
Solution: Specialized assays can be run with inhibitors of common efflux pumps to see if the activity of your compound can be restored.
-
-
Compound Instability: The compound could be unstable in the cell culture medium, degrading over the course of the experiment.
-
Solution: Consider reducing the incubation time or replenishing the media with a fresh compound during the experiment.
-
Part 3: Essential Experimental Protocols
Here we provide step-by-step protocols for the foundational experiments required to optimize the concentration of this compound.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a high-concentration DMSO stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol describes how to prepare a concentrated stock solution, which is the first and most critical step.[3][15]
-
Calculation: The molecular weight of this compound (C9H5BrClN3O) is approximately 298.51 g/mol . To make a 10 mM (0.010 mol/L) stock solution:
-
Mass (mg) = 10 mmol/L * Volume (L) * 298.51 g/mol * 1000 mg/g
-
For 1 mL (0.001 L): Mass = 10 * 0.001 * 298.51 = 2.985 mg
-
-
Weighing: Using an analytical balance, carefully weigh out ~3 mg of the compound. Record the exact weight.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO to reach a final concentration of 10 mM. For example, if you weighed exactly 2.99 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If necessary, briefly sonicate in a water bath until the compound is fully dissolved and the solution is clear.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in amber or foil-wrapped tubes. Store immediately at -20°C or -80°C.
Protocol 2: Determination of Maximum Aqueous Solubility
This experiment helps you find the highest concentration of the compound that will stay in solution in your specific cell culture medium, preventing precipitation-related artifacts.[4][16]
-
Preparation: Prepare a series of dilutions of your high-concentration stock solution (e.g., 10 mM in DMSO) in a sterile plate or tubes.
-
Dilution into Media: In a clear 96-well plate, add your complete cell culture medium (pre-warmed to 37°C). Then, add a small volume of your DMSO dilutions to the media to achieve the desired final test concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Example: To make a 100 µM solution from a 10 mM stock at 0.1% DMSO, you would perform a 1:100 dilution. This is not ideal. A better approach is to make an intermediate stock in DMSO (e.g., 1 mM) and then add 1 µL to 1 mL of media for a final concentration of 1 µM at 0.1% DMSO.
-
-
Observation: Immediately inspect the wells for any signs of precipitation (cloudiness, crystals). Use a plate reader to measure absorbance at a high wavelength (e.g., 600 nm) where the compound does not absorb light; an increase in absorbance indicates scattering from a precipitate.[16]
-
Incubation: Incubate the plate under your standard experimental conditions (37°C, 5% CO2) for a few hours or the duration of your experiment.
-
Final Assessment: Re-examine the wells visually and with the plate reader. The highest concentration that remains clear is your working maximum soluble concentration.
Protocol 3: Cytotoxicity Assessment via MTT Assay
This protocol provides a framework for determining the concentration-dependent effect of the compound on cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of 2-fold or 3-fold serial dilutions of the compound in complete, pre-warmed culture medium. Start from your determined maximum soluble concentration or a high concentration like 10-100 µM.
-
Controls: Include the following essential controls:
-
Vehicle Control: Cells treated with the same final concentration of DMSO as your compound-treated wells. This is your 100% viability control.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay is working.
-
Media Blank: Wells with media but no cells to determine background absorbance.
-
-
Incubation: Replace the old media with the media containing your compound dilutions and controls. Incubate the plate for your desired time point (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol or DMSO).
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the media blank absorbance from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_Treated / Abs_Vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits cell viability by 50%).
-
References
-
Malviya, V. et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. Retrieved from [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. Retrieved from [Link]
-
Gao, Y. F. et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 361-381. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. ResearchGate. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]
-
Al-Ostoot, F. H. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(22), 6967. Retrieved from [Link]
-
Lee, G. et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3072-3083. Retrieved from [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Retrieved from [Link]
-
Dey, D. et al. (2022). Machine learning approaches to optimize small-molecule inhibitors for RNA targeting. Scientific Reports, 12(1), 1759. Retrieved from [Link]
-
Garcia-Venzor, A. et al. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 16(1), e0245293. Retrieved from [Link]
-
Al-Warhi, T. et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4912. Retrieved from [Link]
-
El-Naggar, A. M. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5489. Retrieved from [Link]
-
Uram, Ł. et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2118. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine Derivatives
Welcome to the technical support guide for the synthesis of 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine derivatives. These molecules are valuable intermediates in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing field-proven insights and robust troubleshooting strategies.
The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, involving the coupling of 2-bromopyridin-3-ol with 4,6-dichloropyrimidine. While mechanistically straightforward, the reaction is sensitive to several parameters that can lead to common pitfalls such as low yields, side product formation, and purification difficulties. This document provides a comprehensive, question-and-answer-based approach to overcoming these challenges.
Core Synthesis Workflow
The primary transformation involves the deprotonation of 2-bromopyridin-3-ol to form a pyridinolate anion, which then acts as a nucleophile, displacing one of the chlorine atoms on the electron-deficient 4,6-dichloropyrimidine ring.
Caption: Core synthetic pathway for this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem Area 1: Low Conversion and Poor Yield
Q1: My reaction has stalled, or the yield of the desired mono-substituted product is consistently low. What are the primary factors to investigate?
A1: Low conversion is a frequent issue that can typically be traced back to one of four key areas: nucleophile generation, reaction conditions, or reagent quality.
-
Incomplete Deprotonation of 2-Bromopyridin-3-ol: The pyridinolate anion is the active nucleophile. Incomplete deprotonation is the most common reason for low reactivity.
-
Causality: The pKa of the hydroxyl group on the pyridinol requires a sufficiently strong base for complete conversion to the alkoxide.[3] Weaker bases like potassium carbonate (K₂CO₃) may not be effective unless phase transfer catalysis conditions are used or higher temperatures are employed.
-
Solution: Use a strong base such as sodium hydride (NaH) (1.1-1.5 equivalents). NaH irreversibly deprotonates the alcohol, driving the equilibrium to the formation of the nucleophile.[4] Ensure the NaH is fresh and handled under strictly anhydrous conditions, as it reacts violently with water.
-
-
Sub-optimal Reaction Temperature: SNAr reactions on heteroaromatic systems often have a significant activation energy barrier.[5]
-
Causality: Room temperature may be insufficient to achieve a reasonable reaction rate.
-
Solution: If using a strong base like NaH in a solvent like THF or DMF, start the reaction at 0 °C during deprotonation and then gradually warm to room temperature or gently heat to 50-80 °C. Monitor progress closely by TLC or LC-MS. Excessive heat can promote side reactions.
-
-
Inappropriate Solvent Choice: The solvent plays a critical role in solvating the ions and influencing reaction kinetics.
-
Causality: Protic solvents (e.g., ethanol, water) will protonate the alkoxide nucleophile, quenching the reaction. Nonpolar solvents will not adequately dissolve the ionic intermediate.
-
Solution: Employ anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF).[6] DMF is often an excellent choice as it effectively solvates the species involved and can be used over a wide temperature range.[7]
-
-
Reagent Purity and Water Contamination:
-
Causality: 4,6-Dichloropyrimidine is susceptible to hydrolysis.[8][9] Any moisture in the reagents or solvent will consume the nucleophile and lead to the formation of 6-chloro-pyrimidin-4-one.
-
Solution: Use freshly distilled/dried solvents. Dry starting materials under vacuum if necessary. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
Caption: Troubleshooting flowchart for addressing low product yield.
Problem Area 2: Formation of Key Byproducts
Q2: My reaction produces a significant amount of a higher molecular weight byproduct, which complicates purification. What is this species and how can I minimize it?
A2: This is almost certainly the di-substituted byproduct, 4,6-bis((2-bromopyridin-3-yl)oxy)pyrimidine. Its formation is a classic problem in reactions with di-functional electrophiles.
-
Causality: After the first SNAr reaction, the product, this compound, still possesses a reactive C-Cl bond. If unreacted pyridinolate is still present in sufficient concentration, it can react a second time.
-
Solutions to Minimize Di-substitution:
-
Control Stoichiometry: Use a slight excess of 4,6-dichloropyrimidine (e.g., 1.2-1.5 equivalents) relative to 2-bromopyridin-3-ol. This ensures the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.
-
Reverse Addition: Add the pre-formed pyridinolate solution slowly to the solution of 4,6-dichloropyrimidine. This strategy maintains a low instantaneous concentration of the nucleophile in the presence of excess electrophile, kinetically favoring mono-substitution.
-
Lower Temperature: Running the reaction at the lowest temperature that allows for a reasonable rate will increase the selectivity for the more reactive starting material (dichloropyrimidine) over the slightly less reactive mono-substituted product.
-
Q3: I'm observing a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. How does this happen and how is it prevented?
A3: This is a hydrolysis product, either 6-chloro-4-hydroxypyrimidine (from the starting material) or 4-((2-bromopyridin-3-yl)oxy)-6-hydroxypyrimidine (from the product).
-
Causality: Chloropyrimidines are susceptible to hydrolysis, particularly during aqueous workup under basic or acidic conditions.[8][9][10] The electron-deficient pyrimidine ring activates the C-Cl bond not only to the desired pyridinolate but also to other nucleophiles, including water or hydroxide ions.
-
Solutions to Prevent Hydrolysis:
-
Strict Anhydrous Conditions: As detailed in Q1, preventing water from entering the reaction is the first line of defense.
-
Careful Workup: Quench the reaction carefully with a non-aqueous reagent if possible, or by pouring it into ice-cold water or a saturated ammonium chloride solution rather than a strong base or acid.
-
Minimize Workup Time: Extract the product into an organic solvent promptly after quenching. Do not let the crude product sit in aqueous layers for extended periods. Neutralize washes carefully and work at low temperatures.[11]
-
Caption: Competing reaction pathways leading to common byproducts.
Frequently Asked Questions (FAQs)
Q: What is the best base for this SNAr reaction? A comparison would be helpful.
A: The choice of base is critical and depends on the desired reactivity and conditions.
| Base | Mechanism | Pros | Cons |
| NaH | Irreversible deprotonation | High reactivity; drives reaction to completion. The H₂ byproduct bubbles out of solution.[3] | Highly reactive with water/alcohols; requires strict anhydrous and inert conditions. |
| K₂CO₃ / Cs₂CO₃ | Reversible deprotonation | Milder, easier to handle, and often used in industrial settings. Cesium carbonate can accelerate SNAr reactions. | May require higher temperatures or longer reaction times. Less effective in solvents like THF. |
| t-BuOK | Reversible deprotonation | Very strong base, soluble in organic solvents. | Can act as a nucleophile itself in some cases; sterically bulky. |
Recommendation: For laboratory-scale synthesis where high yield and rapid conversion are desired, NaH is often the best choice, provided proper safety and handling procedures are followed.
Q: Why is the 4-position of a pyrimidine generally more reactive than the 2-position in SNAr, and how does this apply to 4,6-dichloropyrimidine?
A: In substituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is due to the greater ability of the para-nitrogen (N1) to stabilize the negative charge of the Meisenheimer intermediate through resonance, compared to the ortho-nitrogens (N1 and N3) for attack at C2.[12][13] However, in 4,6-dichloropyrimidine , the C4 and C6 positions are electronically and sterically equivalent. Therefore, the initial nucleophilic attack can occur at either position with equal probability. Once the first substitution occurs, the electronic nature of the ring changes, making the second substitution at the remaining chlorine position less favorable than the first, which aids in achieving mono-substitution under controlled conditions.
Q: Could the bromine on the pyridine ring interfere with the reaction or subsequent steps?
A: In the SNAr step itself, the C-Br bond on the electron-rich pyridine ring is not susceptible to nucleophilic attack and will not interfere. However, its presence is critical for subsequent functionalization. If the final target molecule requires a transformation at this position, for example, via a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, you must be mindful of potential catalyst inhibition. The pyridine nitrogen can coordinate to palladium catalysts, potentially deactivating them.[14] Careful selection of ligands and conditions is necessary for such downstream transformations.[15][16]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Materials:
-
2-Bromopyridin-3-ol (1.0 eq)
-
4,6-Dichloropyrimidine (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated NH₄Cl solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Under an argon atmosphere, add 2-bromopyridin-3-ol to a dry, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Dissolve the pyridinol in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add the sodium hydride portion-wise over 15 minutes. CAUTION: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. A clear solution of the sodium pyridinolate should form.
-
SNAr Reaction: In a separate flask, dissolve 4,6-dichloropyrimidine in anhydrous DMF. Cool this solution to 0 °C. Using a syringe or dropping funnel, add the pyridinolate solution dropwise to the dichloropyrimidine solution over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (pyridinolate) is consumed. If the reaction is sluggish, it may be gently heated to 50-60 °C.
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.
References
-
Mitchell, D., Doecke, C. W., Hay, L. A., Koenig, T. M., & Wirtz, M. C. (2001). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 5(6), 604-608. [Link]
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
- BenchChem. (n.d.). Technical Support Center: Chlorination in Pyrimidine Synthesis.
-
Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. LinkedIn. [Link]
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Cavalier, F. A. (1961). The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]
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Ghorbani, M., Born, S., & Bolm, C. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(12), 4478-4484. [Link]
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Tamaru, Y., Yamada, Y., & Yoshida, Z. (1978). Palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols: a convenient synthesis of 3-alkylpyridines. The Journal of Organic Chemistry, 43(17), 3396-3397. [Link]
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Yang, S. H., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
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Nasiri, M., & Khojasteh, S. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18563-18591. [Link]
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Bechki, L., et al. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 23(5), 1039-1046. [Link]
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Chemistry For Everyone. (2023, April 4). What Are The Limitations Of Williamson Ether Synthesis? [Video]. YouTube. [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from Organic Chemistry Tutor. [Link]
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Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882-4885. [Link]
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Ashenhurst, J. (2023). Williamson Ether Synthesis. Chemistry Steps. [Link]
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El-Damasy, A. K., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Technical Support Center: A Guide to Investigating 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Welcome to the technical support center for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this novel compound. Given the pyrimidine core, a common scaffold in kinase inhibitors, this document focuses on strategies to characterize its target profile and mitigate potential off-target effects, a critical step in both basic research and therapeutic development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Characterization and On-Target Validation
Q1: I have just synthesized or acquired this compound. What are the first steps to confirm its primary target and potency?
A1: Initial characterization is crucial for establishing a baseline for your experiments. The primary goal is to confirm that the compound engages its intended target in a cellular context.
-
Target Engagement Assays: A direct measure of target binding in a cellular environment is the gold standard. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[1][2][3][4] It assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your protein of interest in the presence of the compound provides strong evidence of direct engagement.
-
Dose-Response Curves: To determine the potency of your compound, it is essential to perform dose-response experiments in a relevant cellular or biochemical assay. This will yield the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which is critical for selecting appropriate concentrations for your subsequent experiments.
-
Orthogonal Assays: It is advisable to confirm your findings using an orthogonal assay, which relies on a different detection method. For instance, if your primary assay is a biochemical activity assay, a cell-based assay measuring a downstream signaling event can provide complementary evidence of on-target activity.
Q2: How do I design a robust experiment to measure the IC50 of my compound?
A2: A well-designed IC50 experiment is fundamental for reliable and reproducible data.
-
Concentration Range: Use a wide range of concentrations that span from no effect to complete inhibition. A 10-point dose-response curve is generally recommended.
-
Controls: Include both positive and negative controls. A known inhibitor of the target can serve as a positive control, while a vehicle-only (e.g., DMSO) control is a necessary negative control.[5]
-
Replicates: Perform each concentration in at least triplicate to ensure statistical significance.
-
Data Analysis: Fit the data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope) to accurately determine the IC50 value.
Section 2: Identifying and Quantifying Off-Target Effects
Q3: I am concerned about the specificity of this compound. How can I identify its potential off-target interactions?
A3: Given that many kinase inhibitors targeting the highly conserved ATP-binding pocket can exhibit off-target activity, a systematic assessment of selectivity is a critical step.[6][7]
-
Kinome Profiling: This is a comprehensive method to assess the selectivity of a kinase inhibitor against a large panel of kinases.[8][9][10][11][12] Several commercial services offer kinome-wide screening at a single high concentration of the inhibitor to identify potential "hits".[8][9] These hits can then be followed up with IC50 determinations to quantify the potency of the off-target interactions.[13]
-
Proteomics-Based Approaches: Unbiased proteomics can identify off-target effects by assessing changes in the proteome upon compound treatment.[14][15][16][17] Techniques like thermal proteome profiling (TPP), an extension of CETSA, can identify proteins that are thermally stabilized or destabilized by the compound, indicating direct binding.
-
Computational Prediction: In silico methods can predict potential off-target interactions based on the chemical structure of your compound.[18][19][20][21][22][23] These predictions can help prioritize experimental validation.
Q4: How should I interpret the data from a kinome scan?
A4: Interpreting kinome scan data requires careful consideration of the assay format and the reported values.
-
Percent of Control: Initial screens often report data as "percent of control," where a lower percentage indicates stronger inhibition.[24]
-
Selectivity Score: Some analyses use a selectivity score, which can be a simple ratio of kinases inhibited above a certain threshold to the total number of kinases tested.[13] However, this can be misleading as it doesn't account for the potency of the interactions.[13]
-
Follow-up IC50 Values: The most reliable way to interpret off-target hits is to determine their IC50 values and compare them to the IC50 of the on-target. A compound is generally considered selective if there is at least a 30- to 100-fold difference between the on-target and off-target potencies.
| Parameter | Description | Interpretation |
| Percent of Control | The percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. | Lower values indicate stronger inhibition. |
| Kd (Dissociation Constant) | A measure of the binding affinity between the inhibitor and the kinase. | Lower Kd values indicate tighter binding. |
| IC50 | The concentration of inhibitor required to inhibit 50% of the kinase activity. | Lower IC50 values indicate higher potency. |
| Selectivity Window | The ratio of the off-target IC50 to the on-target IC50. | A larger selectivity window indicates greater specificity. |
Section 3: Troubleshooting Unexpected Phenotypes
Q5: My experimental phenotype is inconsistent with the known function of the primary target. Could this be an off-target effect?
A5: Yes, this is a strong indicator of a potential off-target effect.[25] If the observed cellular response cannot be explained by the inhibition of the primary target, it is crucial to investigate other possibilities.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a structurally different inhibitor that targets the same protein. If the phenotype is only observed with your compound, it is likely due to an off-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target protein. If the phenotype is not rescued, it suggests the effect is independent of the primary target.
-
Consult Kinome Profiling Data: Re-examine your kinome profiling data to identify potent off-targets that might be responsible for the observed phenotype.
Q6: I'm observing cellular toxicity at concentrations close to the IC50 of my primary target. How can I determine if this is an on-target or off-target effect?
A6: Differentiating between on-target and off-target toxicity is a common challenge.
-
On-Target Toxicity: This occurs when inhibition of the intended target in the experimental system leads to cell death. This can be investigated by genetic knockdown (e.g., siRNA or CRISPR) of the target to see if it phenocopies the inhibitor's effect.
-
Off-Target Toxicity: This is a result of the compound interacting with other cellular components. A less potent, structurally related analog that does not inhibit the primary target can be used as a negative control. If this analog still causes toxicity, the effect is likely off-target.
Visualizing Experimental Workflows
Caption: A generalized workflow for characterizing a novel inhibitor.
Section 4: Strategies for Reducing Off-Target Effects
Q7: My compound has significant off-target activity. What strategies can I employ to improve its selectivity?
A7: Improving selectivity often involves medicinal chemistry efforts and careful experimental design.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your compound to identify moieties that contribute to off-target binding. This can involve creating a library of analogs and testing their selectivity.[26]
-
Exploit Structural Differences: Even within the highly conserved ATP-binding pocket, there are subtle differences between kinases that can be exploited. For example, targeting non-conserved cysteine residues for covalent inhibition can significantly enhance selectivity.[6]
-
Optimize Experimental Conditions: Use the lowest effective concentration of your inhibitor to minimize off-target effects. Also, consider the duration of treatment, as prolonged exposure can exacerbate off-target activity.
-
Rational Drug Design: Utilize computational modeling and structural biology to guide the design of more selective inhibitors.[20][27][28]
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if this compound directly binds to its intended target in intact cells.
Materials:
-
Cell line expressing the target protein
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the target protein
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Western blot equipment and reagents
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of the compound or DMSO for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fraction by Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: A streamlined workflow for a CETSA experiment.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [Link]
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Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
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Strategies for the design of selective protein kinase inhibitors. PubMed. [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
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Evaluating off-target drug effects seen in RCTs using proteomics and mendelian randomisation. Oxford Academic. [Link]
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Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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Kinase Activity Profiling Services. Pamgene. [Link]
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Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. MtoZ Biolabs. [Link]
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CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Semantic Scholar. [Link]
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Target-Based Drug Design: How Medicinal Chemists Create Effective Compounds. Patsnap Synapse. [Link]
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A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing. ResearchGate. [Link]
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Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]
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Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]
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In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. Oligonucleotide Therapeutics Society. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
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How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
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Eliot Morrison | In silico siRNA Off Target Predictions: What Should We Be Looking For?. YouTube. [Link]
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Rational Approaches to Improving Selectivity in Drug Design. ACS Publications. [Link]
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In Silico Target Prediction for Small Molecules. PubMed. [Link]
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Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ACS Publications. [Link]
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Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]
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KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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The KINOMEscan and KEA3 Appyters. YouTube. [Link]
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Kinome Profiling. PMC - PubMed Central. [Link]
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Theoretical exploration of the binding selectivity of inhibitors to BRD7 and BRD9 with multiple short molecular dynamics simulations. PMC - NIH. [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
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Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
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Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Avens Publishing Group. [Link]
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Selective inhibition mechanism of three inhibitors to BRD4 uncovered by molecular docking and molecular dynamics simulations. PubMed. [Link]
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Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
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Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
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Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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The 4-substitution of 3-bromopyridines with additional nucleophiles. a... ResearchGate. [Link]
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Sensing small molecules may revolutionize drug design. EurekAlert!. [Link]
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Technical Support Center: Purification of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Welcome to the technical support center for the purification of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve high purity and yield in your experiments.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction, presents a unique set of purification challenges. These arise from the intrinsic properties of the starting materials, the desired product, and potential byproducts. The presence of multiple nitrogen atoms imparts basicity, while the halogen substituents offer sites for further reactivity. Understanding these characteristics is key to developing an effective purification strategy.
This guide will walk you through potential impurities, troubleshooting common issues, and provide detailed protocols for achieving a highly purified final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the crude product of this compound synthesis?
A1: The impurity profile can vary depending on the specific reaction conditions, but the most common impurities arise from unreacted starting materials and side reactions.
-
Unreacted Starting Materials:
-
2-Bromopyridin-3-ol
-
4,6-Dichloropyrimidine
-
-
Side Products from the Williamson Ether Synthesis:
-
Bis-substituted pyrimidine: If the reaction is not carefully controlled, a second molecule of 2-bromopyridin-3-ol can displace the remaining chlorine on the pyrimidine ring, leading to the formation of 4,6-bis((2-bromopyridin-3-yl)oxy)pyrimidine.
-
Hydrolysis products: The presence of water in the reaction mixture can lead to the hydrolysis of 4,6-dichloropyrimidine to 6-chloro-4-hydroxypyrimidine, which can then react to form an undesired ether.
-
-
Degradation Products: The product itself can be susceptible to hydrolysis under strongly acidic or basic conditions, which might be used during workup, potentially cleaving the ether linkage.[1]
Q2: My crude NMR shows a complex mixture of aromatic signals. How can I simplify the initial cleanup?
A2: An acid-base extraction is an excellent first step to remove non-basic impurities and unreacted starting materials. The nitrogen atoms in your product and pyridine-based impurities make them basic enough to be protonated and extracted into an aqueous acidic layer.[2][3] This allows for the separation from neutral organic impurities.
Q3: I'm observing significant peak tailing during column chromatography. What is the cause and how can I fix it?
A3: Peak tailing is a common issue when purifying pyridine and pyrimidine derivatives on silica gel.[4] It is primarily caused by the interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface. This leads to non-ideal elution behavior. To mitigate this, you can:
-
Add a basic modifier to the eluent: A small amount of triethylamine (TEA) or pyridine (e.g., 0.1-1%) in your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[5]
-
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.
Q4: What are the best recrystallization solvents for this compound?
A4: Finding the ideal recrystallization solvent often requires some experimentation. For compounds with moderate polarity like this compound, a binary solvent system is often effective. Consider combinations of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and a solvent in which it is poorly soluble (e.g., hexanes, heptane, or diethyl ether). Dioxane has also been reported as a good recrystallization solvent for some pyrimidine derivatives.[1]
Troubleshooting Guide
Issue 1: Low Yield After Column Chromatography
Symptom: You obtain a low recovery of your product after performing column chromatography, even though TLC analysis of the crude mixture showed a strong product spot.
Possible Cause A: Irreversible Adsorption on Silica Gel The basicity of the pyridine and pyrimidine rings can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel stationary phase.
Solution:
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your mobile phase containing a basic additive like 0.5-1% triethylamine. This will help to cap the active silanol sites.
-
Switch to Alumina: Consider using neutral or basic alumina as your stationary phase, which is more suitable for basic compounds.
Possible Cause B: Product is Co-eluting with a UV-inactive Impurity If you are relying solely on UV detection for fractionation, a non-UV active impurity might be co-eluting with your product, leading you to collect mixed fractions that are later discarded.
Solution:
-
TLC Analysis of All Fractions: Run a TLC on every fraction collected from the column. Stain the TLC plates with a general stain like potassium permanganate or iodine to visualize non-UV active compounds.
-
Broader Fraction Collection: Collect broader fractions and analyze them by TLC before combining.
Issue 2: Persistent Impurity with Similar Polarity
Symptom: A persistent impurity co-elutes with your product during column chromatography, making it difficult to achieve high purity.
Possible Cause: Structurally Similar Byproduct The impurity is likely a structurally similar byproduct, such as a regioisomer or a related ether, that has a very similar polarity to your desired product.
Solution: Orthogonal Purification Methods If one purification technique is insufficient, combining methods that separate based on different chemical properties is often effective.
-
Acid-Base Extraction: As a first step, perform an acid-base extraction to remove any non-basic impurities.
-
Recrystallization: After column chromatography, attempt a recrystallization. The ordered crystal lattice formation during recrystallization can be highly effective at excluding impurities, even those with similar polarities.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Cleanup
This protocol is designed to separate the basic product from neutral and acidic impurities.
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M aqueous HCl. The basic product and any basic impurities will move into the aqueous layer as their hydrochloride salts.[3] Collect the aqueous layer. Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with a fresh portion of organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or a saturated solution of NaHCO₃, until the pH is basic (pH > 8).
-
The product should precipitate out of the solution. If it oils out, extract it back into an organic solvent.
-
Collect the precipitated product by filtration or extract the aqueous layer with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Optimized Flash Column Chromatography
This protocol aims to minimize peak tailing and improve separation.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).
-
Column Packing: Pack the column with the silica gel slurry.
-
Equilibration: Equilibrate the column by running several column volumes of the mobile phase through it. If you are using a basic additive like triethylamine, ensure it is present in the equilibration solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if necessary (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System | Modifier (if needed) |
| Silica Gel | Hexanes/Ethyl Acetate (gradient) | 0.1-1% Triethylamine |
| Silica Gel | Dichloromethane/Methanol (gradient) | 0.1-1% Triethylamine |
| Alumina (Neutral) | Hexanes/Ethyl Acetate (gradient) | None |
Visualizing the Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: A decision-tree for the purification workflow.
References
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Retrieved from [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
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Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Retrieved from [Link]
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Khan Academy. (n.d.). Extractions. Retrieved from [Link]
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ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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PMC. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]
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YouTube. (2020). Acid base extraction. Retrieved from [Link]
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NIH. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
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ResearchGate. (2019). How to choose the best solution for column chromatography? Retrieved from [Link]
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PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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dealing with inconsistent results in experiments with 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Welcome to the technical support guide for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (CAS No. 1065484-68-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Inconsistent experimental results can be a significant impediment to progress. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve reproducible outcomes.
Core Compound Characteristics
| Property | Value | Source |
| CAS Number | 1065484-68-5 | [1] |
| Molecular Formula | C₉H₅BrClN₃O | [1] |
| Molecular Weight | 286.51 g/mol | [1] |
| SMILES | ClC1=CC(OC2=CC=CN=C2Br)=NC=N1 | [1] |
This molecule possesses two key reactive sites for cross-coupling and nucleophilic substitution reactions: a C-Br bond on the pyridine ring and a C-Cl bond on the pyrimidine ring. The ether linkage provides a degree of conformational flexibility. Understanding the differential reactivity of these sites is paramount to successful experimentation.
Part 1: Troubleshooting Common Experimental Issues
This section is structured in a question-and-answer format to directly address problems you may encounter.
Section 1.1: Reaction Setup and Execution
Q1: I am seeing low to no conversion of my starting material in a Suzuki-Miyaura cross-coupling reaction at the 2-bromopyridine position. What are the likely causes?
A1: Low conversion in Suzuki couplings involving heteroaryl halides, particularly pyridines, is a frequent challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions.[2]
-
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation or the formation of inactive complexes. This is a well-documented issue in reactions with nitrogen-containing heterocycles.[2] Additionally, the choice of base and solvent system is critical for an efficient catalytic cycle, specifically the transmetalation step.[3]
-
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Switch to a more robust catalyst system. Instead of standard Pd(PPh₃)₄, consider using pre-formed Pd(0) catalysts or catalyst systems with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These ligands are known to promote oxidative addition and stabilize the catalytic species, often leading to improved yields with heteroaryl halides.[2]
-
Increase catalyst loading incrementally from a typical 1-5 mol% up to 10 mol% to compensate for any catalyst deactivation.
-
-
Base and Solvent Optimization:
-
The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ in promoting the formation of the active boronate species.
-
Ensure your solvent system is appropriate. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is standard. Ensure all solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Temperature Control:
-
While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and byproduct formation. Monitor your reaction by TLC or LC-MS and aim for the lowest effective temperature that drives the reaction to completion.
-
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) at the 6-chloropyrimidine position, but the reaction is sluggish and gives a mixture of products. Why is this happening?
A2: The reactivity of the 6-chloropyrimidine is influenced by the electronic properties of the entire molecule. While the pyrimidine ring is electron-deficient and primed for nucleophilic attack, the regioselectivity and reaction rate can be inconsistent without careful optimization.
-
Causality: The two nitrogen atoms in the pyrimidine ring strongly withdraw electron density, making the carbon atoms at positions 2, 4, and 6 electrophilic. In 4,6-dichloropyrimidines, substitution typically occurs at the 4-position first.[4] However, the bulky (2-bromopyridin-3-yl)oxy substituent may sterically hinder the approach of the nucleophile to the 6-position. Furthermore, side reactions like hydrolysis of the chloro group can occur if moisture is present.[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr reactions.
-
Solvent and Base: Use anhydrous aprotic polar solvents like DMF or DMSO to ensure solubility and prevent hydrolysis. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is recommended to scavenge the HCl byproduct without competing with your primary nucleophile.
-
Temperature: Gradually increase the reaction temperature. Many SNAr reactions on chloropyrimidines require heating to proceed at a reasonable rate. Monitor for decomposition at higher temperatures.
-
Regioselectivity: If you are observing substitution at the bromopyridine ring, it indicates your nucleophile is acting as a ligand in a copper or palladium-catalyzed process (if trace metals are present) or that reaction conditions are too harsh. Ensure your reagents are free from metal contaminants.
-
Section 1.2: Work-up and Purification
Q3: My crude product appears as a complex mixture on TLC and is difficult to purify by column chromatography. What are common byproducts and how can I simplify purification?
A3: Complex crude mixtures often point to side reactions such as hydrolysis, dehalogenation, or the formation of dimeric species.
-
Common Byproducts:
-
Hydrolysis Products: Replacement of the chloro group with a hydroxyl group to form 4-((2-bromopyridin-3-yl)oxy)-pyrimidin-6-ol. This is common if the work-up is not carefully controlled or if reagents are not anhydrous.[5]
-
Dehalogenated Products: Reductive removal of either the bromine or chlorine atom. This is particularly prevalent in palladium-catalyzed reactions where a hydrogen source is present (e.g., solvent, water, or certain bases).[5]
-
Homocoupling Products: Formation of dimers from your starting material or boronic acid reagent in Suzuki reactions.
-
-
Purification Strategy:
-
Aqueous Work-up: A carefully controlled aqueous work-up can help remove inorganic salts and highly polar impurities. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any acid, followed by a brine wash to aid in phase separation.
-
Chromatography Optimization:
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or a mixture of DCM/methanol) is often necessary to separate the desired product from closely related impurities.
-
TLC Analysis: Before running a column, screen different solvent systems using TLC to find the optimal separation conditions. Use a UV lamp to visualize the spots.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method to remove small amounts of impurities.[5] A solvent screen will be necessary to identify a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Section 1.3: Analysis and Characterization
Q4: I have obtained a product, but I am unsure of the regioselectivity. How can I definitively confirm the structure and rule out isomers?
A4: Given the multiple reactive sites, rigorous structural confirmation is essential. Isomers, such as 4-((4-bromo-2-pyridinyl)oxy)-6-chloropyrimidine, could potentially form and may have similar chromatographic behavior.[6]
-
Causality: During the synthesis of the starting material or in subsequent reactions, isomerization or substitution at an alternative position can occur. For instance, in a Suzuki coupling, it is crucial to confirm that the reaction occurred at the intended C-Br bond and not the C-Cl bond.
-
Analytical Workflow:
Caption: Analytical workflow for structural confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product. LC-MS is invaluable for monitoring reaction progress and identifying the masses of byproducts.[7]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The proton chemical shifts and coupling constants are highly diagnostic. The distinct aromatic regions for the pyridine and pyrimidine rings will change predictably upon substitution. For example, the disappearance of a proton signal and changes in the coupling patterns of adjacent protons can confirm the site of substitution.
-
¹³C NMR: This technique will show the number of unique carbon environments and can help confirm the overall structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular backbone. For example, an HMBC experiment can show long-range correlations between protons on one ring and carbons on the other, confirming the ether linkage.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy: In cases of persistent ambiguity about regiochemistry, NOESY or ROESY experiments can show through-space correlations between protons, helping to confirm which parts of the molecule are in close proximity.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound stable under acidic or basic conditions? A1: The molecule is susceptible to hydrolysis under both strong acidic and basic conditions, particularly at elevated temperatures.[2][5] The chloro-substituent on the electron-deficient pyrimidine ring is the most likely site of hydrolysis. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions. It is recommended to use mild bases for reactions and to perform aqueous work-ups under neutral or slightly basic (e.g., NaHCO₃) conditions.
Q2: Which position is more reactive in a Suzuki coupling: the C-Br on the pyridine or the C-Cl on the pyrimidine? A2: Typically, a C-Br bond is more reactive than a C-Cl bond in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy, which facilitates the oxidative addition step. Therefore, with an appropriate palladium catalyst, one can often achieve selective coupling at the 2-bromopyridine position while leaving the 6-chloropyrimidine intact. However, achieving high selectivity may require screening of catalysts, ligands, and reaction conditions.[8][9]
Q3: How should I monitor the progress of my reaction? A3: Thin-layer chromatography (TLC) is a quick and effective method for routine reaction monitoring.[10] A suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) should allow for clear separation of the starting material and the product. For more detailed analysis, especially to detect minor byproducts or confirm product mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[11]
Q4: What are the recommended storage conditions for this compound? A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light.[5]
References
- BenchChem. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
- Optibrium. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Retrieved from [Link]
- ResearchGate. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
- Chemistry LibreTexts. (2022). 16.
- NC State University Libraries. (n.d.). 16.
- ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles.
- Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
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PubMed Central. (2022). Parallel Reaction Monitoring Mass Spectrometry for Rapid and Accurate Identification of β-Lactamases Produced by Enterobacteriaceae. Retrieved from [Link]
- Royal Society of Chemistry. (2024).
- Archipel UQAM. (n.d.).
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Arctom. (n.d.). CAS NO. 1065484-68-5 | this compound. Retrieved from [Link]
- DOI. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants.
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PubMed. (2024). Reactivity of 2-((3-Cyano-4-(4-Fluorophenyl)-6-(Naphthalen-2-yl)Pyridin-2-yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Retrieved from [Link]
-
PubChem. (n.d.). 4-[(4-Bromo-2-pyridinyl)oxy]-6-chloropyrimidine. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Bromo-2-pyridinyl_oxy-6-chloropyrimidine]([Link]
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- 1. arctomsci.com [arctomsci.com]
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- 6. 4-[(4-Bromo-2-pyridinyl)oxy]-6-chloropyrimidine | C9H5BrClN3O | CID 176050561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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how to increase the stability of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine for long-term storage
Welcome to the technical support center for 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Proper storage and handling are critical for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Introduction to the Stability of this compound
This compound is a complex heterocyclic molecule containing multiple reactive functional groups: a bromopyridine ring, a chloropyrimidine ring, and an ether linkage. Each of these moieties contributes to its potential instability under various environmental conditions. Understanding these potential degradation pathways is the first step toward ensuring its long-term stability.
This guide will delve into the likely mechanisms of degradation—hydrolysis, photodegradation, thermal decomposition, and oxidation—and provide actionable strategies to mitigate these risks.
Frequently Asked Questions (FAQs)
General Storage and Handling
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term storage, it is recommended to store the compound at -20°C or lower in a tightly sealed container.[1] The low temperature minimizes the rate of potential degradation reactions. The container should be opaque to protect from light and have a secure seal to prevent moisture ingress.[2] Storing under an inert atmosphere, such as argon or nitrogen, can further prevent oxidative degradation.[1]
Q2: How should I handle the compound during routine laboratory use?
A2: When not in use, always store the compound in the recommended cold and dark conditions. For weighing and dispensing, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[3][4] Use clean, dry spatulas and glassware. It is advisable to work in a fume hood with controlled humidity if possible.
Q3: What are the visible signs of degradation?
A3: Visual signs of degradation can include a change in color (e.g., from off-white to yellow or brown), a change in physical state (e.g., from a free-flowing powder to a clumpy or oily substance), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes.[2] Therefore, periodic analytical testing is crucial for quality control.
Potential Degradation Pathways
Q4: What is the most likely degradation pathway for this molecule?
A4: Given the structure, hydrolysis is a significant concern.[5] The chloropyrimidine moiety is susceptible to nucleophilic substitution by water, which can lead to the replacement of the chlorine atom with a hydroxyl group. The ether linkage can also be susceptible to cleavage under acidic conditions.[6]
Q5: Is this compound sensitive to light?
A5: Yes, pyridine and its derivatives can be susceptible to photodegradation .[7] Exposure to UV or even ambient light over extended periods can lead to the formation of various degradation products.[8] It is crucial to store the compound in light-resistant containers.
Q6: Can the compound degrade at elevated temperatures?
A6: Yes, thermal degradation is a possibility, especially for complex heterocyclic compounds.[9] High temperatures can accelerate various decomposition reactions, potentially leading to the cleavage of the molecule or rearrangement.
Q7: What is the risk of oxidation?
A7: While the pyridine ring itself is relatively stable to oxidation, other parts of the molecule could be susceptible.[10] Storing under an inert atmosphere is a good preventative measure, especially if the compound will be stored for very long periods or if it has been exposed to catalysts or impurities that could promote oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Change in Color (e.g., Yellowing) | Photodegradation or slow oxidation. | 1. Immediately transfer the compound to an amber or opaque container.[2]2. Store at -20°C or below.[1]3. Consider storing under an inert atmosphere (e.g., argon).4. Perform analytical testing (e.g., HPLC, LC-MS) to assess purity and identify potential degradation products.[11] |
| Clumping or Oily Appearance | Moisture absorption leading to hydrolysis. | 1. Ensure the storage container is tightly sealed.[12]2. Store in a desiccator, even within a cold storage unit.3. When handling, allow the container to warm to room temperature before opening.4. If moisture contamination is suspected, the material may need to be re-purified. |
| Inconsistent Experimental Results | Degradation of the starting material. | 1. Re-test the purity of your stock of the compound using a validated analytical method.[13]2. If degradation is confirmed, acquire a new, quality-controlled batch.3. Review your storage and handling procedures to prevent future degradation. |
| Appearance of New Peaks in Analytical Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times.[14]2. This will help in tracking the stability of your material over time.3. Characterize the new peaks using techniques like LC-MS to understand the degradation pathway.[15] |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
Caption: Potential Hydrolytic Degradation Pathways.
Caption: Potential Photodegradation Pathways.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a well-designed stability study is essential. This typically involves a forced degradation study and a long-term stability study under ICH (International Council for Harmonisation) recommended conditions.[16]
Protocol 1: Forced Degradation Study
A forced degradation study helps to identify potential degradation products and pathways, and is crucial for developing a stability-indicating analytical method.[17]
Objective: To investigate the degradation of the compound under various stress conditions.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Alkaline Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at 80°C for 48 hours.
-
Dissolve a known amount in the solvent for analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[8]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[11]
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Use a diode array detector to check for peak purity.
-
If significant degradation is observed, LC-MS can be used to identify the degradation products.[15]
-
Workflow for a Stability Study
Caption: Workflow for a Comprehensive Stability Study.
Protocol 2: Long-Term Stability Study
Objective: To determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot the solid compound into multiple amber glass vials with tightly sealed caps.
-
Storage Conditions: Store the vials under the following conditions:
-
Testing Schedule: Pull samples from each storage condition at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Note any changes in color or physical state.
-
Purity: Use a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Water Content: (Optional) Use Karl Fischer titration to assess moisture uptake.
-
-
Data Evaluation: Plot the purity of the compound versus time for each storage condition to determine the rate of degradation and establish a recommended shelf-life.
By adhering to these guidelines and implementing a robust stability testing program, you can ensure the quality and reliability of this compound for your research and development needs.
References
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Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]
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PubMed. (2020, March 3). Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. Available from: [Link]
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ResearchGate. (2019, March 6). What are the product of degradation from Pyridine?. Available from: [Link]
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Journal of Materials Chemistry A (RSC Publishing). Humidity stability of halide solid-state electrolytes. Available from: [Link]
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RSC Publishing. The use of bromopyridazinedione derivatives in chemical biology. Available from: [Link]
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ResearchGate. (2025, October 18). Manufacturing Approaches of New Halogenated Agrochemicals. Available from: [Link]
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ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
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PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]
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MDPI. (2023, February 9). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available from: [Link]
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Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available from: [Link]
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Technical Support Center: Overcoming Resistance to 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in Cell Lines
Welcome to the technical support center for researchers utilizing 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of acquired resistance in cell lines. As a pyrimidine derivative, this compound likely targets key signaling pathways involved in cell proliferation and survival. Understanding and overcoming resistance is paramount for the successful progression of your research and development efforts.
This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Section 1: Understanding the Compound and Potential Resistance Mechanisms
What is the likely mechanism of action of this compound?
While specific data for this compound may be proprietary or still under investigation, its structure as a pyrimidine derivative suggests it may function as an inhibitor of key enzymes in cellular signaling pathways, such as kinases.[1][2] Pyrimidine analogs are known to interfere with nucleotide metabolism or act as competitive inhibitors at ATP-binding sites of kinases, thereby disrupting downstream signaling cascades that are often hyperactivated in cancer cells.[3]
What are the common mechanisms by which cell lines develop resistance to targeted therapies like pyrimidine derivatives?
Resistance to targeted therapies is a multifaceted problem driven by the evolutionary pressure exerted by the drug on cancer cells.[4] Key mechanisms include:
-
Target Alteration: Mutations in the drug's target protein can prevent the inhibitor from binding effectively.[4]
-
Activation of Bypass Pathways: Cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. For instance, if the MAPK pathway is blocked, cells might upregulate the PI3K/Akt pathway to maintain proliferation and survival.[5][6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[8][9][10]
-
Drug Inactivation: Cellular metabolism may be altered to enhance the degradation or inactivation of the drug.[11]
-
Phenotypic Plasticity: Cancer cells can undergo epithelial-to-mesenchymal transition (EMT) or differentiate into a more resistant cell state.
Below is a diagram illustrating the primary mechanisms of drug resistance.
Caption: Key mechanisms of cellular resistance to targeted therapies.
Section 2: Troubleshooting Guide for Acquired Resistance
This section provides a structured approach to identifying and addressing resistance to this compound in your cell line models.
Issue 1: My cell line, which was initially sensitive, now shows reduced response to the compound.
This is a classic sign of acquired resistance. The following steps will help you characterize and potentially overcome this resistance.
Step 1: Confirm Resistance and Quantify the Shift in IC50
-
Rationale: The first step is to quantitatively confirm the development of resistance. The half-maximal inhibitory concentration (IC50) is a key metric for this.
-
Protocol:
-
Culture both the parental (sensitive) and the suspected resistant cell lines.
-
Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) with a range of concentrations of this compound.[12][13][14][15]
-
Calculate the IC50 values for both cell lines. A significant increase (typically >3-fold) in the IC50 of the resistant line compared to the parental line confirms acquired resistance.[16]
-
| Cell Line | IC50 (nM) - Example Data | Fold Resistance |
| Parental Line | 50 | 1x |
| Resistant Line | 500 | 10x |
Step 2: Investigate Common Resistance Mechanisms
-
Rationale: Once resistance is confirmed, the next step is to investigate the underlying mechanism. This will guide your strategy for overcoming it.
A. Assess for Target Alterations (If the target is known)
-
Hypothesis: A mutation in the target protein is preventing drug binding.
-
Experimental Approach:
-
Sanger Sequencing: Sequence the coding region of the target gene in both parental and resistant cells to identify potential mutations.
-
Western Blot: If a mutation is not found, check for changes in the expression level of the target protein.
-
B. Evaluate Activation of Bypass Signaling Pathways
-
Hypothesis: Resistant cells have upregulated alternative survival pathways. The PI3K/Akt/mTOR and MAPK pathways are common culprits.[3][5][6]
-
Experimental Approach:
-
Western Blot Analysis: Probe for key phosphorylated (activated) proteins in these pathways (e.g., p-Akt, p-ERK, p-mTOR) in both parental and resistant cells, with and without drug treatment. An increase in the phosphorylation of these proteins in the resistant line suggests pathway activation.
-
Caption: Upregulation of the PI3K/Akt pathway as a bypass mechanism.
C. Investigate Increased Drug Efflux
-
Hypothesis: The resistant cells are actively pumping the drug out.
-
Experimental Approach:
-
Western Blot or qRT-PCR: Measure the expression levels of common ABC transporters like P-glycoprotein (MDR1/ABCB1) and BCRP (ABCG2).
-
Functional Assay: Treat resistant cells with your compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[17] A restoration of sensitivity in the presence of the inhibitor points to efflux as a resistance mechanism.
-
Step 3: Strategies to Overcome Resistance
Based on your findings from Step 2, you can now devise a rational strategy to re-sensitize your cells.
A. Combination Therapy
-
Rationale: Using drugs that target different pathways can prevent or overcome resistance.[4][18][19][20] This is a clinically well-established approach.[4]
-
Strategy:
B. Genetic Knockdown of Resistance-Mediating Genes
-
Rationale: Silencing the gene responsible for resistance can restore sensitivity.[22]
-
Strategy:
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I establish a resistant cell line in the first place?
To develop a drug-resistant cell line, you can use a dose-escalation method.[16][25][26][27] Start by treating the parental cell line with the IC20-IC30 concentration of this compound. Once the cells recover and resume normal proliferation, gradually increase the drug concentration over several weeks to months.[16] Periodically check the IC50 to monitor the development of resistance.
Q2: My resistant cells grow slower than the parental cells. How does this affect my experiments?
This is a common observation, as the adaptations that confer resistance can sometimes come at a fitness cost. It is crucial to account for differences in proliferation rates when interpreting drug sensitivity data. Consider using growth rate inhibition (GR) metrics instead of traditional IC50 values.
Q3: Could the bromopyridine or chloropyrimidine moieties themselves be contributing to off-target effects or resistance?
Yes, these chemical groups can influence the compound's properties. Brominated compounds have been shown to have anticancer activities through various mechanisms.[28] The overall structure determines the specific target and potential for off-target binding. It's important to consider the entire molecule's structure-activity relationship.
Q4: Are there any alternative strategies to overcome resistance besides combination therapy?
Yes, other approaches include:
-
Targeted Protein Degradation: Using technologies like PROTACs (Proteolysis Targeting Chimeras) to induce the degradation of the resistant target protein.[4]
-
Allosteric Inhibition: Developing inhibitors that bind to a different site on the target protein, which may still be effective even if the primary binding site is mutated.[4]
Section 4: Experimental Protocols
Protocol: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol: Western Blotting for Signaling Pathway Analysis
-
Sample Preparation: Seed parental and resistant cells and treat them with the compound at the respective IC50 concentrations for various time points (e.g., 0, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[29][30] Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.[31][32]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ABCB1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: siRNA-mediated Gene Knockdown
-
Transfection:
-
Seed cells so they will be 50-70% confluent at the time of transfection.
-
Dilute the siRNA (targeting your gene of interest or a non-targeting control) and a transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's protocol.
-
Add the siRNA-lipid complex to the cells and incubate for 4-6 hours.
-
Replace the medium with complete growth medium.
-
-
Post-transfection:
-
Allow 48-72 hours for the knockdown to take effect. You can perform your drug treatment during the last 24-48 hours of this period.[33]
-
Confirm the knockdown efficiency by qRT-PCR or Western blot.
-
Perform a cell viability assay to assess the effect of the knockdown on drug sensitivity.
-
Caption: Workflow for siRNA-mediated gene knockdown experiments.
References
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Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Lee, S., et al. (2023). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 13(15), e4749. [Link]
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Al-Sammarraie, N., et al. (2023). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Frontiers in Immunology, 14, 1184135. [Link]
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Patil, S. P., et al. (2013). Combination of siRNA-directed Gene Silencing With Cisplatin Reverses Drug Resistance in Human Non-small Cell Lung Cancer. Molecular Therapy - Nucleic Acids, 2(7), e106. [Link]
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Smalley, T. L., et al. (2020). Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors. European Journal of Medicinal Chemistry, 191, 112146. [Link]
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Gaurav, A., et al. (2023). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Microbiology, 169(5). [Link]
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Wang, X., Zhang, H., & Chen, X. (2019). Drug resistance and combating drug resistance in cancer. Cancer Drug Resistance, 2(2), 141-160. [Link]
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An, S., & Riss, T. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Shcheglovitova, E. S., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(18), 6695. [Link]
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Thomson, B. I., & Saadhali, S. A. (2024). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Cureus, 16(1), e52824. [Link]
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Dar, A. A., et al. (2022). Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma. Clinical Cancer Research, 28(16), 3615–3628. [Link]
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Saman, S., & Al-Snafi, A. E. (2023). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
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Tai, A. W. (2023). Answer to "Performing drug treatment and siRNA transfection together?". ResearchGate. [Link]
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Procell. (2024). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
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Chen, J., et al. (2020). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Molecules, 25(22), 5283. [Link]
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Al-Warhi, T., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Mechanistic Studies. Molecules, 28(18), 6636. [Link]
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Kuete, V., et al. (2019). Chlorophyll and Chlorophyll Derivatives Interfere with Multi-Drug Resistant Cancer Cells and Bacteria. Molecules, 24(16), 2963. [Link]
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Kaur, R., et al. (2022). Role of Pyrimidine Derivatives in the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(1), 108-120. [Link]
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Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2895. [Link]
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Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Retrieved from [Link]
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Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(9), e1003678. [Link]
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Al-Dhaheri, M. H., & Al-Faham, M. (2018). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. Journal of Taibah University Medical Sciences, 13(2), 111-118. [Link]
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Ciafrè, S. A., et al. (2021). Combinatorial Strategies to Target Molecular and Signaling Pathways to Disarm Cancer Stem Cells. Frontiers in Cell and Developmental Biology, 9, 636531. [Link]
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Dar, A. A., et al. (2022). Bromodomain inhibition overcomes treatment resistance in distinct molecular subtypes of melanoma. Clinical Cancer Research, 28(16), 3615–3628. [Link]
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Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74. [Link]
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Drumm, B. T., et al. (2021). Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. STAR Protocols, 2(3), 100703. [Link]
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Qu, L., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Journal of Visualized Experiments, (170). [Link]
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Sharma, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure, 1274, 134533. [Link]
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Mudgal, P. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. [Link]
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Thomson, B. I., & Saadhali, S. A. (2024). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Cureus, 16(1), e52824. [Link]
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G-Biosciences. (n.d.). The Role of Cell Viability Studies in Modern Drug Development. Retrieved from [Link]
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Kim, J. H., et al. (2021). Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines. BMC Cancer, 21(1), 1058. [Link]
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Abdellatif, K. R. A., & Bakr, R. B. (2023). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 15(1), 5-8. [Link]
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Griffin, M., et al. (2017). BRAF inhibitors: resistance and the promise of combination treatments for melanoma. Oncotarget, 8(44), 78194–78211. [Link]
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Validation & Comparative
Comparative Efficacy Analysis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine and Analogs in Kinase Inhibition
Introduction: The Evolving Landscape of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, most notably cancer, which has positioned them as a primary target class for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The core challenge in this field lies in designing molecules with high potency against the target kinase while maintaining selectivity to minimize off-target effects.
This guide provides a comparative analysis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine (Compound 1) , a heterocyclic compound featuring a pyrimidine core, which is a common scaffold in many kinase inhibitors. While this specific molecule is often cited as a chemical intermediate in patent literature, its structural motifs suggest potential activity. We will compare its hypothetical efficacy against two structurally similar analogs to illustrate the process of lead compound evaluation. The comparison will be based on synthesized experimental data from standard in-vitro assays used in early-stage drug discovery.
-
Compound 1: this compound
-
Analog A: 4-((2-Aminopyridin-3-yl)oxy)-6-chloropyrimidine (Modification at the pyridine ring)
-
Analog B: 4-((2-Bromopyridin-3-yl)oxy)-6-(phenylamino)pyrimidine (Modification at the pyrimidine ring)
The rationale for selecting these analogs is to explore how small chemical modifications to the pyridine and pyrimidine rings can impact kinase binding affinity and cellular activity, a fundamental concept in structure-activity relationship (SAR) studies.
Experimental Design: A Multi-Faceted Approach to Efficacy
To comprehensively evaluate the potential of these compounds, a tiered experimental approach is employed. This workflow is designed to first establish target engagement and potency in a controlled, cell-free environment and then to validate these findings in a more biologically relevant cellular context.
Workflow for Comparative Efficacy Testing
A Researcher's Guide to the Validation of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine as a Novel Research Tool
As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the validation of a novel chemical entity, using 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine as a case study. The principles and methodologies outlined herein are broadly applicable to the characterization of any new potential research tool.
The journey of a novel compound from synthesis to a validated research tool is one of rigorous scientific scrutiny. A research tool's value is not in its novelty, but in its well-defined and understood interaction with biological systems. This guide will walk you through the essential steps of validating this compound, from initial hypothesis generation to direct comparison with established alternatives.
Initial Assessment and Hypothesis Generation: What is this compound?
A preliminary analysis of the chemical structure of this compound suggests its potential as a kinase inhibitor. The pyridinyloxy-pyrimidine scaffold is a common feature in many known kinase inhibitors, often targeting the ATP-binding site of these enzymes. This structural similarity provides a strong starting hypothesis for its mechanism of action.
Our working hypothesis is that this compound functions as a kinase inhibitor. The primary objective of our validation process will be to test this hypothesis, identify the specific kinase(s) it targets, and determine its potency and selectivity.
The Validation Workflow: A Step-by-Step Approach
The following experimental workflow is designed to systematically characterize this compound and validate its use as a research tool.
Figure 1: A generalized workflow for the validation of a novel research chemical.
Phase 1: In Vitro Characterization
The initial phase focuses on determining the direct interaction of the compound with its purified target(s).
2.1.1. Experiment 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase target(s) of this compound.
-
Methodology:
-
Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that screens the compound against a large number of purified kinases (e.g., >400).
-
The compound is typically tested at a single high concentration (e.g., 10 µM) to identify initial hits.
-
The percentage of inhibition for each kinase is determined.
-
-
Expected Outcome: A list of kinases that are significantly inhibited by the compound. This will narrow down the potential targets for further investigation.
2.1.2. Experiment 2: Dose-Response and IC50 Determination
-
Objective: To quantify the potency of the compound against the top kinase hits identified in the initial screen.
-
Methodology:
-
For each of the top 3-5 kinase hits, perform a dose-response assay.
-
A series of dilutions of the compound are incubated with the purified kinase, ATP, and a suitable substrate.
-
The kinase activity is measured at each concentration.
-
The data is plotted as percentage of inhibition versus compound concentration, and the IC50 value (the concentration at which 50% of the kinase activity is inhibited) is calculated.
-
-
Expected Outcome: A quantitative measure of the compound's potency (IC50) for its primary targets.
Phase 2: Cellular Activity
This phase aims to confirm that the compound can enter cells and engage its target in a cellular context.
2.2.1. Experiment 3: Cellular Target Engagement Assay
-
Objective: To verify that the compound binds to its intended target within living cells.
-
Methodology:
-
Choose a suitable cell line that expresses the target kinase.
-
Utilize a method such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.
-
For CETSA, cells are treated with the compound, heated, and the amount of soluble target protein is quantified by Western blot or other means. Binding of the compound stabilizes the protein, leading to less denaturation at higher temperatures.
-
-
Expected Outcome: A clear indication that the compound engages its target in a cellular environment.
2.2.2. Experiment 4: Downstream Signaling Pathway Analysis
-
Objective: To demonstrate that target engagement leads to a functional consequence on the downstream signaling pathway.
-
Methodology:
-
Treat the selected cell line with a dose-range of the compound.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase.
-
A decrease in the phosphorylation of the substrate would indicate successful target inhibition.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate, confirming the compound's on-target activity.
Figure 2: A simplified diagram of a generic kinase signaling pathway and the point of inhibition.
Comparative Analysis: Benchmarking Against the Gold Standard
A crucial step in validating a new research tool is to compare its performance against a well-established alternative. For this guide, let's assume our initial screens identified our compound as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) kinase. A suitable alternative for comparison would be Gefitinib , a widely used and well-characterized EGFR inhibitor.
Head-to-Head Comparison Data
The following table summarizes hypothetical, yet realistic, data from a head-to-head comparison of our novel compound and Gefitinib.
| Parameter | This compound | Gefitinib (Alternative) | Significance |
| EGFR Kinase IC50 (Biochemical) | 15 nM | 25 nM | Higher potency in a purified system. |
| Cellular EGFR Autophosphorylation IC50 | 50 nM | 75 nM | Superior on-target potency in cells. |
| Selectivity (Kinase Panel >400) | 2 kinases inhibited >90% at 1 µM | 5 kinases inhibited >90% at 1 µM | Potentially higher selectivity. |
| Cell Viability (A549 cells) IC50 | 100 nM | 150 nM | Correlates with on-target potency. |
| Off-Target Kinase IC50 (e.g., SRC) | >10 µM | 2 µM | Better selectivity against a common off-target. |
Orthogonal Validation
To further increase confidence in the on-target effects of our compound, an orthogonal validation experiment is recommended.
-
Objective: To demonstrate that the observed cellular phenotype is a direct result of inhibiting the target kinase.
-
Methodology:
-
Utilize CRISPR/Cas9 to generate a cell line with a drug-resistant mutant of the target kinase (e.g., a gatekeeper mutation).
-
Treat both the wild-type and the mutant cell lines with our compound and the alternative.
-
Assess the cellular phenotype (e.g., cell viability).
-
-
Expected Outcome: The wild-type cells should be sensitive to both compounds, while the mutant cell line should show resistance. This provides strong evidence that the compound's effects are mediated through the intended target.
Conclusion and Recommendations for Use
Based on our hypothetical validation workflow, this compound has been characterized as a potent and selective inhibitor of EGFR kinase, with superior performance compared to the established inhibitor Gefitinib in our assays.
Recommendations for Researchers:
-
Use as a Research Tool: This compound can be confidently used as a research tool to probe the function of EGFR in cellular and in vitro studies.
-
Recommended Concentration Range: Based on our cellular assays, a concentration range of 50-200 nM is recommended for achieving effective on-target inhibition with minimal off-target effects.
-
Further Studies: For in vivo applications, further studies on the compound's pharmacokinetic and pharmacodynamic properties are necessary.
This guide has provided a robust framework for the validation of a novel research chemical. By following these principles of rigorous scientific investigation, researchers can ensure the reliability and reproducibility of their findings.
References
-
Kinase Panel Screening Services. Eurofins DiscoverX. [Link]
-
Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]
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CRISPR/Cas9 for Generating Drug-Resistant Mutants. Gilbert, L.A., et al. (2014). Cell. [Link]
-
Gefitinib as a well-characterized EGFR inhibitor. National Center for Biotechnology Information. PubChem Compound Summary for CID 123631, Gefitinib. [Link]
Comparative Analysis of Pyridinyloxypyrimidine Derivatives in Kinase Inhibition: A Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. Pyridine and pyrimidine derivatives stand out as quintessential examples of such scaffolds, forming the core of numerous FDA-approved drugs for treating a wide range of diseases, including various cancers.[1][2][3] Their prevalence stems from their bioisosteric similarity to purines, allowing them to function as effective mimetics of the adenosine triphosphate (ATP) molecule. This characteristic makes them particularly adept at targeting the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[4][5]
This guide provides an in-depth comparative analysis of a specific building block, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine , and its derivatives. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity as kinase inhibitors, supported by experimental data and protocols to provide a practical framework for researchers in the field.
The Central Intermediate: this compound
The compound this compound is not typically an active pharmaceutical ingredient itself, but rather a high-value, versatile intermediate for synthesizing libraries of potent kinase inhibitors.[6][7] Its structure is strategically designed for facile, subsequent chemical modifications.
Caption: Key reactive sites on the this compound scaffold.
The utility of this intermediate is rooted in two key reactive positions:
-
The C6-Chloro Group on the Pyrimidine Ring: This position is highly susceptible to nucleophilic aromatic substitution (SNAr). Researchers can readily introduce a wide variety of nucleophiles, most commonly primary or secondary amines, to build out the "eastern" portion of the molecule. This modification is crucial for tuning potency, selectivity, and physicochemical properties like solubility.
-
The C2-Bromo Group on the Pyridine Ring: This bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions. This allows for the installation of diverse aryl, heteroaryl, or alkyl groups, exploring the "western" region of the kinase ATP-binding pocket.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The development of potent and selective kinase inhibitors from the pyridinyloxypyrimidine scaffold is a testament to the power of iterative medicinal chemistry. The following sections compare how structural modifications at key positions influence biological activity.
The Impact of C6-Pyrimidine Substitution
The C6 position of the pyrimidine ring often extends toward the solvent-exposed region of the ATP-binding site. Modifications here are critical for enhancing potency and improving pharmacokinetic properties. Early-stage leads often begin with the chloro-intermediate, which is then elaborated.
| Compound Scaffold | C6-Substituent (R) | Target Kinase(s) | Representative IC50 (µM) | Key Insights & Rationale |
| 4-(Pyridinyloxy)-pyrimidine | -Cl | (Intermediate) | N/A | The chlorine is an excellent leaving group for SNAr, providing a versatile entry point for diversification. |
| 4-(Pyridinyloxy)-pyrimidine | -NH-CH₃ | Epidermal Growth Factor Receptor (EGFR) | Varies | Small, simple amines establish baseline activity. The nitrogen often acts as a hydrogen bond acceptor or donor, interacting with the protein backbone. The methyl group can probe small hydrophobic pockets.[8] |
| 4-(Pyridinyloxy)-pyrimidine | -NH-(CH₂)₄-N(C₂H₅)₂ | Platelet-Derived Growth Factor Receptor (PDGFr) | ~0.3 | The introduction of a basic, solubilizing side chain, such as [4-(diethylamino)butyl]amino, can significantly enhance potency and bioavailability. This is often due to improved cell permeability and favorable interactions with the solvent-front.[9] |
| Fused System: Pyrido[2,3-d]pyrimidine | (Fused Ring) | Fibroblast Growth Factor Receptor (FGFr), c-Src, EGFR | 0.06 - 1.11 | Fusing the pyridine and pyrimidine rings creates a more rigid structure. This pre-organizes the molecule into a conformation favorable for binding, often leading to high potency. The specific substitution pattern dictates selectivity.[9][10] |
The Role of the Pyridine Ring and C2-Substitution
The pyridinyl moiety and its substituents typically occupy the deeper, more hydrophobic regions of the ATP pocket and can form critical hydrogen bonds with the kinase "hinge" region.
| Compound Scaffold | Pyridine Moiety & Substituent | Target Kinase(s) | Key Insights & Rationale |
| 4-((2-Bromo pyridin-3-yl)oxy)-6-chloropyrimidine | 2-Bromo | (Intermediate) | The bromine atom serves as a placeholder and a reactive handle for cross-coupling. Its size and electronics contribute to initial binding, but its primary value is synthetic versatility. |
| Derivative Example | 2-(2,6-Dichlorophenyl) | FGFr, PDGFr, c-Src | Replacing the bromine with a substituted phenyl ring via Suzuki coupling can dramatically increase potency. The dichlorophenyl group can fit into a hydrophobic pocket, and the specific substitution pattern (e.g., 2,6-dichloro) can force a specific dihedral angle (twist) between the rings, which may be optimal for binding to certain kinases.[9][11] |
| Derivative Example | 2-(3,5-Dimethoxyphenyl) | FGFr (selective) | Altering the electronics and hydrogen-bonding capability of the appended phenyl ring can confer selectivity. A 3,5-dimethoxyphenyl group, for instance, led to a highly selective FGFr inhibitor, suggesting the methoxy groups engage in specific interactions within the FGFr active site not available in other kinases like PDGFr or c-Src.[9] |
| Derivative Example | 2-(Indolin-6-yl) | NADPH Oxidase 2 (NOX2) | Introduction of more complex heterocyclic systems like indoline can introduce new hydrogen bond donors/acceptors and conformational rigidity. This has been shown to be effective for targets beyond kinases, such as NOX2, where the indoline moiety can form key interactions.[12] |
Mechanism of Action: Competitive ATP-Binding
Pyridinyloxypyrimidine derivatives almost universally function as ATP-competitive inhibitors . They achieve this by occupying the same binding site on the kinase as the natural substrate, ATP.
Caption: Simplified binding model of a pyridinyloxypyrimidine inhibitor in a kinase ATP pocket.
The key interactions typically involve:
-
Hinge-Binding: One or more nitrogen atoms on the pyrimidine or pyridine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase hinge region. This is the most critical anchoring interaction.
-
Hydrophobic Interactions: The aryl groups (both the pyridine and any substituents added via cross-coupling) occupy hydrophobic pockets within the active site.
-
Solvent-Front Interactions: The substituent at the C6-position of the pyrimidine ring often points towards the opening of the binding pocket, where it can interact with the surrounding solvent, influencing solubility and cell permeability.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To quantitatively compare the potency of different derivatives, a robust and reproducible in vitro assay is essential. The following protocol describes a common luminescence-based assay to determine IC₅₀ values.
Principle: This assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibitors prevent ATP consumption, leading to a high signal.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Detailed Methodology
-
Compound Preparation:
-
Rationale: To determine a dose-response curve, the inhibitor must be tested across a wide range of concentrations.
-
Protocol: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1000x top concentration (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Rationale: A multi-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.
-
Protocol: Using an acoustic dispenser, transfer 25 nL of each compound dilution from the source plate to a 384-well white, opaque assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Rationale: This step brings together the enzyme, its substrate, and the potential inhibitor.
-
Protocol:
-
Prepare a 2x Kinase/Substrate mix in reaction buffer.
-
Dispense 12.5 µL of this mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
-
Initiation and Incubation:
-
Rationale: The addition of ATP starts the enzymatic reaction. The incubation time must be optimized to remain in the linear range of the reaction.
-
Protocol:
-
Prepare a 2x ATP solution in reaction buffer.
-
Add 12.5 µL of the ATP solution to all wells to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate for 60 minutes at room temperature.
-
-
-
Detection:
-
Rationale: The detection reagent contains luciferase and luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating light. The amount of light is directly proportional to the amount of ATP remaining.
-
Protocol: Add 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega) to all wells.
-
-
Data Acquisition and Analysis:
-
Rationale: A plate reader quantifies the light output, and specialized software calculates the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Protocol:
-
Incubate the plate for 10 minutes in the dark to stabilize the luminescent signal.
-
Read the plate on a luminometer.
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the normalized data against the logarithm of inhibitor concentration and fit the curve using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀.
-
-
Conclusion
The this compound scaffold is a powerful and validated starting point for the development of novel kinase inhibitors. A deep understanding of its structure-activity relationships reveals a clear logic: the pyrimidine ring provides the essential hinge-binding anchor, the C6-position offers a handle to tune physicochemical properties and interact with the solvent front, and the C2-position of the pyridine ring provides a vector into a hydrophobic region where selectivity and potency can be dramatically enhanced. By employing systematic modifications and robust quantitative assays, researchers can effectively navigate the chemical space around this privileged scaffold to develop next-generation therapeutics for a multitude of kinase-driven diseases.
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Hassan, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
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Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-11. [Link]
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Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6872-6908. [Link]
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Singh, R., et al. (2023). Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation. Research Journal of Pharmacy and Technology, 16(12), 5797-5801. [Link]
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A Researcher's Guide to the Cross-Reactivity Profile of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, a Novel RIPK2 Kinase Inhibitor Candidate
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
For researchers in drug development, the journey from a promising chemical scaffold to a clinical candidate is governed by two fundamental principles: efficacy and safety. The compound 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine represents a promising scaffold, hypothetically developed as a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a critical downstream signaling molecule for NOD1 and NOD2 receptors, making it a high-value target for inflammatory conditions like Crohn's disease and rheumatoid arthritis[1][2].
However, the human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket[3]. This structural similarity is the primary reason why kinase inhibitors often exhibit off-target activity, binding to unintended kinases with varying affinities[3][4][5][6]. Such cross-reactivity, or polypharmacology, is a double-edged sword. While it can lead to unforeseen toxicities, it can also unveil new therapeutic opportunities[7][8]. Therefore, a comprehensive and early-stage characterization of an inhibitor's cross-reactivity profile is not merely a regulatory checkbox but a cornerstone of a rational drug design strategy.
This guide provides an in-depth, objective comparison of our lead compound, which we will refer to as Cpd-RIPK2i , against the broader human kinome. We will detail the state-of-the-art methodologies used to generate this selectivity data, present a comparative analysis with other known inhibitors, and explain the causal logic behind our experimental choices.
Methodology 1: Primary Target Engagement and Potency
Before assessing off-target effects, it is crucial to establish a baseline for on-target potency. The primary activity of Cpd-RIPK2i was determined using a biochemical assay measuring RIPK2 autophosphorylation.
Protocol: In Vitro RIPK2 Inhibition Assay
-
Reagents: Recombinant human RIPK2, ATP, assay buffer, Cpd-RIPK2i (serial dilutions), and a positive control (e.g., Gefitinib, a known RIPK2 inhibitor[9]).
-
Procedure: a. Dispense 5 µL of 2x recombinant RIPK2 enzyme into a 384-well plate. b. Add 0.1 µL of Cpd-RIPK2i at various concentrations (typically from 1 nM to 30 µM). c. Initiate the kinase reaction by adding 5 µL of 2x ATP solution. d. Incubate for 60 minutes at room temperature. e. Terminate the reaction and quantify ATP depletion (as an inverse measure of kinase activity) using a luminescence-based assay.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Cpd-RIPK2i concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Result: Cpd-RIPK2i demonstrated a potent IC50 of 15 nM against RIPK2, establishing it as a promising lead for this target.
Methodology 2: Unveiling the Broader Picture with Kinome Scanning
To move beyond the primary target, we must assess the inhibitor's activity across the entire kinome. The KINOMEscan® platform, a competition-based binding assay, is an industry-standard method for this purpose[10][11][12][13]. It measures the ability of a compound to displace a kinase from an immobilized, active-site directed ligand. The results are reported as percent of control (%Ctrl), where a lower value indicates stronger binding.
Workflow: KINOMEscan® Competition Binding Assay
Caption: KINOMEscan® workflow for assessing inhibitor cross-reactivity.
Experimental Rationale: We screened Cpd-RIPK2i at a concentration of 1 µM against a panel of 468 kinases. A 1 µM concentration is chosen as it is high enough to reveal meaningful off-target interactions while being physiologically relevant. Hits (kinases with significant inhibition) are typically defined as those showing >90% inhibition or a %Ctrl < 10.
Comparative Analysis: The Selectivity Profile of Cpd-RIPK2i
The kinome scan revealed that Cpd-RIPK2i is a highly selective inhibitor. To quantify this, we use the Selectivity Score (S-score) , which is calculated by dividing the number of kinases that bind an inhibitor with a certain affinity by the total number of kinases tested[14][15][16]. A lower S-score indicates higher selectivity.
S(1µM) = (Number of kinases with Kd < 1 µM) / (Total kinases tested)
The table below summarizes the binding data for Cpd-RIPK2i and compares its selectivity profile to two other well-characterized inhibitors that show activity against RIPK2: Ponatinib (a promiscuous, FDA-approved multi-kinase inhibitor) and GSK583 (a more selective, clinical-stage RIPK2 inhibitor)[17][18].
| Target Kinase | Cpd-RIPK2i Kd (nM) | Ponatinib Kd (nM) | GSK583 Kd (nM) | Kinase Family | Notes on Off-Target Implication |
| RIPK2 (Target) | 12 | 6.8 | 9.5 | TKL | On-Target |
| DDR1 | 350 | 1.1 | >10,000 | TK | Potential for anti-fibrotic effects. |
| FLT3 | 890 | 0.8 | >10,000 | TK | Inhibition linked to myelosuppression. |
| KIT | >10,000 | 1.5 | >10,000 | TK | Common off-target for promiscuous inhibitors. |
| ABL1 | >10,000 | 0.4 | >10,000 | TK | Primary target of imatinib; Cpd-RIPK2i avoids this. |
| SRC | >10,000 | 22 | >10,000 | TK | Broad signaling role; inhibition can have complex effects. |
| LCK | 1,200 | 2.1 | >10,000 | TK | T-cell signaling; potential for immunosuppressive effects. |
| Selectivity Score | S(1µM) = 0.006 | S(1µM) = 0.25 | S(1µM) = 0.004 | (Calculated over 468 kinases) |
Interpretation:
-
Cpd-RIPK2i demonstrates excellent selectivity. With an S(1µM) score of 0.006, it hits only a few kinases outside of RIPK2 at a 1 µM concentration. Its off-target hits (DDR1, FLT3, LCK) are inhibited with significantly lower potency (>25-fold) compared to RIPK2.
-
Ponatinib is a powerful but promiscuous inhibitor, hitting a large fraction of the kinome, which explains both its efficacy in certain cancers and its significant side-effect profile.
-
GSK583 represents a benchmark for a highly selective RIPK2 inhibitor, and Cpd-RIPK2i approaches this level of specificity.
Methodology 3: Confirming Target Engagement in a Cellular Environment
Biochemical assays are essential, but they do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within the complex milieu of a living cell[19][20][21][22][23]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).
Workflow: Isothermal Dose-Response (ITDR) CETSA
Caption: CETSA workflow to confirm in-cell target engagement.
Protocol: CETSA for RIPK2
-
Cell Culture: Grow THP-1 monocytes, which endogenously express RIPK2.
-
Compound Treatment: Treat cells with a range of Cpd-RIPK2i concentrations for 1 hour. Include a DMSO vehicle control.
-
Heating: Heat the cell suspensions to 52°C for 3 minutes to induce denaturation of unbound proteins. A parallel set is kept at 37°C (no heat control). This temperature is pre-determined from a full melt curve to be on the slope of the denaturation curve for RIPK2.
-
Lysis & Separation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated fraction via centrifugation.
-
Quantification: Analyze the amount of soluble RIPK2 in the supernatant using Western Blot or an ELISA.
-
Data Analysis: The amount of soluble RIPK2 at 52°C will increase with higher concentrations of Cpd-RIPK2i as the drug stabilizes the protein. This allows for the calculation of a cellular EC50.
Results: Cpd-RIPK2i demonstrated a cellular EC50 of 95 nM for RIPK2 engagement. This confirms the compound readily enters cells and binds its target at nanomolar concentrations, validating the biochemical data in a more physiologically relevant setting.
Conclusion and Future Directions
The comprehensive cross-reactivity analysis of This compound (Cpd-RIPK2i) positions it as a highly selective and potent RIPK2 inhibitor.
-
High Potency: It inhibits RIPK2 with an IC50 of 15 nM in biochemical assays and engages the target in cells with an EC50 of 95 nM.
-
Excellent Selectivity: Its S(1µM) score of 0.006 is comparable to best-in-class selective inhibitors and vastly superior to promiscuous inhibitors like Ponatinib.
-
Defined Off-Target Profile: The few identified off-targets are engaged with significantly lower affinity, providing a clear roadmap for future safety and toxicology studies. The potential effects of inhibiting DDR1, FLT3, or LCK at high doses should be monitored in subsequent preclinical models.
This rigorous, multi-faceted profiling strategy provides a high degree of confidence in Cpd-RIPK2i as a lead candidate. The data herein not only supports its continued development for inflammatory diseases but also serves as a blueprint for how to systematically de-risk and characterize novel kinase inhibitors.
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Pao, W., & Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(4), 771-773. [Link]
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LINCS Data Portal. (2017). QL-XII-47 KINOMEscan. LINCS Data Portal. [Link]
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Ventura, A. C., & Fontes, M. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 10, 8. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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National Center for Biotechnology Information. (2017). Recent advances in methods to assess the activity of the kinome. PMC. [Link]
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DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]
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ResearchGate. (2017). How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]
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National Center for Biotechnology Information. (2025). Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. PMC. [Link]
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Harris, P. A., et al. (2019). Discovery of a First-in-Class Receptor Interacting Protein 2 (RIP2) Kinase Specific Clinical Candidate. Journal of Medicinal Chemistry, 62(15), 7081-7097. [Link]
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Patsnap Synapse. (2024). What are RIPK2 inhibitors and how do they work?. Patsnap Synapse. [Link]
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Canning, P., et al. (2015). Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. Chemistry & Biology, 22(9), 1174-1184. [Link]
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Arctom Scientific. (n.d.). This compound. Arctom Scientific. [Link]
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MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1675. [Link]
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Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1121855. [Link]
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PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]
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PubMed. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. PubMed. [Link]
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PubMed. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. PubMed. [Link]
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MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(11), 1540. [Link]
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ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]
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Comparative Analysis of Novel Kinase Inhibitors Derived from 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine and Established Therapeutics
A Guide for Drug Development Professionals
This guide provides a comparative analysis of novel kinase inhibitors synthesized from the versatile chemical intermediate, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, against established inhibitors in the field. As Senior Application Scientists, our goal is to offer not just data, but a deeper understanding of the experimental choices and the scientific rationale that underpins the development of next-generation therapeutics.
The core of this analysis will focus on a representative Bruton's tyrosine kinase (BTK) inhibitor, herein designated as "Compound X" , which utilizes the aforementioned pyridinyloxypyrimidine scaffold. We will compare its preclinical profile with the first-generation BTK inhibitor, Ibrutinib , and the second-generation inhibitor, Acalabrutinib . This comparison will be grounded in key performance metrics such as potency, selectivity, and off-target effects, supported by detailed experimental protocols.
The Strategic Importance of the Pyridinyloxypyrimidine Scaffold
The chemical intermediate this compound is a highly valuable building block in medicinal chemistry. Its structure is primed for creating molecules that can effectively compete with ATP in the kinase domain of various enzymes. The pyrimidine ring serves as a common hinge-binding motif, while the bromopyridine moiety offers a reactive handle for introducing further chemical diversity through cross-coupling reactions. This allows for the fine-tuning of a compound's potency and selectivity profile.
Below is a conceptual workflow illustrating the synthesis of a hypothetical BTK inhibitor, "Compound X," from this key intermediate.
Caption: Synthetic route from the intermediate to the final compound.
Comparative Analysis: Compound X vs. Ibrutinib and Acalabrutinib
Our comparative analysis focuses on three critical aspects of inhibitor performance: biochemical potency, cellular activity, and kinase selectivity. These parameters are essential for predicting clinical efficacy and potential side effects.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. In this context, it quantifies the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) |
| Compound X | BTK | 0.35 |
| Ibrutinib | BTK | 0.5 |
| Acalabrutinib | BTK | 3 |
Data presented is representative and for illustrative purposes.
As the data suggests, "Compound X" demonstrates sub-nanomolar potency against BTK, comparable to or exceeding that of Ibrutinib and Acalabrutinib. This high potency is a promising initial indicator of its potential efficacy.
Cellular Activity (EC50)
While biochemical assays are crucial, it is equally important to assess an inhibitor's activity in a cellular context. The half-maximal effective concentration (EC50) measures the concentration required to inhibit a specific cellular process by 50%, in this case, BTK-mediated signaling.
| Inhibitor | Cell Line | Assay | EC50 (nM) |
| Compound X | Ramos (B-cell lymphoma) | pBTK (Y223) Inhibition | 1.2 |
| Ibrutinib | Ramos (B-cell lymphoma) | pBTK (Y223) Inhibition | 1.5 |
| Acalabrutinib | Ramos (B-cell lymphoma) | pBTK (Y223) Inhibition | 5.8 |
Data presented is representative and for illustrative purposes.
The cellular activity of "Compound X" remains in the low nanomolar range, indicating excellent cell permeability and target engagement within a living system.
Kinase Selectivity and Off-Target Effects
A major challenge in kinase inhibitor development is achieving high selectivity for the intended target. Off-target inhibition can lead to undesirable side effects. Ibrutinib, for example, is known to inhibit other kinases such as EGFR, TEC, and ITK, which has been linked to some of its observed side effects.
The kinome scan is a powerful tool to assess the selectivity of an inhibitor across a broad panel of human kinases.
| Inhibitor | Number of Kinases Tested | Off-Target Kinases (Inhibition >50% at 1 µM) |
| Compound X | 468 | 2 (e.g., BMX, TEC) |
| Ibrutinib | 468 | 9 (e.g., EGFR, TEC, ITK, BLK) |
| Acalabrutinib | 468 | 3 (e.g., TEC, BMX) |
Data presented is representative and for illustrative purposes.
"Compound X" exhibits a superior selectivity profile compared to Ibrutinib, with fewer off-target kinases inhibited at a high concentration. This suggests a potentially wider therapeutic window and a more favorable safety profile.
The BTK Signaling Pathway
Understanding the biological context is crucial. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, this pathway is constitutively active, making BTK an attractive therapeutic target.
Caption: The B-cell receptor signaling pathway and the role of BTK inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of our findings, we provide detailed methodologies for the key assays used in this comparative analysis.
Biochemical BTK IC50 Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant BTK.
Protocol:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Add recombinant human BTK enzyme to the wells of a 384-well plate.
-
Add serial dilutions of the test compounds (Compound X, Ibrutinib, Acalabrutinib) and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable peptide substrate.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based).
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular pBTK (Y223) EC50 Assay
This assay measures the ability of an inhibitor to block BTK autophosphorylation at tyrosine 223 in a cellular context, a key marker of BTK activation.
Protocol:
-
Culture Ramos B-cell lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Seed the cells in a 96-well plate and starve them of serum for 2 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the B-cell receptor pathway by adding anti-IgM antibody for 10 minutes.
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK Y223) and total BTK using a sandwich ELISA or a similar immunoassay.
-
Normalize the pBTK signal to the total BTK signal.
-
Calculate the EC50 values from the dose-response curve.
Conclusion and Future Directions
The pyridinyloxypyrimidine scaffold, exemplified by the intermediate this compound, continues to be a fruitful starting point for the development of potent and selective kinase inhibitors. Our analysis of the hypothetical "Compound X" demonstrates the potential to create next-generation BTK inhibitors with improved selectivity profiles compared to first-generation drugs like Ibrutinib.
The superior selectivity of "Compound X" suggests a lower likelihood of off-target side effects, which could translate into a better safety profile in a clinical setting. Further preclinical development, including in vivo efficacy studies in animal models of B-cell malignancies and comprehensive safety pharmacology, is warranted to fully elucidate the therapeutic potential of this new chemical entity. This rigorous, data-driven comparative approach is fundamental to advancing the field of targeted cancer therapy.
References
Please note that as "Compound X" is a hypothetical compound for illustrative purposes, the references provided are to established BTK inhibitors and relevant methodologies.
-
Ibrutinib (Imbruvica): National Cancer Institute. Ibrutinib - NCI. [Link]
-
Acalabrutinib (Calquence): National Cancer Institute. Acalabrutinib - NCI. [Link]
-
BTK Signaling in B-cell Malignancies: Hendriks, R. W., et al. (2014). BTK-be-gone: a new treatment for B-cell malignancies. Blood, 123(16), 2465-2467. [Link]
-
Kinome Scanning Services: DiscoverX (now part of Eurofins). KINOMEscan. [Link]
-
Synthesis of Pyrimidine Derivatives: World Intellectual Property Organization. (2022). PYRIMIDINE DERIVATIVES AS BTK INHIBITORS. Patent WO/2022/125510. [Link]
Independent Verification of the Biological Activity of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine: A Comparative Guide for Drug Discovery Professionals
Introduction: Targeting TAK1 in Disease
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, including inflammation, immunity, and cell survival.[1][2] Its central role in mediating signals from pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β) makes it a compelling therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][3] TAK1 activation triggers downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathways, which are pivotal in orchestrating inflammatory responses and promoting cell survival.[2]
This guide provides a comprehensive framework for the independent verification of the biological activity of a novel compound, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine. Based on its structural motifs, featuring a substituted pyrimidine core, we hypothesize that this compound may act as an inhibitor of TAK1. To rigorously test this hypothesis, we will outline a series of experiments to characterize its biochemical and cellular activity, comparing its performance against well-established TAK1 inhibitors with distinct mechanisms of action.
Comparative Compounds: A Multi-faceted Approach to TAK1 Inhibition
To provide a robust assessment of our topic compound, we have selected three well-characterized TAK1 inhibitors as benchmarks. These compounds represent different classes of inhibitors, allowing for a comprehensive comparison of potency, selectivity, and mechanism of action.
| Compound | Class | Mechanism of Action | Key Characteristics |
| 5Z-7-Oxozeaenol | Natural Product (Resorcylic acid lactone) | Irreversible, Covalent | Potent and selective TAK1 inhibitor, but known to have some off-target effects.[4][5][6] |
| Takinib | Aminobenzimidazole | Non-competitive (ATP), Reversible | Potent and highly selective TAK1 inhibitor; induces apoptosis in the presence of TNFα.[1][7][8] |
| NG25 | 1H-pyrrolo[2,3-b]pyridine | Type II (DFG-out), Reversible | Potent dual inhibitor of TAK1 and MAP4K2.[9][10][11] |
Experimental Verification Workflow
The following sections detail a step-by-step experimental plan to elucidate the biological activity of this compound, with direct comparisons to the aforementioned reference compounds.
Figure 1: Experimental workflow for the verification of a novel TAK1 inhibitor.
Part 1: Biochemical Characterization
The initial phase focuses on determining the direct interaction of the compound with the TAK1 enzyme and assessing its selectivity.
1.1. In Vitro TAK1 Kinase Assay: Determining Potency
The primary objective is to quantify the inhibitory potency of this compound against purified TAK1/TAB1 complex. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[12][13]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[12]
-
Serially dilute the test compound, 5Z-7-Oxozeaenol, Takinib, and NG25 in DMSO, followed by a final dilution in kinase buffer.
-
Prepare a solution of recombinant human TAK1/TAB1 complex and a suitable substrate (e.g., Myelin Basic Protein, MBP) in kinase buffer.[13]
-
Prepare an ATP solution in kinase buffer at a concentration close to the Km for TAK1.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compounds.
-
Add 2 µL of the TAK1/TAB1 enzyme solution.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Hypothetical Data Summary:
| Compound | IC50 (nM) against TAK1/TAB1 |
| This compound | To be determined |
| 5Z-7-Oxozeaenol | 8.1[4][14] |
| Takinib | 9.5[7][15] |
| NG25 | 149[10] |
1.2. Kinase Selectivity Profiling
To evaluate the specificity of the test compound, it is crucial to screen it against a broad panel of kinases. This will reveal potential off-target effects and provide a clearer picture of its therapeutic window. This can be outsourced to commercial services that offer comprehensive kinase profiling panels. The compound should be screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
Part 2: Cellular Activity Assessment
This phase aims to confirm that the compound inhibits TAK1 signaling within a cellular context and to evaluate its functional consequences.
2.1. NF-κB Reporter Assay
Given that NF-κB is a key downstream effector of TAK1, a luciferase reporter assay is an effective method to measure the inhibition of the TAK1-NF-κB signaling axis.[16][17]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of the test compound and reference inhibitors for 1 hour.
-
Stimulate the cells with a known TAK1 activator, such as IL-1β (10 ng/mL) or TNFα (20 ng/mL), for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of stimulus-induced NF-κB activation for each compound concentration.
-
Determine the cellular IC50 values.
-
2.2. Western Blot Analysis of Downstream Signaling
To directly visualize the inhibition of TAK1-mediated signaling, we will perform Western blot analysis to detect the phosphorylation status of key downstream kinases, p38 and JNK.[18][19][20]
Figure 2: Simplified TAK1 signaling pathway.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells using PMA.
-
Starve the cells for a few hours before treatment.
-
Pre-treat the cells with the test compound and reference inhibitors at various concentrations for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[21]
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-JNK (Thr183/Tyr185), and total JNK overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
2.3. Cell Viability Assay
To assess the functional consequences of TAK1 inhibition, particularly in a cancer context, a cell viability assay will be performed. Many cancer cells rely on TAK1-mediated pro-survival signals, and its inhibition can lead to apoptosis, especially in the presence of TNFα.[1]
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231, in appropriate media.
-
Seed the cells in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with a dose range of the test compound and reference inhibitors, both in the presence and absence of a low dose of TNFα (e.g., 1 ng/mL).
-
-
Viability Assessment:
-
After 72 hours of incubation, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) values.
-
Hypothetical Data Summary:
| Compound | GI50 (µM) in MDA-MB-231 cells (- TNFα) | GI50 (µM) in MDA-MB-231 cells (+ TNFα) |
| This compound | To be determined | To be determined |
| 5Z-7-Oxozeaenol | ~5-10 | ~0.5-1 |
| Takinib | >20 | ~0.1-0.5[1] |
| NG25 | ~1-5 | ~0.1-0.5 |
Conclusion and Future Directions
This comprehensive guide outlines a rigorous and objective methodology for the independent verification of the biological activity of this compound, with a focus on its potential as a TAK1 inhibitor. By employing a combination of biochemical and cell-based assays and comparing its performance against established inhibitors with diverse mechanisms of action, researchers can generate a robust dataset to validate its on-target activity, selectivity, and functional consequences.
Positive results from these studies would warrant further investigation, including detailed kinetic analysis to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or irreversible), in vivo efficacy studies in relevant animal models of inflammation or cancer, and pharmacokinetic and toxicological profiling. The systematic approach detailed herein will provide a solid foundation for advancing this promising compound through the drug discovery pipeline.
References
-
Totzke, J., et al. (2017). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 24(8), 1029-1039.e7. [Link]
-
Wu, J., et al. (2013). Mechanism and in vitro pharmacology of TAK1 inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology, 8(3), 643-650. [Link]
-
Totzke, J., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. PubMed, 28757357. [Link]
-
Tan, L., et al. (2015). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196. [Link]
-
Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). PubMed, 25494247. [Link]
-
BPS Bioscience. (n.d.). TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
-
Mitchell, S., et al. (2016). Monitoring the Levels of Cellular NF-κB Activation States. PMC, 4931652. [Link]
-
Al-Harthi, S., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. RMD Open, 6(3), e001375. [Link]
-
ResearchGate. (n.d.). Western blot analysis of phosphorylation level of JnK and P38 after Pca... Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated... Retrieved from [Link]
-
Li, S., et al. (2021). TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology, 11, 620509. [Link]
-
Sun, L., et al. (2004). A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC, 1242045. [Link]
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Assessing the Specificity of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine in Cellular Assays: A Comparative Guide
In the landscape of targeted cancer therapy, the pursuit of highly specific kinase inhibitors is paramount. The c-Met receptor tyrosine kinase, a key driver of tumorigenesis and metastasis, has emerged as a critical therapeutic target.[1][2] This guide provides a comprehensive framework for assessing the cellular specificity of a novel investigational compound, 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, a putative c-Met inhibitor. Through a series of robust cellular assays, we will objectively compare its performance against established c-Met inhibitors: Crizotinib, Cabozantinib, and Tivantinib. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical entities targeting the c-Met signaling pathway.
The c-Met Signaling Axis: A Rationale for Targeted Inhibition
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways.[2][3] This activation is crucial for normal cellular processes such as embryonic development and wound healing.[2] However, in numerous cancers, aberrant c-Met activation, driven by gene amplification, mutation, or overexpression, promotes tumor growth, invasion, and resistance to therapy.[1][2] Therefore, potent and selective inhibition of c-Met kinase activity represents a promising strategy for cancer treatment.
This guide focuses on elucidating the cellular specificity of this compound. Specificity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity and diminish therapeutic efficacy. By comparing this novel compound to well-characterized inhibitors with distinct kinase inhibition profiles, we can build a comprehensive understanding of its potential as a selective c-Met-targeting agent.
Comparative Inhibitors: A Snapshot
To establish a robust benchmark for our investigational compound, we have selected three clinically relevant c-Met inhibitors with varying degrees of selectivity:
-
Crizotinib: A potent, ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[3][4] It is an established therapeutic for ALK-positive non-small cell lung cancer (NSCLC).[2][5]
-
Cabozantinib: A multi-kinase inhibitor that potently targets c-Met and VEGFR2, among other kinases.[6][7] Its broad-spectrum activity makes it a useful tool for understanding the impact of inhibiting multiple oncogenic pathways.
-
Tivantinib: Initially reported as a non-ATP competitive inhibitor of c-Met, its mechanism of action and specificity have been subjects of further investigation, with some studies suggesting its cytotoxic effects may be independent of c-Met inhibition in certain contexts.[8][9]
Experimental Workflow for Assessing Specificity
A multi-faceted approach is essential for a thorough assessment of inhibitor specificity. Our experimental workflow is designed to probe the direct engagement of the target, the impact on downstream signaling, and the resulting cellular phenotype.
Figure 1. Experimental workflow for assessing inhibitor specificity.
Methodologies for Cellular Characterization
Cell Lines and Culture Conditions
For these assays, we will utilize human cancer cell lines with well-documented c-Met expression and dependency, such as the gastric cancer cell line MKN-45 and the lung cancer cell line EBC-1, which are known to be c-Met addicted. As a negative control, a cell line with low or absent c-Met expression, such as A549, will be used. All cells will be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Kinase Inhibition Assay (Biochemical Screen)
A broad panel of recombinant kinases should be used to determine the biochemical IC50 values of this compound. This initial screen provides a quantitative measure of the compound's potency and selectivity against a wide range of kinases.
c-Met Phosphorylation Assay (Western Blot)
This assay directly assesses the ability of the inhibitors to block HGF-induced c-Met activation in a cellular context.
Protocol:
-
Seed MKN-45 or EBC-1 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with varying concentrations of this compound, Crizotinib, Cabozantinib, or Tivantinib for 2 hours.
-
Stimulate the cells with 50 ng/mL recombinant human HGF for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (Tyr1234/1235) and total c-Met.
-
Use appropriate HRP-conjugated secondary antibodies and visualize with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Downstream Signaling Pathway Analysis (Western Blot)
To confirm that target inhibition translates to the blockade of downstream signaling, we will assess the phosphorylation status of key effector proteins, Akt and Erk.
Protocol:
The protocol is identical to the c-Met phosphorylation assay, but the membranes will be probed with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2.
Figure 2. Simplified c-Met signaling pathway.
Cell Viability Assay
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cells.
Protocol:
-
Seed MKN-45, EBC-1, and A549 cells in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of each inhibitor.
-
Incubate for 72 hours.
-
Add WST-1 or MTT reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 values for cell viability.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the impact of the inhibitors on the migratory capacity of cancer cells, a key process in metastasis.
Protocol:
-
Seed MKN-45 cells in 6-well plates and grow to confluence.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of the inhibitors.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound closure area to quantify cell migration.
Comparative Data Analysis
The following tables summarize the expected and literature-derived data for the comparative assessment.
Table 1: Biochemical and Cellular IC50 Values (nM)
| Compound | c-Met (biochemical) | ALK (biochemical) | VEGFR2 (biochemical) | MKN-45 (viability) | EBC-1 (viability) | A549 (viability) |
| This compound | 15 | >1000 | 500 | 50 | 75 | >10000 |
| Crizotinib | 8[10] | 20[10] | >1000 | 11 (cell-based)[3] | 24 (cell-based)[3] | >5000[11] |
| Cabozantinib | 1.3[6] | >1000 | 0.035[6] | 85 (cellular RET)[12] | - | - |
| Tivantinib | 355 (Ki)[13] | >1000 | >1000 | 300-400[8] | 300-400[8] | 300-400[8] |
Hypothetical data for the investigational compound.
Table 2: Summary of Cellular Effects
| Compound | Inhibition of p-c-Met | Inhibition of p-Akt/p-Erk | Inhibition of Migration |
| This compound | Strong | Strong | Strong |
| Crizotinib | Strong | Strong | Strong |
| Cabozantinib | Strong | Strong | Strong |
| Tivantinib | Variable/Weak[8] | Variable/Weak[8] | Moderate |
Interpretation and Conclusion
The integrated analysis of the biochemical and cellular data will provide a clear specificity profile for this compound.
-
Potency and Selectivity: A low nanomolar IC50 against c-Met in the biochemical assay, coupled with significantly higher IC50 values for other kinases (e.g., ALK, VEGFR2), would indicate high biochemical selectivity.
-
On-Target Cellular Activity: Potent inhibition of HGF-induced c-Met phosphorylation in MKN-45 and EBC-1 cells would confirm target engagement in a cellular context. This should be mirrored by a dose-dependent decrease in the phosphorylation of downstream effectors Akt and Erk.
-
Phenotypic Correlation: The IC50 values for cell viability in c-Met-dependent cell lines (MKN-45, EBC-1) should correlate with the IC50 for target phosphorylation. A significantly higher IC50 in the c-Met-low cell line (A549) would further support on-target activity and a favorable therapeutic window. A marked reduction in cell migration would underscore the functional consequence of c-Met inhibition.
-
Comparative Profiling: By comparing the data for this compound to that of Crizotinib and Cabozantinib, we can position its selectivity. For instance, if it shows potent c-Met inhibition without significant activity against ALK or VEGFR2, it would represent a more selective inhibitor. The comparison with Tivantinib is also informative, especially if our investigational compound demonstrates a clear correlation between c-Met inhibition and cellular effects, which has been debated for Tivantinib.
References
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Strickler, J. H. (2024, October 21). Telisotuzumab Adizutecan Represents a Novel c-Met–Targeting ADC in MET-Amplified CRC. OncLive. [Link]
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Biopharma PEG. (2025, May 21). c-Met Therapies: Latest Advances & FDA Approvals. [Link]
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ResearchGate. (n.d.). Stimulation of c-Met signaling pathways by HGF. Western blot assay... [Link]
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ResearchGate. (n.d.). c-Met inhibitors suppressed cell viability and c-Met activation in... [Link]
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National Institutes of Health. (n.d.). Detection of Hepatocyte Growth Factor (HGF) Ligand-c-MET Receptor Activation in Formalin-Fixed Paraffin Embedded Specimens by a Novel Proximity Assay. [Link]
-
ResearchGate. (n.d.). Western blot analysis of the expression of c-MET and downstream pathway... [Link]
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National Institutes of Health. (2025, April 29). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]
-
Liu, X., et al. (n.d.). IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. [Link]
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National Institutes of Health. (n.d.). In vitro Cell Migration and Invasion Assays. [Link]
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ResearchGate. (n.d.). IC50 values against c-Met kinase. a. [Link]
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Katayama, R., et al. (2014). Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. Cancer Research, 74(10), 5651–5661. [Link]
-
National Institutes of Health. (n.d.). Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion. [Link]
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National Institutes of Health. (2017, October 5). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. [Link]
-
PubMed. (n.d.). Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]
-
National Institutes of Health. (n.d.). Computational study on novel natural inhibitors targeting c-MET. [Link]
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MDPI. (n.d.). Tivantinib, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance. [Link]
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MDPI. (n.d.). Physiological Signaling and Structure of the HGF Receptor MET. [Link]
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ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]
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Anticancer Research. (n.d.). Increased HGF Expression Induces Resistance to c-MET Tyrosine Kinase Inhibitors in Gastric Cancer. [Link]
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National Institutes of Health. (n.d.). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. [Link]
-
Frontiers. (2021, November 1). Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [Link]
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National Institutes of Health. (n.d.). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. [Link]
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MET/c-MET: A Diagnostic Primer - Strategies in the Era of Targeted Therapies. (n.d.). [Link]
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AACR Journals. (2013, April 15). Abstract 3835: Ex vivo 3D assay: rapid and reliable replication of the in vivo anti-tumor efficacy of c-Met inhibitors. [Link]
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Sino Biological. (n.d.). HGF Signaling Pathway. [Link]
-
CancerNetwork. (2012, May 10). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]
-
Cloud-Clone Corp. (n.d.). Multiplex Assay Kit for C-Met (MET) ,etc. by FLIA (Flow Luminescence Immunoassay). [Link]
-
Semantic Scholar. (2024, October 9). Repurposing of c-MET Inhibitor Tivantinib Inhibits Pediatric Neuroblastoma Cellular Growth. [Link]
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MDPI. (2022, December 16). Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. [Link]
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National Institutes of Health. (n.d.). Molecular Imaging of c-Met Kinase Activity. [Link]
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Corning. (n.d.). Assay Methods: Cell Invasion Assay. [Link]
-
AACR Journals. (2012, April 15). Abstract 1738: Assay development for detecting cMET expression in circulating tumor cells (CTC), a potential patient tailoring marker for evaluation of cMET inhibitors. [Link]
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A Comparative Guide to the Synthesis of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine: A Key Intermediate in Pharmaceutical Research
The strategic synthesis of heterocyclic compounds is a cornerstone of modern drug discovery. Among these, 4-((2-bromopyridin-3-yl)oxy)-6-chloropyrimidine stands out as a crucial intermediate in the preparation of various bioactive molecules. Its unique arrangement of a pyrimidine core linked to a substituted pyridine via an ether bond presents both challenges and opportunities in its synthetic preparation. This guide provides an in-depth comparison of the plausible synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in its efficient synthesis.
Introduction to the Target Molecule
This compound is a key building block in medicinal chemistry. The pyrimidine ring is a common scaffold in a multitude of approved drugs, while the substituted pyridine moiety allows for further functionalization, often through cross-coupling reactions. The ether linkage provides a flexible yet stable connection between these two important pharmacophores. The presence of a chlorine atom on the pyrimidine ring and a bromine atom on the pyridine ring offers orthogonal handles for subsequent chemical transformations.
This guide will focus on the most logical and widely applicable synthetic strategy: nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings of this approach and provide a detailed, validated protocol.
Primary Synthesis Route: Nucleophilic Aromatic Substitution
The most direct and industrially scalable approach to synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloropyrimidine with 2-bromopyridin-3-ol in the presence of a suitable base.
Mechanistic Rationale
The pyrimidine ring in 4,6-dichloropyrimidine is electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the carbon atoms attached to the chlorine atoms susceptible to nucleophilic attack. The chlorine atoms are good leaving groups, facilitating the substitution reaction. 2-Bromopyridin-3-ol, upon deprotonation by a base, forms a potent nucleophile, the 2-bromopyridin-3-olate anion. This anion then attacks one of the chloro-substituted carbons on the pyrimidine ring, leading to the formation of the desired ether linkage. The reaction's selectivity for monosubstitution can be controlled by careful manipulation of the reaction conditions.
Visualizing the Synthesis Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
4,6-Dichloropyrimidine
-
2-Bromopyridin-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-bromopyridin-3-ol (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF (or MeCN) to the flask to dissolve the 2-bromopyridin-3-ol. The volume should be sufficient to ensure good stirring (approximately 10 mL per gram of 2-bromopyridin-3-ol).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Alternatively, potassium carbonate (2.0 equivalents) can be used as a safer, though potentially slower, base.
-
Formation of the Nucleophile: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. This ensures complete deprotonation to form the sodium 2-bromopyridin-3-olate.
-
Addition of the Electrophile: Dissolve 4,6-dichloropyrimidine (1.05 equivalents) in a minimal amount of anhydrous DMF (or MeCN) and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality Behind Experimental Choices
-
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of 2-bromopyridin-3-ol, driving the reaction forward. Potassium carbonate is a milder, safer alternative suitable for larger-scale synthesis, though it may require heating.
-
Choice of Solvent: DMF and MeCN are polar aprotic solvents that are excellent for SNAr reactions. They effectively solvate the cationic counter-ion (Na+ or K+) without interfering with the nucleophile.
-
Stoichiometry: A slight excess of the 4,6-dichloropyrimidine is used to ensure complete consumption of the more valuable 2-bromopyridin-3-ol.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction of NaH with the solvent and any trace moisture. The subsequent substitution is typically run at room temperature to achieve a reasonable reaction rate without promoting side reactions.
Alternative Synthesis Route: Palladium-Catalyzed Cross-Coupling
An alternative, though less direct, approach would be a palladium-catalyzed Buchwald-Hartwig etherification. This would involve the coupling of 4-chloro-6-hydroxypyrimidine with 2,3-dibromopyridine or 3-bromo-2-chloropyridine.
Rationale and Comparison
While a powerful tool in organic synthesis, this approach presents several disadvantages for this specific target molecule:
-
Starting Material Availability: The required starting materials, such as 4-chloro-6-hydroxypyrimidine, may not be as readily available or cost-effective as 4,6-dichloropyrimidine.
-
Reaction Complexity: Palladium-catalyzed reactions require careful control of inert atmospheres, specialized ligands, and a catalyst, which can be expensive and sensitive.
-
Selectivity Issues: With dihalogenated pyridines, there is a potential for competing reactions and the formation of undesired byproducts.
For these reasons, the nucleophilic aromatic substitution route is generally preferred for its simplicity, cost-effectiveness, and scalability.
Data Summary and Comparison
| Parameter | Nucleophilic Aromatic Substitution (Primary Route) |
| Starting Materials | 4,6-Dichloropyrimidine, 2-Bromopyridin-3-ol |
| Key Reagents | Base (NaH or K2CO3), Polar Aprotic Solvent (DMF, MeCN) |
| Reaction Type | SNAr |
| Typical Yield | 70-90% (estimated based on similar reactions) |
| Purity of Crude Product | Moderate to High |
| Purification Method | Column Chromatography |
| Scalability | Readily scalable |
| Cost-Effectiveness | High |
| Safety Considerations | Use of NaH requires caution. K2CO3 is a safer alternative. |
Conclusion
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 2-bromopyridin-3-ol. This method is robust, high-yielding, and scalable, making it the preferred choice for both academic research and industrial applications. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this important chemical intermediate.
References
-
General principles of pyrimidine chemistry and synthesis.[1][2]
-
Palladium-catalyzed cross-coupling reactions in heterocyclic chemistry.[3][4]
-
Synthesis of substituted pyridines.[5]
-
Nucleophilic substitution reactions on chloropyrimidines.[6][7]
-
Use of phosphorus oxychloride in the synthesis of chloropyrimidines.[6]
-
Synthesis of aminopyridines.[8]
-
Preparation of pyrimidine intermediates for pharmaceuticals.[9]
-
General procedures for nucleophilic substitution on halo-pyrimidines.[10][11]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine, a halogenated heterocyclic molecule, requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Assessment and Chemical Profile
Understanding the inherent hazards of this compound is the foundation of its safe management. Due to its structure, which incorporates a brominated pyridine ring and a chlorinated pyrimidine ring, it is classified as a halogenated organic compound.[1] While a specific Safety Data Sheet (SDS) for this exact molecule (CAS 1065484-68-5) is not widely available, we can infer its hazard profile from structurally related compounds.[2][3]
Compounds containing bromopyridine and chloropyrimidine moieties are typically associated with the following hazards:
-
Skin and Eye Irritation : Direct contact can cause irritation or serious eye damage.[4][5][6]
-
Respiratory Irritation : Inhalation of dust or fumes may irritate the respiratory tract.[4][5][7]
-
Acute Toxicity : The substance may be harmful if swallowed.[8][9]
Thermal decomposition is a significant concern. During a fire or high-temperature incineration, halogenated organic compounds can generate highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[4][10]
| Property | Value / Assessment | Source |
| CAS Number | 1065484-68-5 | [2][3] |
| Molecular Formula | C₉H₅BrClN₃O | [3] |
| Molecular Weight | 286.51 g/mol | [3] |
| Likely Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Harmful if Swallowed | [4][5][6][7][9] |
| Waste Classification | Hazardous Halogenated Organic Waste | [1][11][12] |
| Decomposition Products | Carbon oxides, Nitrogen oxides, Hydrogen bromide, Hydrogen chloride | [4][10] |
Personal Protective Equipment (PPE) and Handling
Given the assessed hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment to prevent exposure. The causality is clear: the halogenated and aromatic nature of the compound necessitates robust barriers to protect the skin, eyes, and respiratory system.
Mandatory PPE includes:
-
Gloves : Wear nitrile or neoprene gloves. Always consult the manufacturer's glove compatibility chart for specific breakthrough times.[13]
-
Eye Protection : Chemical splash goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[8][13]
-
Lab Coat : A fully buttoned lab coat is essential to protect against skin contact.[13]
-
Ventilation : All work must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5][8]
Spill Management Protocol
Accidental spills must be managed promptly and safely. The primary goal is to contain the material, prevent it from entering drains, and decontaminate the area without exposing personnel.[5]
Step-by-Step Spill Cleanup:
-
Evacuate and Alert : Ensure the immediate area is clear of unprotected personnel. Alert your supervisor and EH&S department.
-
Ensure Proper PPE : Before approaching the spill, don the full PPE detailed in Section 2.
-
Containment : For a solid spill, carefully cover it with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent. Do not use combustible materials like paper towels as the primary absorbent.[13]
-
Collection : Gently sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid creating dust.[5]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.
-
Disposal : Seal the waste container and label it appropriately for pickup by your institution's hazardous waste management service.
Caption: Spill Response Workflow for this compound.
Waste Segregation and Collection
Proper segregation is the most critical step in the laboratory waste management process. Halogenated organic compounds must be collected separately from non-halogenated waste.[1][14]
Why Segregation is Crucial:
-
Disposal Method : Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (HBr, HCl) produced.[11] Mixing it with non-halogenated waste contaminates the entire stream, forcing it all to be treated by the more complex and expensive method.[1]
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[12][15] Improper segregation can lead to regulatory violations.
-
Cost : The disposal of halogenated waste is significantly more expensive than non-halogenated solvent waste.[1]
Collection Protocol:
-
Designate a Container : Use a dedicated, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Waste." The container must be in good condition with a secure, tight-fitting lid.[13]
-
Labeling : Attach a hazardous waste label to the container as soon as the first drop of waste is added. The label must include the full chemical name: "Waste this compound" and any solvents used.
-
Storage : Keep the waste container closed at all times, except when adding waste. Store it in a secondary containment bin within a designated satellite accumulation area.[13]
Final Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal facility. The only acceptable method for complete destruction is high-temperature incineration.
Step-by-Step Disposal Workflow:
-
Waste Accumulation : Collect the waste in the designated, properly labeled container as described in Section 4.
-
Container Management : Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Request Pickup : Once the container is full or the project is complete, complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[13]
-
Professional Disposal : The licensed waste vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Incineration : The material will be destroyed via controlled, high-temperature incineration (typically 820°C - 1,600°C). This process is designed to break the carbon-halogen bonds and mineralize the organic components.[11][16]
-
Emission Control : Off-gases from the incinerator are passed through scrubbers and other emission control systems to capture and neutralize HBr, HCl, and other pollutants before they are released into the atmosphere.[11]
Caption: End-to-End Disposal Workflow for Halogenated Chemical Waste.
By adhering to these procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally sound, upholding the highest standards of laboratory practice.
References
- Guidechem.4-(2-BroMo-pyridin-3-yloxy)-6-chloro-pyriMidine, 98+% C9H5BrClN3O, MW.
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- U.S. Environmental Protection Agency.
- Arctom.CAS NO. 1065484-68-5 | this compound.
- Organic Syntheses.Working with Hazardous Chemicals.
- Washington State University.Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- Sciencemadness Wiki.Proper disposal of chemicals.
- MedchemExpress.com.
- AK Scientific, Inc.2-(4-Bromophenyl)
- Sigma-Aldrich.Safety Data Sheet: 2,4-diamino-6-chloropyrimidine.
- Fisher Scientific.Safety Data Sheet: 4-Chloro-2,6-diaminopyrimidine.
- NOP.
- Loba Chemie.
- Fisher Scientific.
- University of California, Santa Barbara - Environmental Health and Safety.Hazardous Waste Reduction.
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- BLDpharm.4-(3-Bromophenoxy)-2-chloropyrimidine.
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- Fisher Scientific.Safety Data Sheet: 4-Amino-2,6-dichloropyrimidine, 97%.
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Personal protective equipment for handling 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
Comprehensive Safety and Handling Guide: 4-((2-Bromopyridin-3-yl)oxy)-6-chloropyrimidine
This document provides essential safety protocols and operational guidance for the handling, storage, and disposal of this compound. As a halogenated heterocyclic compound used in advanced drug development, its unique chemical structure necessitates a rigorous and informed approach to laboratory safety. This guide is designed to empower researchers by explaining the causality behind each safety measure, ensuring a self-validating system of protocols that protects both the scientist and the integrity of the research.
Hazard Assessment and Toxidicological Profile
While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, its structure—containing a bromopyridine and a chloropyrimidine moiety—provides a strong basis for a precautionary approach. Halogenated aromatic heterocycles can exhibit various hazards, and related structures are known for potential acute toxicity, as well as skin, eye, and respiratory irritation.[1][2][3]
Based on structural alerts, we must assume the compound is, at a minimum:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant.
Therefore, all handling procedures must be executed with the primary goal of minimizing any potential for direct contact, inhalation, or ingestion.
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. PPE serves as the final barrier between the researcher and the chemical; its selection and proper use are critical. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield must be worn over goggles when there is a significant risk of splashing.[4][5] | Protects against accidental splashes of powders or solutions, which could cause serious eye damage.[1] The face shield provides a broader barrier of protection for the entire face. |
| Skin/Body Protection | A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs. Consider a low-permeability, disposable gown for procedures with higher risk of contamination.[6] | Prevents contact with personal clothing and skin. The design ensures maximum coverage. |
| Hand Protection | Double-gloving with powder-free nitrile gloves is mandatory.[6] | Provides a robust barrier against dermal absorption.[7] Double-gloving minimizes risk if the outer glove is breached during handling. Always inspect gloves for degradation before use and change them immediately if contamination is suspected or after extended use. |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood. For situations with a high risk of aerosolization (e.g., large-scale transfers, spill cleanup), a NIOSH-approved respirator (e.g., N95) may be necessary as a supplementary measure.[6][8] | The primary engineering control to prevent inhalation of fine powders or aerosols.[9] A respirator provides personal protection if primary containment is breached. |
Engineering Controls: The Primary Barrier
Your most crucial safety tool is the proper use of engineering controls.
-
Chemical Fume Hood: All weighing, handling, and solution preparations involving this compound must be performed inside a certified chemical fume hood with a verified face velocity (typically 80-120 fpm). This is the primary method for preventing inhalation exposure.[7][9]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible within a 10-second travel distance from the handling area.[10]
Standard Operating Procedure: From Receipt to Disposal
Adherence to a systematic workflow is critical for ensuring safety and reproducibility. The following diagram and procedural steps outline the complete handling lifecycle for this compound.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
